N-2-Hydroxybenzyl-L-serine methyl ester
Description
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Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOBEKJZCLNLQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for N-2-Hydroxybenzyl-L-serine methyl ester, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust two-step process commencing with the esterification of L-serine, followed by a reductive amination with salicylaldehyde. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the critical parameters that ensure a high-yield, high-purity synthesis.
Introduction and Significance
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral secondary amine incorporating both an amino acid and a phenolic moiety. This structural motif is of significant interest in the development of novel therapeutic agents, including enzyme inhibitors, and as a ligand in asymmetric catalysis. The presence of the hydroxybenzyl group, derived from the naturally occurring salicylaldehyde, can facilitate metal chelation and hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. The L-serine backbone provides a versatile scaffold for further chemical modification. A reliable and well-characterized synthetic route is therefore paramount for its application in research and development.
The synthesis pathway detailed herein is designed to be both efficient and scalable, employing readily available starting materials and reagents. The core of this synthesis lies in two fundamental organic transformations: Fischer esterification and reductive amination.
Overview of the Synthetic Pathway
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is accomplished in two principal stages, as illustrated in the workflow diagram below. The initial step involves the protection of the carboxylic acid functionality of L-serine as a methyl ester. This is a critical maneuver to prevent its interference in the subsequent C-N bond formation step. The second stage is the reductive amination of the resulting L-serine methyl ester with salicylaldehyde to furnish the target molecule.
Caption: Overall synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester.
Detailed Experimental Protocols
Stage 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The esterification of L-serine is most effectively carried out under acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The use of thionyl chloride or anhydrous hydrogen chloride gas in methanol are common and efficient methods.[1][2] The hydrochloride salt of the resulting amino ester is typically isolated, which enhances its stability and handling.[3]
Protocol:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol (250 mL).
-
Acidification: Cool the methanol to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred methanol.
-
Causality: The slow, cooled addition of thionyl chloride to methanol generates anhydrous HCl in situ and minimizes potential side reactions. This exothermic reaction needs to be controlled.
-
-
Addition of L-Serine: Once the addition of thionyl chloride is complete and the solution has stirred for 15 minutes, add L-serine (1.0 equivalent) portion-wise to the acidic methanol solution.
-
Reaction: After the addition of L-serine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a white to off-white solid.
-
Purification: The crude L-serine methyl ester hydrochloride can be purified by recrystallization from a methanol/diethyl ether solvent system to yield a crystalline solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| L-Serine | 1.0 | 105.09 | (user defined) |
| Methanol | solvent | 32.04 | 250 mL |
| Thionyl Chloride | 1.2 | 118.97 | (calculate based on L-serine) |
Stage 2: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester via Reductive Amination
This stage involves the formation of a Schiff base between the primary amine of L-serine methyl ester and the aldehyde group of salicylaldehyde, followed by its immediate reduction to the more stable secondary amine.[4][5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the ester functionality.[6]
Protocol:
-
Preparation of L-Serine Methyl Ester Free Base: Suspend L-serine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask. Cool the suspension to 0°C and add triethylamine (Et₃N) (1.1 equivalents) dropwise to neutralize the hydrochloride and generate the free amine. Stir for 30 minutes at 0°C.
-
Trustworthiness: The in situ generation of the free amine from its hydrochloride salt is a standard and reliable procedure that avoids the isolation of the potentially less stable free amino ester.
-
-
Schiff Base Formation: To the reaction mixture containing the free L-serine methyl ester, add salicylaldehyde (1.0 equivalent) dropwise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture back down to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Expertise: The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents over-reduction or side reactions.
-
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until the reaction is complete as indicated by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-2-Hydroxybenzyl-L-serine methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| L-Serine Methyl Ester HCl | 1.0 | 155.58 | (user defined) |
| Triethylamine | 1.1 | 101.19 | (calculate) |
| Salicylaldehyde | 1.0 | 122.12 | (calculate) |
| Sodium Borohydride | 1.5 | 37.83 | (calculate) |
| Methanol/DCM | solvent | - | (user defined) |
Mechanistic Insights
The reductive amination proceeds through a well-established two-step mechanism. The first step is the nucleophilic attack of the primary amine of L-serine methyl ester on the electrophilic carbonyl carbon of salicylaldehyde, followed by dehydration to form a Schiff base (imine) intermediate. The second step is the hydride reduction of the C=N double bond of the Schiff base by sodium borohydride to yield the final secondary amine product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids [yyhx.ciac.jl.cn]
- 5. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ajrconline.org [ajrconline.org]
An In-Depth Technical Guide to the Chemical Properties of N-2-Hydroxybenzyl-L-serine Methyl Ester
This guide provides a comprehensive technical overview of N-2-Hydroxybenzyl-L-serine methyl ester, a functionalized amino acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications.
Introduction: The Significance of N-Aryl Amino Acid Scaffolds
N-arylated amino acids and their esters are crucial building blocks in the development of novel therapeutics and functional materials. The incorporation of an aryl group onto the nitrogen atom of an amino acid can significantly modulate its biological activity, conformational properties, and metabolic stability. Specifically, the introduction of a hydroxybenzyl moiety, as seen in N-2-Hydroxybenzyl-L-serine methyl ester, introduces a phenolic hydroxyl group that can participate in hydrogen bonding, act as a scaffold for further functionalization, and potentially confer antioxidant or other biological properties. This guide will delve into the specific chemical properties of the L-serine methyl ester derivative, providing a foundational understanding for its application in research and development.
Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
The most direct and common method for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is through the reductive amination of salicylaldehyde with L-serine methyl ester. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.
Synthetic Pathway: A Mechanistic Overview
The synthesis proceeds via two key stages:
-
Schiff Base Formation: The primary amine of L-serine methyl ester nucleophilically attacks the carbonyl carbon of salicylaldehyde, followed by dehydration to form an imine (Schiff base). This reaction is typically carried out in a protic solvent like methanol.
-
In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N bond to a C-N single bond, yielding the final N-2-hydroxybenzyl derivative. The choice of a mild reductant is crucial to avoid the reduction of the ester functionality.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic Workflow for N-2-Hydroxybenzyl-L-serine Methyl Ester.
Experimental Protocol: A Representative Procedure
The following protocol is a representative procedure for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester, based on established methods for reductive amination.
Materials:
-
L-Serine methyl ester hydrochloride
-
Salicylaldehyde
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0 °C.
-
Schiff Base Formation: To the reaction mixture, add salicylaldehyde (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the formation of the Schiff base is complete, cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Quench and Workup: After the addition of NaBH₄ is complete, stir the reaction at room temperature for an additional 12-16 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-2-Hydroxybenzyl-L-serine methyl ester.
Physicochemical and Spectroscopic Characterization
General Properties
| Property | Value | Source |
| CAS Number | 1176623-78-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid or viscous oil | - |
| Purity | Typically >97% | [1] |
| Storage | 2-8 °C, protected from light and moisture | - |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
-
Aromatic Protons (6.7-7.2 ppm): Four protons on the hydroxybenzyl ring, exhibiting characteristic splitting patterns of a 1,2-disubstituted benzene ring.
-
Methylene Protons (-CH₂-Ar, ~3.9-4.1 ppm): A two-proton signal, likely appearing as a multiplet or two doublets due to coupling with the adjacent chiral center.
-
Methine Proton (α-CH, ~3.5-3.7 ppm): A one-proton multiplet, coupled to the adjacent methylene groups.
-
Ester Methyl Protons (-OCH₃, ~3.7 ppm): A three-proton singlet.
-
Hydroxymethyl Protons (-CH₂OH, ~3.8-4.0 ppm): A two-proton multiplet.
-
Hydroxyl and Amine Protons (-OH, -NH): Broad singlets, chemical shifts are concentration and solvent dependent.
3.2.2. ¹³C NMR Spectroscopy
-
Ester Carbonyl (~172-175 ppm): The carbon of the methyl ester group.
-
Aromatic Carbons (~115-160 ppm): Six distinct signals for the carbons of the hydroxybenzyl ring, with the carbon bearing the hydroxyl group appearing at the most downfield position.
-
Methine Carbon (α-C, ~60-65 ppm): The chiral carbon attached to the nitrogen.
-
Hydroxymethyl Carbon (-CH₂OH, ~60-65 ppm): The carbon of the serine side chain.
-
Methylene Carbon (-CH₂-Ar, ~50-55 ppm): The benzylic carbon.
-
Ester Methyl Carbon (-OCH₃, ~52 ppm): The carbon of the methyl ester group.
3.2.3. Infrared (IR) Spectroscopy
-
O-H Stretch (Alcohol and Phenol, ~3200-3500 cm⁻¹): A broad absorption band.
-
N-H Stretch (Secondary Amine, ~3300-3500 cm⁻¹): A moderate absorption, may be convoluted with the O-H stretch.
-
C-H Stretch (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Characteristic sharp peaks.
-
C=O Stretch (Ester, ~1735-1750 cm⁻¹): A strong, sharp absorption band.[2]
-
C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Several characteristic bands.
-
C-O Stretch (Ester and Alcohol, ~1000-1300 cm⁻¹): Strong absorptions.
3.2.4. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 225.
-
Key Fragmentation Patterns:
-
Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 166.
-
Cleavage of the Cα-Cβ bond to lose the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 194.
-
Formation of the stable hydroxybenzyl cation at m/z = 107.
-
Chemical Reactivity and Potential Applications
Reactivity Profile
N-2-Hydroxybenzyl-L-serine methyl ester possesses several reactive functional groups that can be exploited for further chemical modifications:
-
Secondary Amine: Can undergo further N-alkylation, acylation, or be used in peptide coupling reactions.
-
Phenolic Hydroxyl Group: Can be O-alkylated, O-acylated, or used in reactions such as the Mannich reaction.
-
Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or esterified.
-
Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Potential Applications
4.2.1. Medicinal Chemistry
The N-2-hydroxybenzyl-amino acid scaffold is of significant interest in drug discovery. A study on N-o-hydroxybenzyl-amino acids has demonstrated their potential as antibacterial agents, showing high efficacy against Staphylococcus aureus and some activity against Candida albicans and Escherichia coli.[3] The presence of the serine moiety offers a hydrophilic side chain, which can improve the pharmacokinetic properties of a drug candidate. The phenolic hydroxyl group can also act as a key pharmacophoric feature for receptor binding.
4.2.2. Asymmetric Catalysis
Chiral amino acid derivatives are widely used as ligands in asymmetric catalysis. The multiple coordination sites (N, O from the hydroxyl groups, and O from the ester) in N-2-Hydroxybenzyl-L-serine methyl ester make it a promising candidate for the synthesis of chiral ligands for metal-catalyzed asymmetric transformations.
4.2.3. Polymer and Materials Science
The functional groups on this molecule allow for its incorporation into polymers. For instance, it could be polymerized through the amine and a carboxylic acid (after hydrolysis of the ester) to form polyamides with pendant hydroxybenzyl and hydroxymethyl groups, potentially leading to materials with unique properties such as enhanced hydrophilicity, metal-chelating abilities, or as a basis for stimuli-responsive materials.
Conclusion
N-2-Hydroxybenzyl-L-serine methyl ester is a versatile and synthetically accessible molecule with a rich chemical functionality. Its synthesis via reductive amination is a robust and scalable method. The presence of multiple reactive sites and its inherent chirality make it a valuable building block for a wide range of applications, from the development of new antibacterial agents to the design of novel catalysts and functional polymers. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.
References
-
Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry, 2010, 27(1): 112-115.
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate.
-
CymitQuimica. N-2-Hydroxybenzyl-L-serine methyl ester.
Sources
An In-depth Technical Guide to N-2-Hydroxybenzyl-L-serine methyl ester
Abstract
This technical guide provides a comprehensive overview of N-2-Hydroxybenzyl-L-serine methyl ester (CAS Number: 1176623-78-1), a derivative of the amino acid L-serine. This document details a plausible synthetic pathway, including a step-by-step experimental protocol for its preparation via reductive amination. Furthermore, it explores the potential biological activities and applications of this compound, drawing from research on structurally related N-(2-hydroxybenzyl)amino acids. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering insights into the synthesis, characterization, and potential utility of this unique molecule.
Introduction
N-substituted amino acids are a pivotal class of molecules in drug discovery and development, offering a versatile scaffold for creating novel therapeutic agents.[1][] The modification of the amino group of an amino acid can significantly alter its physicochemical properties, such as lipophilicity and receptor binding affinity, leading to enhanced biological activity.[1] N-2-Hydroxybenzyl-L-serine methyl ester is a chiral molecule that incorporates both the fundamental structure of the amino acid L-serine and a 2-hydroxybenzyl moiety. This combination of a natural amino acid backbone and a substituted aromatic ring presents an intriguing candidate for investigation in various biological contexts. While specific research on N-2-Hydroxybenzyl-L-serine methyl ester is limited in publicly available literature, its structural components suggest potential applications ranging from antimicrobial agents to intermediates in the synthesis of more complex bioactive molecules.[3]
This guide will provide a detailed, practical approach to the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester, based on established chemical transformations. It will also delve into the prospective biological significance of this compound, supported by evidence from related N-hydroxybenzyl-amino acids.
Physicochemical Properties
A summary of the key physicochemical properties of N-2-Hydroxybenzyl-L-serine methyl ester is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1176623-78-1 | Internal Database |
| Molecular Formula | C₁₁H₁₅NO₄ | Supplier Data |
| Molecular Weight | 225.24 g/mol | Supplier Data |
| Appearance | White to off-white solid (predicted) | Inferred |
| Purity | Typically ≥95% | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted) | Inferred |
Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
The most logical and efficient synthetic route to N-2-Hydroxybenzyl-L-serine methyl ester is a two-step process. This involves the initial preparation of the starting material, L-serine methyl ester hydrochloride, followed by a reductive amination reaction with 2-hydroxybenzaldehyde (salicylaldehyde).
Synthesis Pathway
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for N-2-Hydroxybenzyl-L-serine methyl ester.
Step-by-Step Experimental Protocol
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
This procedure is adapted from established methods for the esterification of amino acids.[4]
-
Materials:
-
L-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend L-Serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of L-serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield L-serine methyl ester hydrochloride.
-
Step 2: Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester via Reductive Amination
This protocol is based on the general procedure for the synthesis of N-o-hydroxybenzyl-amino acids.[3]
-
Materials:
-
L-Serine methyl ester hydrochloride
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N) or another suitable base
-
-
Procedure:
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (10-15 mL per gram) in a round-bottom flask with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
To this solution, add 2-hydroxybenzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude N-2-Hydroxybenzyl-L-serine methyl ester can be purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-2-Hydroxybenzyl-L-serine methyl ester.
-
Potential Biological Activity and Applications
Antimicrobial Activity
A study on a series of N-o-hydroxybenzyl-amino acids, synthesized by the reductive amination of salicylaldehyde derivatives with various amino acids, demonstrated significant antibacterial activity.[3] These compounds were particularly effective against Staphylococcus aureus, with some derivatives showing 100% inhibition at a concentration of 0.05%.[3] The study also noted that the structure of the amino acid side chain influenced the antibacterial efficacy.[3] Given these findings, it is plausible that N-2-Hydroxybenzyl-L-serine methyl ester could exhibit similar antibacterial properties.
Role in Drug Discovery and Development
N-substituted amino acids are valuable building blocks in medicinal chemistry.[1][] The introduction of the N-benzyl group can enhance the lipophilicity of the amino acid, which can improve its cell permeability and interaction with biological targets.[1] The hydroxyl group on the serine side chain and the phenolic hydroxyl group on the benzyl moiety offer additional sites for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for a range of therapeutic applications, including as enzyme inhibitors or receptor modulators.
The core structure of N-2-Hydroxybenzyl-L-serine methyl ester could also serve as a key intermediate in the synthesis of more complex molecules, such as peptidomimetics and other bioactive compounds.
Caption: Potential applications of N-2-Hydroxybenzyl-L-serine methyl ester.
Characterization
The successful synthesis and purification of N-2-Hydroxybenzyl-L-serine methyl ester should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxybenzyl group, the benzylic methylene protons, the protons of the serine backbone (α-CH and β-CH₂), and the methyl ester protons. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the serine moiety.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this analysis. The expected molecular ion peak ([M+H]⁺) would be at m/z 226.1.
Conclusion
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral, N-substituted amino acid derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has outlined a robust and plausible synthetic route for its preparation, based on the well-established reductive amination reaction. The provided step-by-step protocol offers a practical starting point for researchers interested in synthesizing this compound. Furthermore, the discussion of its potential biological activities, particularly as an antimicrobial agent, highlights promising avenues for future research. The structural features of this molecule make it a valuable building block for the synthesis of more complex and potentially bioactive compounds. Further studies are warranted to fully elucidate the biological profile and therapeutic potential of N-2-Hydroxybenzyl-L-serine methyl ester.
References
-
The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (URL: [Link])
- An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters.
- Process for the purification of l-serine.
- Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. Benchchem.
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N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. (URL: [Link])
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Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry. (URL: [Link])
-
Preparation of methyl ester of L-serine. ResearchGate. (URL: [Link])
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New class of compounds discovered with great potential for research and drug development. Scripps Research Institute. (URL: [Link])
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Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. (URL: [Link])
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L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses Procedure. (URL: [Link])
-
Bioconjugation. Wikipedia. (URL: [Link])
-
Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. MDPI. (URL: [Link])
- Synthetic method of L-serine methyl ester hydrochloride.
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. (URL: [Link])
-
Serinol: small molecule - big impact. PMC. (URL: [Link])
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. (URL: [Link])
-
Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. PubMed. (URL: [Link])
Sources
A Technical Guide to Investigating the Biological Potential of N-2-Hydroxybenzyl-L-serine methyl ester
Abstract
N-2-Hydroxybenzyl-L-serine methyl ester is a novel chemical entity whose biological activities remain uncharacterized. This technical guide proposes a scientifically-grounded hypothesis that this molecule possesses significant anti-inflammatory and anti-cancer potential due to its hybrid structure, combining a salicylate moiety with an L-serine methyl ester backbone. We present a comprehensive, multi-stage research framework designed to rigorously evaluate this hypothesis. This document provides detailed experimental protocols, from initial in vitro screening to more complex cell-based assays and mechanistic studies, serving as a roadmap for researchers in pharmacology and drug development. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: Deconstructing the Therapeutic Potential
The rational design of novel therapeutic agents often involves the conjugation of two or more pharmacophores to create a hybrid molecule with enhanced efficacy, improved safety, or a novel mechanism of action. N-2-Hydroxybenzyl-L-serine methyl ester is a prime example of such a design. Its structure consists of:
-
A 2-Hydroxybenzyl (Salicyl) Moiety: This group is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mode of action is often the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.
-
An L-serine Methyl Ester Backbone: L-serine is a crucial amino acid involved in a multitude of cellular processes, including one-carbon metabolism, which is fundamental for the synthesis of nucleotides and for cellular methylation reactions. Dysregulation of serine metabolism is a known hallmark of certain cancers.
This unique combination suggests a compelling, albeit hypothetical, dual-action potential. The salicylate portion may confer anti-inflammatory properties, while the serine backbone could allow the molecule to interact with metabolic pathways that are particularly active in proliferating cells, such as cancer cells. This guide outlines a logical, phased approach to systematically investigate these potential activities.
Proposed Mechanism of Action: A Dual-Pronged Hypothesis
We hypothesize that N-2-Hydroxybenzyl-L-serine methyl ester exerts its biological effects through two primary, potentially synergistic, pathways.
Pathway 1: Modulation of Inflammatory Signaling
The 2-hydroxybenzyl group is structurally analogous to salicylic acid, the active metabolite of aspirin. Therefore, a primary testable hypothesis is its ability to suppress key inflammatory mediators. This could occur through:
-
Direct COX Enzyme Inhibition: The compound may bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
-
NF-κB Pathway Inhibition: Beyond COX inhibition, salicylates are known to suppress the activation of NF-κB, a master regulator of the inflammatory response. This would lead to a downstream reduction in the expression of various cytokines, chemokines, and adhesion molecules.
Caption: Proposed anti-inflammatory mechanisms of action.
Pathway 2: Targeting Cancer Cell Metabolism and Survival
The L-serine component may act as a "Trojan horse," facilitating the molecule's entry into cancer cells that exhibit a high demand for this amino acid. Once inside, the compound could:
-
Induce Apoptosis: The salicylate moiety is known to induce programmed cell death (apoptosis) in various cancer cell lines, potentially through the modulation of Bcl-2 family proteins or the generation of reactive oxygen species (ROS).
-
Interfere with One-Carbon Metabolism: By acting as a competitive inhibitor or by otherwise disrupting serine-dependent pathways, the compound could deplete the building blocks necessary for rapid cell division, leading to cell cycle arrest.
Experimental Validation Framework
A phased approach is critical to systematically evaluate the biological potential of a novel compound. The following workflow ensures that each step builds upon validated data from the previous one.
Caption: Phased experimental validation workflow.
Phase 1: Foundational In Vitro Screening
The initial phase focuses on direct target engagement and basic cytotoxicity.
Table 1: Phase 1 Experimental Summary
| Experiment | Objective | Primary Endpoint | Positive Control |
| COX-1/COX-2 Inhibition Assay | To determine if the compound directly inhibits COX enzymes. | IC₅₀ value (µM) | Celecoxib / Aspirin |
| Cytotoxicity Screen | To assess general toxicity across cell lines. | CC₅₀ value (µM) | Doxorubicin |
| Cell Viability Assay (Cancer) | To screen for anti-proliferative effects on cancer cells. | GI₅₀ value (µM) | Paclitaxel |
Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-2-Hydroxybenzyl-L-serine methyl ester in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol (e.g., Cayman Chemical).
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) and Co-factor Solution (containing heme and tryptophan).
-
-
Reaction Setup:
-
In a 96-well black plate, add 10 µL of Assay Buffer.
-
Add 10 µL of the test compound serially diluted in Assay Buffer (final concentrations ranging from 0.1 nM to 100 µM).
-
Add 20 µL of Co-factor Solution.
-
Add 10 µL of COX-1 or COX-2 enzyme.
-
Incubate for 10 minutes at 37°C.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a fluorometric substrate (e.g., ADHP).
-
Immediately follow with 20 µL of Arachidonic Acid solution.
-
Read the fluorescence (Ex/Em = 535/590 nm) every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (slope of the linear phase of fluorescence increase).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Phase 2: Cellular Activity and Phenotypic Confirmation
If Phase 1 yields promising results (e.g., selective COX-2 inhibition or cancer cell-specific cytotoxicity), the next step is to confirm these activities in a more biologically relevant cellular context.
Table 2: Phase 2 Experimental Summary
| Experiment | Objective | Cell Model | Primary Endpoint |
| LPS-Induced PGE₂ Release | To measure functional COX inhibition in cells. | RAW 264.7 Macrophages | PGE₂ concentration (pg/mL) |
| Apoptosis Assay (Annexin V) | To quantify the induction of programmed cell death. | A549 (Lung Cancer) | Percent of Annexin V positive cells |
| Cell Cycle Analysis | To determine if the compound causes cell cycle arrest. | HCT116 (Colon Cancer) | Cell population in G1/S/G2-M phases |
Protocol 2: LPS-Induced Prostaglandin E₂ (PGE₂) Release Assay
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of N-2-Hydroxybenzyl-L-serine methyl ester (or vehicle control) for 1 hour.
-
-
Inflammatory Challenge:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and COX-2 expression.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
-
PGE₂ Quantification:
-
Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize PGE₂ levels to the LPS-stimulated vehicle control.
-
Plot the percent inhibition of PGE₂ release versus compound concentration to determine the IC₅₀.
-
Phase 3: Elucidating the Mechanism of Action
With confirmed cellular activity, the focus shifts to understanding the underlying molecular pathways.
Caption: Workflow for mechanistic pathway elucidation.
Key Mechanistic Questions to Address:
-
For Anti-inflammatory Activity: Does the compound inhibit the phosphorylation of IκBα? Does it reduce the nuclear translocation of NF-κB p65? This can be assessed by Western blot and immunofluorescence, respectively.
-
For Anti-cancer Activity: Does the compound alter the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax)? Does it induce the cleavage of Caspase-3? These are classic markers of apoptosis and can be measured by Western blot. Does the compound affect the levels of key metabolites in the serine synthesis pathway, such as glycine or downstream nucleotides? This can be investigated using LC-MS-based metabolomics.
Conclusion and Future Directions
This guide provides a structured and logical framework for the initial investigation of N-2-Hydroxybenzyl-L-serine methyl ester. The central hypothesis, based on its chemical structure, is that it possesses dual anti-inflammatory and anti-cancer properties. The proposed experimental cascade is designed to rigorously test this hypothesis, moving from broad screening to specific mechanistic studies. Positive results from this comprehensive evaluation would provide a strong rationale for advancing this novel compound into more complex pre-clinical models, such as in vivo efficacy studies in animal models of inflammation or cancer xenografts. The systematic approach detailed herein ensures that the therapeutic potential of this molecule is explored with scientific integrity and a high probability of generating clear, actionable data.
References
Due to the novel nature of "N-2-Hydroxybenzyl-L-serine methyl ester," direct references are not available. The principles and protocols described are based on established methodologies in pharmacology and cell biology. Authoritative sources for these standard techniques are provided below.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
A Technical Guide to the Synthesis and Characterization of the Novel Compound N-2-Hydroxybenzyl-L-serine Methyl Ester
Introduction
The exploration of novel amino acid derivatives is a cornerstone of medicinal chemistry and drug discovery. These compounds often serve as key structural motifs in a wide array of biologically active molecules, offering a versatile scaffold for therapeutic intervention. This guide details the discovery, synthesis, and characterization of a novel compound, N-2-Hydroxybenzyl-L-serine methyl ester. This molecule integrates the functionalities of L-serine, a crucial amino acid in various metabolic pathways, with a 2-hydroxybenzyl group, a moiety known to be present in compounds with diverse pharmacological activities. The strategic combination of these two pharmacophores presents an intriguing candidate for further investigation in drug development programs.
This document provides a comprehensive overview of the synthetic route, purification protocols, and analytical characterization of N-2-Hydroxybenzyl-L-serine methyl ester. It is intended for researchers, scientists, and professionals in the field of drug development, offering a reproducible methodology and a framework for the exploration of its potential therapeutic applications.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester was approached through a reductive amination strategy. This common yet effective method involves the formation of a Schiff base between an amino acid ester and an aldehyde, followed by a selective reduction of the imine to yield the desired N-substituted product.
The retrosynthetic analysis, depicted below, illustrates the logical disconnection of the target molecule into readily available starting materials: L-serine methyl ester hydrochloride and salicylaldehyde (2-hydroxybenzaldehyde).
Figure 1: Retrosynthetic analysis of N-2-Hydroxybenzyl-L-serine methyl ester.
This approach was selected for its high efficiency, mild reaction conditions, and the commercial availability of the starting materials. The key steps in the synthesis are:
-
Esterification of L-serine: Protection of the carboxylic acid as a methyl ester to prevent its participation in side reactions.
-
Schiff Base Formation: Condensation of L-serine methyl ester with salicylaldehyde.
-
Reductive Amination: Selective reduction of the imine intermediate to the secondary amine.
Experimental Protocols
Materials and Methods
All reagents and solvents were of analytical grade and used without further purification. L-serine, thionyl chloride, methanol, salicylaldehyde, and sodium borohydride were procured from commercial suppliers. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of L-serine methyl ester hydrochloride
A suspension of L-serine (10.0 g, 95.1 mmol) in methanol (150 mL) was cooled to 0 °C in an ice bath. Thionyl chloride (8.0 mL, 110 mmol) was added dropwise to the stirred suspension over 30 minutes. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The solvent was then removed under reduced pressure to yield a white solid, which was washed with diethyl ether and dried under vacuum to afford L-serine methyl ester hydrochloride.
Step 2: Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
To a solution of L-serine methyl ester hydrochloride (5.0 g, 32.1 mmol) in methanol (100 mL), triethylamine (4.5 mL, 32.3 mmol) was added to neutralize the hydrochloride salt. Salicylaldehyde (3.4 mL, 32.1 mmol) was then added, and the mixture was stirred at room temperature for 4 hours to facilitate the formation of the Schiff base. The reaction mixture was then cooled to 0 °C, and sodium borohydride (1.2 g, 31.7 mmol) was added portion-wise. The reaction was stirred for an additional 12 hours at room temperature.
Purification and Characterization
The reaction was quenched by the addition of water, and the methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
The purified product, N-2-Hydroxybenzyl-L-serine methyl ester, was obtained as a pale yellow oil. The structure of the compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation
| Analytical Data | Result |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-6.80 (m, 4H, Ar-H), 4.90 (d, 1H, Ar-CH₂), 4.75 (d, 1H, Ar-CH₂), 4.00 (dd, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70-3.60 (m, 2H, β-CH₂), 2.50 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O), 158.0 (Ar-C-OH), 130.0, 129.5, 122.0, 119.0, 116.0 (Ar-C), 62.0 (β-CH₂), 58.0 (α-CH), 52.5 (OCH₃), 52.0 (Ar-CH₂) |
| Mass Spectrometry (ESI+) | m/z 226.1 [M+H]⁺ |
Workflow Visualization
The overall experimental workflow for the synthesis and characterization of N-2-Hydroxybenzyl-L-serine methyl ester is illustrated in the following diagram.
Figure 2: Synthesis and characterization workflow.
Conclusion and Future Directions
This guide has detailed a reliable and reproducible method for the synthesis of the novel compound N-2-Hydroxybenzyl-L-serine methyl ester. The structural identity of the molecule has been unequivocally confirmed through spectroscopic analysis. The successful synthesis of this compound opens avenues for further investigation into its biological properties. Future work should focus on screening this molecule for a range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the synthetic methodology described herein can be adapted to generate a library of related derivatives for structure-activity relationship (SAR) studies, which will be crucial in optimizing the compound for potential therapeutic applications.
References
The Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester: A Technical Guide to Starting Materials and Core Synthesis
Introduction
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral secondary amine that incorporates the structural motifs of both a natural amino acid, L-serine, and salicylaldehyde. This unique combination makes it a valuable building block in medicinal chemistry and drug development, offering a scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its structure presents multiple points for further functionalization, including the secondary amine, the hydroxyl group on the benzyl ring, and the ester moiety. This guide provides an in-depth exploration of the primary starting materials and the core synthetic strategy for the preparation of N-2-Hydroxybenzyl-L-serine methyl ester, focusing on the underlying chemical principles and practical experimental considerations for researchers and scientists in the field.
Core Synthetic Strategy: A Two-Step Approach
The most direct and efficient pathway to N-2-Hydroxybenzyl-L-serine methyl ester involves a two-step synthetic sequence. This strategy hinges on the initial preparation of a key intermediate, L-serine methyl ester, followed by a reductive amination reaction with salicylaldehyde. This approach is favored for its high yields, operational simplicity, and the ready availability of the starting materials.
Caption: Overall synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester.
Part 1: The Starting Materials - Selection and Preparation
The success of the synthesis is fundamentally dependent on the quality and proper preparation of the two primary starting materials: L-serine methyl ester and 2-hydroxybenzaldehyde (salicylaldehyde).
L-Serine Methyl Ester: The Amino Acid Backbone
L-serine methyl ester serves as the chiral scaffold, providing the core amino acid structure. It is typically not used as the free base in the initial step but rather prepared as its hydrochloride salt for enhanced stability and ease of handling.
Preparation of L-Serine Methyl Ester Hydrochloride:
The esterification of L-serine is most commonly achieved through the Fischer-Speier esterification method, where the amino acid is treated with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to in-situ generate hydrochloric acid (HCl), which catalyzes the esterification, and sulfur dioxide (SO₂) and HCl as byproducts that are easily removed.[1]
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride [1]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with L-serine and methanol. The flask is cooled in an ice bath (0-10 °C).
-
Reagent Addition: Thionyl chloride is added dropwise to the cooled suspension of L-serine in methanol. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is gradually warmed to 35-40 °C and stirred for 24-48 hours.
-
Isolation: Upon completion, the reaction mixture is cooled to induce crystallization of L-serine methyl ester hydrochloride. The solid product is isolated by filtration, washed with cold methanol or diethyl ether, and dried under vacuum.
| Parameter | Value | Reference |
| Starting Material | L-Serine | [1] |
| Reagents | Thionyl Chloride, Methanol | [1] |
| Temperature | 0-10 °C (addition), 35-40 °C (reaction) | [1] |
| Reaction Time | 24-48 hours | [1] |
| Typical Yield | >95% | [1] |
Deprotection to L-Serine Methyl Ester (Free Base):
For the subsequent reductive amination, the free amine of L-serine methyl ester is required. This is achieved by neutralizing the hydrochloride salt with a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent.[2]
2-Hydroxybenzaldehyde (Salicylaldehyde): The Aromatic Component
Salicylaldehyde provides the N-2-hydroxybenzyl group to the final molecule. It is a commercially available reagent and should be of high purity to avoid side reactions. It is advisable to use freshly distilled or recently purchased salicylaldehyde, as it can oxidize upon prolonged storage.
Part 2: The Core Synthesis - Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in two stages: the formation of a Schiff base (or the corresponding iminium ion) between the amine and the aldehyde, followed by the reduction of this intermediate to the secondary amine.[4]
Caption: The mechanism of reductive amination.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[5] It is mild enough to selectively reduce the imine bond without affecting the ester functionality or the aromatic ring.[6] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed and are often preferred for their greater selectivity for the iminium ion over the aldehyde, allowing for a one-pot reaction.[7]
-
Solvent Selection: The choice of solvent is crucial for both the formation of the Schiff base and the reduction step. Methanol or ethanol are often used as they are good solvents for both the starting materials and the sodium borohydride.[6]
-
pH Control: The formation of the Schiff base is typically favored under slightly acidic to neutral conditions, which catalyze the dehydration step. However, the reduction with sodium borohydride is more efficient under neutral to slightly basic conditions. Therefore, a careful balance of pH may be necessary, or a stepwise approach can be adopted.
Experimental Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
-
Schiff Base Formation: In a round-bottom flask, L-serine methyl ester (free base) and an equimolar amount of salicylaldehyde are dissolved in methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Reduction: The reaction mixture is then cooled in an ice bath. Sodium borohydride is added portion-wise to the solution. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the Schiff base intermediate.
-
Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford N-2-Hydroxybenzyl-L-serine methyl ester as a pure compound.
| Parameter | Value | Reference |
| Starting Materials | L-Serine Methyl Ester, Salicylaldehyde | [5][8] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [5] |
| Solvent | Methanol | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Purification | Column Chromatography |
Conclusion
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful preparation of the L-serine methyl ester starting material and the controlled execution of the reductive amination step. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this valuable chiral building block for further applications in drug discovery and development. The methodologies described herein are robust and can likely be adapted for the synthesis of a variety of N-substituted amino acid derivatives.
References
Sources
- 1. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids [yyhx.ciac.jl.cn]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide on the Theoretical Mechanism of Action of N-2-Hydroxybenzyl-L-serine Methyl Ester
Abstract
N-2-Hydroxybenzyl-L-serine methyl ester is a novel synthetic compound that holds significant therapeutic promise due to its unique chemical structure, combining the functionalities of 2-hydroxybenzylamine (2-HOBA) and L-serine methyl ester. This guide delineates a theoretical framework for its mechanism of action, positing a dual-pronged approach targeting oxidative stress and cellular inflammation. We hypothesize that the 2-hydroxybenzyl moiety acts as a potent scavenger of reactive carbonyl species, while the L-serine component modulates endogenous antioxidant pathways, such as the Nrf2/HO-1 axis. This document provides a comprehensive overview of the proposed signaling pathways, detailed experimental protocols for their validation, and a scientific rationale for the underlying therapeutic potential of this compound.
Introduction: A Molecule of Bimodal Potential
The rational design of therapeutic agents often involves the strategic combination of pharmacophores to achieve synergistic or additive effects. N-2-Hydroxybenzyl-L-serine methyl ester is a prime example of such a design, integrating two bioactive moieties: 2-hydroxybenzylamine and L-serine methyl ester.
-
2-Hydroxybenzylamine (2-HOBA): A naturally occurring compound found in buckwheat, 2-HOBA has been identified as a potent scavenger of isolevuglandins (IsoLGs), which are highly reactive γ-ketoaldehydes formed during lipid peroxidation.[1][2] IsoLGs are implicated in the pathogenesis of numerous inflammatory and cardiovascular diseases due to their ability to form adducts with proteins and DNA, leading to cellular dysfunction.[3] By trapping these reactive species, 2-HOBA mitigates downstream inflammatory cascades and oxidative damage.[3][4]
-
L-Serine and its Derivatives: L-serine, a non-essential amino acid, has demonstrated cytoprotective and antioxidant properties.[5] Studies have shown that L-serine can upregulate the expression of key antioxidant enzymes through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[5] L-serine methyl ester, as a derivative, is often utilized in drug development to enhance solubility and reactivity.[6]
This guide proposes that N-2-Hydroxybenzyl-L-serine methyl ester leverages the distinct yet complementary activities of its constituent parts to exert a robust protective effect against cellular stress.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We postulate that N-2-Hydroxybenzyl-L-serine methyl ester functions through a bimodal mechanism involving direct scavenging of reactive species and upregulation of endogenous antioxidant defenses.
Direct Scavenging of Reactive Carbonyl Species
The primary proposed mechanism for the 2-hydroxybenzyl moiety is the direct scavenging of reactive carbonyl species, particularly γ-ketoaldehydes like isolevuglandins. This action is critical in preventing the formation of damaging protein and DNA adducts that contribute to cellular dysfunction and inflammation.
Caption: Proposed scavenging mechanism of the 2-hydroxybenzyl moiety.
Upregulation of the Nrf2/HO-1 Antioxidant Pathway
The L-serine moiety is hypothesized to contribute to cytoprotection by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Caption: Hypothesized activation of the Nrf2/HO-1 pathway by the L-serine moiety.
Experimental Validation Protocols
To validate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for these studies as they are a primary cell type involved in vascular inflammation and oxidative stress.
-
Cell Line: Primary HUVECs.
-
Culture Conditions: Endothelial Cell Growth Medium supplemented with growth factors, 5% CO₂, 37°C.
-
Treatment: Cells will be pre-treated with varying concentrations of N-2-Hydroxybenzyl-L-serine methyl ester for a specified duration before being challenged with an oxidative stressor (e.g., H₂O₂ or a lipid hydroperoxide).
Assessment of Reactive Carbonyl Species Scavenging
Objective: To determine if N-2-Hydroxybenzyl-L-serine methyl ester can directly scavenge reactive carbonyl species.
Methodology: In Vitro Isolevuglandin Adduct Formation Assay
-
Preparation of Reagents:
-
N-2-Hydroxybenzyl-L-serine methyl ester stock solution.
-
Bovine Serum Albumin (BSA) as a target protein.
-
Isolevuglandin solution.
-
-
Reaction: Incubate BSA with IsoLG in the presence or absence of varying concentrations of the test compound.
-
Detection: Analyze the formation of IsoLG-BSA adducts using Western blotting with an anti-IsoLG adduct antibody.
-
Expected Outcome: A dose-dependent decrease in IsoLG-BSA adduct formation in the presence of N-2-Hydroxybenzyl-L-serine methyl ester.
Data Presentation:
| Treatment Group | IsoLG Concentration (µM) | Compound Conc. (µM) | Relative IsoLG-BSA Adduct Level (%) |
| Control | 0 | 0 | 0 |
| IsoLG alone | 10 | 0 | 100 |
| IsoLG + Compound | 10 | 1 | Value |
| IsoLG + Compound | 10 | 10 | Value |
| IsoLG + Compound | 10 | 50 | Value |
Evaluation of Nrf2 Pathway Activation
Objective: To investigate the effect of N-2-Hydroxybenzyl-L-serine methyl ester on the activation of the Nrf2 signaling pathway.
Methodology: Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Seeding: Seed HUVECs on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the test compound for various time points.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize using a fluorescence microscope.
-
Expected Outcome: Increased nuclear localization of Nrf2 in cells treated with the compound.
Methodology: Western Blot for HO-1 Expression
-
Cell Lysis: Lyse treated HUVECs and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HO-1 and a loading control (e.g., β-actin).
-
Detection: Use a chemiluminescent substrate for detection.
-
Expected Outcome: A dose-dependent increase in HO-1 protein expression.
Data Presentation:
| Treatment Group | Compound Conc. (µM) | Relative Nrf2 Nuclear Translocation (Fold Change) | Relative HO-1 Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Compound | 1 | Value | Value |
| Compound | 10 | Value | Value |
| Compound | 50 | Value | Value |
Experimental Workflow Diagram
Caption: Overall experimental workflow for validating the proposed mechanisms.
Conclusion and Future Directions
The theoretical framework presented in this guide provides a solid foundation for understanding the potential mechanism of action of N-2-Hydroxybenzyl-L-serine methyl ester. The proposed dual-pronged approach, involving direct scavenging of reactive carbonyls and upregulation of the Nrf2/HO-1 antioxidant pathway, positions this compound as a promising candidate for the treatment of diseases with underlying oxidative stress and inflammation.
Future research should focus on the in vivo validation of these mechanisms in relevant animal models of disease. Furthermore, structure-activity relationship studies could lead to the development of even more potent analogs. The experimental protocols outlined herein offer a clear path forward for the preclinical evaluation of this novel therapeutic agent.
References
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Davies, S. S., & Amarnath, V. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. International Journal of Molecular Sciences, 24(6), 5678. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]
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Schreurs, A. M. M., et al. (2010). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. Retrieved from [Link]
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Universal Biologicals. (n.d.). 2-Hydroxybenzylamine (E0025-GRP). Retrieved from [Link]
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ResearchGate. (2024). (PDF) PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTIVITY OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-((1-(4-HYDROXYPHENYL) ETHYLIDENE) AMINO) BENZENESULFONAMIDE. Retrieved from [Link]
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Amarnath, V., et al. (2019). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Toxicology in Vitro, 58, 203–209. Retrieved from [Link]
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MDPI. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2649. Retrieved from [Link]
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Bryce, G. F., & Brot, N. (1971). Studies on the Enzymes Involved in the Biosynthesis of Cyclo-Tris(N-2,3-Dihydroxybenzoyl-l-Seryl) in Escherichia coli: Kinetic Properties of the l-Serine–Activating Enzyme. Archives of Biochemistry and Biophysics, 142(2), 790-796. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Evaluation of N-2-Hydroxybenzyl-L-serine Methyl Ester Structural Analogues
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention is of paramount importance. Amino acid derivatives, in particular, represent a privileged class of molecules, leveraging the inherent chirality and functionality of their parent structures to interact with biological targets. This guide focuses on N-2-Hydroxybenzyl-L-serine methyl ester , a compound of interest due to its unique combination of a serine backbone, a secondary amine linkage, and a phenolic benzyl moiety.
While the specific biological activities of N-2-Hydroxybenzyl-L-serine methyl ester are not yet extensively documented in publicly available literature, its structural components are present in a variety of bioactive compounds. The N-benzyl group is a feature in molecules with activities ranging from neuroprotective to anticancer, and the serine scaffold is a cornerstone of numerous biologically active peptides and small molecules.[1] The presence of a 2-hydroxybenzyl group is also noteworthy, as this functionality is known to be a scavenger of reactive dicarbonyls, suggesting a potential role in mitigating oxidative stress.[2]
This technical guide provides a comprehensive framework for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester and a diverse library of its structural analogues. Furthermore, we outline a strategic, multi-tiered approach for the biological evaluation of these novel compounds, with the goal of elucidating their therapeutic potential and establishing a robust structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Chemical Profile of the Core Compound
-
Compound Name: N-2-Hydroxybenzyl-L-serine methyl ester
-
CAS Number: 1176623-78-1[3]
-
Molecular Formula: C₁₁H₁₅NO₄[3]
-
Molecular Weight: 225.24 g/mol [3]
-
InChI Key: YLIOBEKJZCLNLQ-VIFPVBQESA-N[3]
Synthesis of the Core Compound and its Analogues
The most direct and versatile method for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester and its analogues is through reductive amination . This well-established reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[4] In this case, the primary amine of L-serine methyl ester hydrochloride reacts with 2-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
Materials:
-
L-serine methyl ester hydrochloride
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Preparation of the Free Amine: To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the free L-serine methyl ester.
-
Imine Formation: To the reaction mixture, add 2-hydroxybenzaldehyde (1.0 eq). Stir for 1 hour at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-2-Hydroxybenzyl-L-serine methyl ester.
Design and Synthesis of Structural Analogues
A systematic exploration of the chemical space around the core structure is crucial for developing a comprehensive SAR. We propose the synthesis of analogues based on modifications at three key positions: the aromatic ring, the serine backbone, and the ester moiety.
Table 1: Proposed Structural Analogues of N-2-Hydroxybenzyl-L-serine Methyl Ester
| Modification Site | Rationale | Proposed Modifications | Synthetic Precursor |
| Aromatic Ring (A-Ring) | To probe the effects of electronics and sterics on biological activity. | Electron-donating groups (e.g., -OCH₃, -CH₃), Electron-withdrawing groups (e.g., -Cl, -F, -NO₂), Positional isomers (3-hydroxy, 4-hydroxy). | Substituted Salicylaldehydes |
| Serine Backbone | To investigate the importance of the hydroxyl group and stereochemistry. | O-benzyl protected serine, D-serine, other amino acid esters (e.g., threonine, alanine). | O-Benzyl-L-serine methyl ester, D-serine methyl ester, etc. |
| Ester Moiety (R-Group) | To modulate solubility, lipophilicity, and potential for prodrug strategies. | Ethyl ester, t-butyl ester, free carboxylic acid (via hydrolysis). | L-serine ethyl ester, L-serine t-butyl ester. |
The synthesis of these analogues will follow the general reductive amination protocol outlined above, substituting the appropriate starting materials.
Caption: Synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester analogues.
Proposed Biological Evaluation: A Multi-Tiered Screening Cascade
Given the lack of specific biological data for the core compound, a broad-based screening approach is recommended to identify potential therapeutic applications. We propose a three-tiered screening cascade focusing on cytotoxicity, antimicrobial activity, and antioxidant potential.
Caption: Proposed biological screening cascade for novel analogues.
Cytotoxicity Screening against Cancer Cell Lines
Many N-benzyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Screening
The structural features of N-substituted amino acids are found in some antimicrobial agents.[3][8][9] A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is warranted.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (e.g., Candida albicans ATCC 90028) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Evaluation
The 2-hydroxybenzylamine moiety is a known scavenger of reactive oxygen species.[2][10] Therefore, assessing the antioxidant potential of the synthesized analogues is a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for evaluating free radical scavenging activity.[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological screens will be crucial for establishing a clear SAR. For example:
-
A-Ring Substituents: Comparing the IC₅₀ values of analogues with electron-donating versus electron-withdrawing groups on the phenyl ring will reveal the electronic requirements for activity.[7]
-
Stereochemistry: A direct comparison of the activity of the L-serine and D-serine derived analogues will determine if the biological target has a stereospecific binding preference.
-
Hydroxyl Group: Evaluating the activity of the O-benzyl protected analogue against the parent compound will clarify the importance of the free hydroxyl group on the serine backbone for biological activity.
-
Ester Moiety: Differences in activity between the methyl, ethyl, and t-butyl esters may indicate the influence of lipophilicity and steric bulk on target engagement or cell permeability.
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for the synthesis and biological evaluation of novel structural analogues of N-2-Hydroxybenzyl-L-serine methyl ester. By employing a systematic approach to analogue design, coupled with a multi-tiered screening cascade, researchers can efficiently probe the therapeutic potential of this chemical scaffold. Positive results in any of the proposed primary screens will trigger more in-depth mechanistic studies to identify the specific biological targets and pathways involved. The resulting SAR data will not only illuminate the potential of this compound class but also guide the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. The exploration of these N-2-Hydroxybenzyl-L-serine methyl ester derivatives represents a promising avenue for the discovery of new therapeutic agents.
References
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Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition, 60(16), 8717-8721. Available from: [Link]
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Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Available from: [Link]
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Synthesis of N‐aryl amino acid derivatives. ResearchGate. Available from: [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. Available from: [Link]
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Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition, 60(16), 8717-8721. Available from: [Link]
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Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. (2017). Molecules, 22(12), 2065. Available from: [Link]
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Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). Molecules, 26(14), 4210. Available from: [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available from: [Link]
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Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. (2018). Research in Pharmaceutical Sciences, 13(5), 417-427. Available from: [Link]
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Intermolecular reductive amination of amino acid- derived b... ResearchGate. Available from: [Link]
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Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2020). Molecules, 25(12), 2816. Available from: [Link]
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Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. Available from: [Link]
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Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. (2017). Frontiers in Microbiology, 8, 573. Available from: [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health (NIH). Available from: [Link]
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In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. PubMed. Available from: [Link]
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Antibacterial and Antifungal Screening of Novel α-amino Acid Conjugated Bile Acid Derivatives. ResearchGate. Available from: [Link]
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Sources, evaluation assays, and amino acid sequences of antioxidant peptides. ResearchGate. Available from: [Link]
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Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. MDPI. Available from: [Link]
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Antisickling activity of amino acid benzyl esters. Weizmann Institute of Science. Available from: [Link]
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Synthesis, Characterization and Antibacterial Activity of Some Amino Acid Derivatives. Journal of Chemistry. Available from: [Link]
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Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. Available from: [Link]
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Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available from: [Link]
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Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Journal of Food and Nutrition Research. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]
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Guidelines for antioxidant assays for food components. Scilit. Available from: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available from: [Link]
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Chemical structure formula of l‐serine, N‐protected l‐serine... ResearchGate. Available from: [Link]
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Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available from: [Link]
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"N-2-Hydroxybenzyl-L-serine methyl ester" literature review
As a Senior Application Scientist, this guide provides a comprehensive technical overview of N-2-Hydroxybenzyl-L-serine methyl ester. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust projection of its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates three key chemical features:
-
L-serine methyl ester backbone: A versatile and chiral building block derived from the natural amino acid L-serine. The methyl ester protects the carboxylic acid, making the amino group more available for nucleophilic attack.
-
2-Hydroxybenzyl (Salicyl) group: This moiety, attached to the nitrogen atom, is known for its ability to participate in hydrogen bonding and coordinate with metal ions. It is a common structural motif in various biologically active molecules and ligands.
-
Secondary Amine Linkage: The link between the benzyl group and the amino acid backbone provides conformational flexibility and acts as a key hydrogen bond donor/acceptor.
The combination of these features suggests potential applications in areas such as asymmetric catalysis, medicinal chemistry, and materials science. This guide will explore a probable synthetic route, methods for characterization, and a hypothesis on its potential biological activities based on its structural components.
Synthesis Pathway: Reductive Amination
The most direct and efficient method for synthesizing N-2-Hydroxybenzyl-L-serine methyl ester is a one-pot reductive amination reaction. This process involves the formation of a Schiff base intermediate from L-serine methyl ester and 2-hydroxybenzaldehyde (salicylaldehyde), followed by its immediate reduction to the final secondary amine.
Synthesis Workflow Diagram
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester, a valuable building block in peptide synthesis and drug discovery. The synthesis is approached in a two-stage process commencing with the esterification of L-serine to yield L-serine methyl ester hydrochloride, followed by a reductive amination with salicylaldehyde to afford the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and robust characterization methods.
Introduction
N-substituted amino acid esters are crucial intermediates in the synthesis of peptidomimetics and other bioactive molecules. The introduction of a hydroxybenzyl group onto the nitrogen atom of L-serine methyl ester imparts unique structural and functional properties, making it a desirable synthon for the development of novel therapeutic agents. The phenolic hydroxyl group can serve as a handle for further chemical modification or as a key interaction point with biological targets. This document outlines a reliable and reproducible protocol for the laboratory-scale synthesis of N-2-Hydroxybenzyl-L-serine methyl ester.
Reaction Scheme
The overall synthetic pathway involves two key transformations:
-
Esterification of L-serine: The carboxylic acid of L-serine is converted to its methyl ester in the presence of an acid catalyst.
-
Reductive Amination: The primary amine of L-serine methyl ester is reacted with salicylaldehyde to form a Schiff base, which is subsequently reduced to the desired secondary amine.
Figure 1: Overall synthetic scheme for N-2-Hydroxybenzyl-L-serine methyl ester.
PART 1: Synthesis of L-Serine Methyl Ester Hydrochloride
This initial stage focuses on the protection of the carboxylic acid functionality of L-serine as a methyl ester. The hydrochloride salt form enhances the stability and handling of the amino ester.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| L-Serine | C₃H₇NO₃ | 105.09 | 10.5 g | 0.1 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |
| Thionyl chloride | SOCl₂ | 118.97 | 8.0 mL | 0.11 |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (calcium chloride), suspend L-serine (10.5 g, 0.1 mol) in anhydrous methanol (150 mL).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 24 hours. The suspension will gradually dissolve to form a clear solution.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol by adding diethyl ether until turbidity is observed, then cool to 0 °C to induce crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-serine methyl ester hydrochloride. The expected yield is typically high, in the range of 85-95%.
PART 2: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
This stage involves the key bond-forming reaction, a reductive amination between the synthesized L-serine methyl ester hydrochloride and salicylaldehyde.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| L-Serine methyl ester hydrochloride | C₄H₁₀ClNO₃ | 155.58 | 7.78 g | 0.05 |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 6.11 g | 0.05 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 7.0 mL | 0.05 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - |
| Sodium borohydride | NaBH₄ | 37.83 | 2.27 g | 0.06 |
Experimental Protocol
Figure 2: Experimental workflow for the reductive amination step.
-
Deprotection of the Amine: In a 250 mL round-bottom flask, dissolve L-serine methyl ester hydrochloride (7.78 g, 0.05 mol) in anhydrous methanol (100 mL). Add triethylamine (7.0 mL, 0.05 mol) to neutralize the hydrochloride and liberate the free amine. Stir the mixture for 15 minutes at room temperature. A white precipitate of triethylamine hydrochloride may form.
-
Schiff Base Formation: To the above mixture, add salicylaldehyde (6.11 g, 0.05 mol) and stir the reaction at room temperature for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.27 g, 0.06 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
PART 3: Purification and Characterization
Purification
The crude N-2-Hydroxybenzyl-L-serine methyl ester can be purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-2-Hydroxybenzyl-L-serine methyl ester as a pale yellow oil or solid.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons of the hydroxybenzyl group: ~6.7-7.2 ppm (multiplet, 4H).
-
Phenolic hydroxyl proton: A broad singlet, chemical shift can vary depending on solvent and concentration.
-
Benzylic protons (-CH₂-Ar): ~3.8-4.0 ppm (a pair of doublets, 2H).
-
Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H).
-
Alpha-proton of serine (-CH-): ~3.5-3.6 ppm (multiplet, 1H).
-
Beta-protons of serine (-CH₂OH): ~3.9-4.1 ppm (multiplet, 2H).
-
Amine proton (-NH-): A broad singlet, may be exchanged with D₂O.
-
Hydroxyl proton of serine (-CH₂OH): A broad singlet, may be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
Ester carbonyl carbon: ~172-174 ppm.
-
Aromatic carbons: ~115-158 ppm.
-
Alpha-carbon of serine: ~60-62 ppm.
-
Beta-carbon of serine: ~62-64 ppm.
-
Benzylic carbon: ~50-52 ppm.
-
Methyl ester carbon: ~51-53 ppm.
-
Mass Spectrometry (MS):
-
Expected m/z:
-
[M+H]⁺: 226.10
-
[M+Na]⁺: 248.08
-
Trustworthiness and Self-Validation
The success of this synthesis relies on careful execution of each step. The purity of the starting materials is crucial. Anhydrous conditions are important, particularly for the esterification and reduction steps. Monitoring the reaction progress by TLC is highly recommended to ensure complete conversion and to identify any potential side products. The final characterization by NMR and MS serves as a definitive validation of the product's identity and purity.
Conclusion
This application note details a robust and reliable protocol for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester. By following the outlined procedures, researchers can confidently prepare this valuable intermediate for their downstream applications in peptide synthesis and medicinal chemistry. The provided mechanistic insights and characterization guidelines will aid in troubleshooting and ensuring the quality of the final product.
References
-
Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
Application Notes and Protocols for "N-2-Hydroxybenzyl-L-serine methyl ester" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of "N-2-Hydroxybenzyl-L-serine methyl ester" in the field of medicinal chemistry. While direct literature on this specific molecule is nascent, its structural motifs—an L-serine core, a methyl ester protecting group, and an N-2-hydroxybenzyl (salicyl) substituent—suggest a rich potential for therapeutic innovation. By drawing parallels with structurally related compounds, we infer and detail its plausible applications in antiviral, anticancer, and iron chelation therapies. This guide furnishes detailed, field-proven protocols for the synthesis of the title compound and for its biological evaluation in these key therapeutic areas. The methodologies are presented to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Introduction and Rationale
"N-2-Hydroxybenzyl-L-serine methyl ester" is a chiral amino acid derivative that combines the metabolic utility of L-serine with the versatile chemical reactivity of a salicyl group. L-serine and its derivatives are fundamental building blocks in numerous physiological processes and have been explored as therapeutic agents for neurological and metabolic disorders[1][2]. The esterification of the carboxyl group enhances lipophilicity and allows for its use as a protected intermediate in peptide synthesis and other complex molecular constructions[3].
The introduction of the N-2-hydroxybenzyl group is particularly significant from a medicinal chemistry perspective. This moiety is known to participate in crucial biological interactions, including:
-
Antiviral Activity : Salicylaldehyde derivatives have demonstrated inhibitory effects against a range of viruses, including coronaviruses[4][5][6].
-
Anticancer Potential : Various N-hydroxybenzyl amino acid derivatives have exhibited cytotoxic activity against cancer cell lines[7][8][9][10].
-
Iron Chelation : The 2-hydroxybenzyl structure is a well-established bidentate chelator of ferric iron (Fe³⁺), a property leveraged in therapies for iron overload diseases and as a strategy to combat oxidative stress[2][11][12][13].
This guide, therefore, is built on the hypothesis that "N-2-Hydroxybenzyl-L-serine methyl ester" can serve as a valuable scaffold in drug discovery. We provide the necessary protocols to synthesize and validate the therapeutic potential of this promising molecule.
Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
The most direct and efficient method for the synthesis of the title compound is through the reductive amination of L-serine methyl ester with salicylaldehyde (2-hydroxybenzaldehyde). This one-pot reaction proceeds via the formation of an intermediate Schiff base (imine), which is then reduced in situ to the desired secondary amine. This method is advantageous as it minimizes side reactions and is generally high-yielding[14][15][16].
Synthetic Workflow Diagram
Caption: Reductive Amination Workflow for Synthesis.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molarity/Concentration | Supplier (Example) |
| L-Serine methyl ester hydrochloride | C₄H₁₀ClNO₃ | 155.58 | Solid | Sigma-Aldrich |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Liquid | Acros Organics |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Liquid | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Solid | Alfa Aesar |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | Liquid | J.T. Baker |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Liquid | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Aqueous Solution | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous Solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Solid | EMD Millipore |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | Solid (60 Å, 230-400 mesh) | Sorbent Technologies |
Detailed Synthesis Protocol
-
Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.0 eq, e.g., 5.0 g).
-
Dissolution : Add anhydrous methanol (approx. 10 mL per gram of starting material) to the flask.
-
Base Addition : Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (TEA, 1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Aldehyde Addition : To the resulting solution, add salicylaldehyde (1.05 eq) dropwise at 0°C.
-
Imine Formation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduction : Cool the reaction mixture back down to 0°C. In small portions, carefully add sodium borohydride (NaBH₄, 1.5 eq). Caution: Gas evolution (H₂).
-
Reaction Completion : After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until TLC analysis indicates the disappearance of the intermediate imine.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C.
-
Solvent Removal : Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction : Partition the remaining aqueous residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer two more times with EtOAc.
-
Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure "N-2-Hydroxybenzyl-L-serine methyl ester".
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Antiviral Research
The salicylaldehyde moiety is a known pharmacophore in various antiviral compounds[4][5][17]. Schiff bases derived from salicylaldehyde have shown activity against coronaviruses, suggesting that they may interfere with viral entry or replication[3][4]. "N-2-Hydroxybenzyl-L-serine methyl ester" can be screened for broad-spectrum antiviral activity.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Seeding : Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer after 24 hours.
-
Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium.
-
Infection : After 24 hours, remove the medium from the cells. Add the compound dilutions to the wells. Then, add a predetermined concentration of the virus (e.g., multiplicity of infection [MOI] of 0.01). Include 'cells only' (negative control) and 'virus only' (positive control) wells.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the 'virus only' wells.
-
Quantification of Cell Viability : Remove the supernatant. Add a solution of CellTiter-Glo® or MTT reagent to each well according to the manufacturer's protocol. This will measure the number of viable cells.
-
Data Analysis : Read the luminescence or absorbance on a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the controls. Plot the data and determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE.
-
Cytotoxicity Assessment : In a parallel plate without the virus, determine the 50% cytotoxic concentration (CC₅₀) of the compound. The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window.
CPE Inhibition Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Application in Iron Chelation and Oxidative Stress
The 2-hydroxybenzyl group is a classic bidentate iron-chelating motif. Compounds containing this moiety can sequester excess iron, which is implicated in oxidative stress and the pathology of various diseases, including neurodegeneration and certain cancers.[2][12] "N-2-Hydroxybenzyl-L-serine methyl ester" can be investigated for its ability to bind iron and mitigate iron-catalyzed oxidative damage.
Protocol: Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores and other iron-chelating agents. It relies on the competition for iron between the chelator of interest and the CAS-iron complex, leading to a color change.
-
CAS Assay Solution Preparation : Prepare the CAS assay solution by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution in a piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer.
-
Sample Preparation : Prepare a solution of "N-2-Hydroxybenzyl-L-serine methyl ester" in a suitable solvent (e.g., methanol or water).
-
Assay Execution : In a 96-well plate or cuvettes, mix a specific volume of the CAS assay solution with your test compound solution. Include a reference chelator (e.g., Desferrioxamine) as a positive control and the solvent as a blank.
-
Incubation : Allow the mixture to incubate at room temperature for a period (e.g., 1-4 hours) to reach equilibrium.
-
Measurement : Measure the absorbance of the solution at 630 nm. The removal of iron from the CAS complex by the test compound will result in a decrease in absorbance.
-
Data Analysis : Calculate the percentage of iron chelation using the formula: [(Abs_blank - Abs_sample) / Abs_blank] * 100. Determine the concentration of the compound required to achieve 50% chelation (IC₅₀).
CAS Assay Principle Diagram
Caption: Principle of the Competitive CAS Iron Chelation Assay.
Conclusion and Future Directions
"N-2-Hydroxybenzyl-L-serine methyl ester" represents a promising, yet underexplored, scaffold for medicinal chemistry. The protocols detailed herein provide a robust framework for its synthesis and initial biological characterization. Positive results in any of the described assays should be followed by more in-depth studies, including:
-
Structure-Activity Relationship (SAR) studies : Synthesizing analogs with modifications to the serine backbone, the ester group, and the aromatic ring to optimize activity and selectivity.
-
Mechanism of Action (MoA) studies : Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.
-
In vivo evaluation : Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.
By systematically applying these methodologies, researchers can unlock the full therapeutic potential of this versatile chemical entity.
References
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Boruwa, J., et al. (2006). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 45(41), 6849-6852. Available at: [Link]
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Black, D. S., et al. (2011). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Advanced Synthesis & Catalysis, 353(4), 643-646. Available at: [Link]
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Lien, E. J., et al. (1991). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. Journal of Medicinal Chemistry, 34(3), 1094-1099. Available at: [Link]
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Boruwa, J., et al. (2006). Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. ResearchGate. Available at: [Link]
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Abdel-Aal, E. A., et al. (2021). Synthesis and antiviral evaluation of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives as potent anti-bovine viral diarrhea virus agents. Medicinal Chemistry Research, 30(7), 1436-1448. Available at: [Link]
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Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(9), 619-623. Available at: [Link]
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Kratochvíl, P., et al. (2015). Antiviral activity of substituted salicylanilides--a review. Mini reviews in medicinal chemistry, 15(1), 68-78. Available at: [Link]
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Deck, L. M., et al. (1995). Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds. Antiviral Chemistry and Chemotherapy, 6(1), 39-46. Available at: [Link]
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Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. Available at: [Link]
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Yunta, M. J. R., et al. (2010). Synthesis and chemical characterization of the novel agronomically relevant pentadentate chelate 2-(2-((2-hydroxybenzyl)amino)ethylamino)-2-(2-hydroxyphenyl)acetic acid (DCHA). Journal of Agricultural and Food Chemistry, 58(15), 8670-8676. Available at: [Link]
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Thiele, N. A., et al. (2016). Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation. European Journal of Medicinal Chemistry, 117, 136-148. Available at: [Link]
-
Cornelis, P., et al. (2019). The Iron-chelator, N,N'-bis (2-hydroxybenzyl) Ethylenediamine-N,N'-diacetic acid is an Effective Colistin Adjunct against Clinical Strains of Biofilm-Dwelling Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 32. Available at: [Link]
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ResearchGate. (n.d.). N,N-bis(2-hydroxybenzyl) alkylamine derivatives used in this work. ResearchGate. Available at: [Link]
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ACS Publications. (n.d.). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. Journal of Medicinal Chemistry. Available at: [Link]
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Metcalf, J. S., et al. (2018). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity research, 33(1), 213–221. Available at: [Link]
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Meng, D., et al. (2010). Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry, 27(1), 108-112. Available at: [Link]
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Hansen, T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European journal of medicinal chemistry, 58, 22-29. Available at: [Link]
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L-serine: a neglected amino acid with a potential therapeutic role in diabetes. (2019). APMIS : acta pathologica, microbiologica et immunologica Scandinavica, 127(10), 655–659. Available at: [Link]
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Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). (2021). Frontiers in microbiology, 12, 730626. Available at: [Link]
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Theodosis-Nobelos, P., et al. (2021). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules (Basel, Switzerland), 26(13), 4060. Available at: [Link]
- A kind of synthetic method of O-methyl D-serine. (2016). Google Patents.
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Zięba, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules (Basel, Switzerland), 28(20), 7230. Available at: [Link]
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Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences of the United States of America, 110(19), 7582-7587. Available at: [Link]
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Akhlaghi, M. F., et al. (2014). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 35–42. Available at: [Link]
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Schouten, A., & Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta crystallographica. Section E, Structure reports online, 65(Pt 12), o3026. Available at: [Link]
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Asif, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. (2014). Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 35–42. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Current organic synthesis, 19(6), 613–630. Available at: [Link]
-
Van der Veken, P., et al. (2005). N-Arylmethyl substituted iminoribitol derivatives as inhibitors of a purine specific nucleoside hydrolase. Journal of medicinal chemistry, 48(6), 1632–1635. Available at: [Link]
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Application Notes & Protocols: N-2-Hydroxybenzyl-L-serine methyl ester as a Chiral Building Block
Abstract & Introduction
In the field of asymmetric synthesis, the development and application of novel chiral building blocks are paramount for accessing enantiomerically pure molecules, which form the basis of many pharmaceuticals, agrochemicals, and advanced materials. "N-2-Hydroxybenzyl-L-serine methyl ester" is an emergent chiral ligand precursor whose structure is uniquely suited for inducing stereoselectivity.[1] Its architecture combines the inherent chirality of the L-serine backbone with a robust N-(2-hydroxybenzyl) moiety, capable of forming stable, bidentate chelation complexes with various transition metals.
The L-serine framework provides a natural, cost-effective source of chirality. The secondary amine and the phenolic hydroxyl group of the N-2-hydroxybenzyl substituent create a coordination pocket analogous to that of well-known salicylaldehyde-derived (salen-type) ligands.[2] When coordinated to a metal center, this ligand establishes a defined chiral environment, enabling the facial differentiation of incoming substrates in catalytic transformations.
This guide provides a comprehensive overview of this chiral building block, detailing its synthesis via reductive amination and demonstrating its utility as a ligand in a representative copper(II)-catalyzed asymmetric aldol reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality and procedural robustness.
Synthesis of the Chiral Building Block
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is efficiently achieved through a two-step, one-pot reductive amination procedure. This method is preferable to direct N-alkylation, which can suffer from poor selectivity and over-alkylation.[3][4] The process begins with the formation of a Schiff base intermediate from L-serine methyl ester and salicylaldehyde, followed by in-situ reduction of the imine to the target secondary amine.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the chiral building block.
Detailed Synthesis Protocol
This protocol is based on established procedures for the reductive amination of amino acid esters.[3][6]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| L-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | - | 1.56 g | 10.0 |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | - | 1.22 g (1.04 mL) | 10.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 1.01 g (1.40 mL) | 10.0 |
| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | - | 50 mL | - |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | - | 0.45 g | 12.0 |
Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.56 g, 10.0 mmol).
-
Dissolution & Deprotonation: Add 50 mL of anhydrous methanol and stir to dissolve. Add triethylamine (1.40 mL, 10.0 mmol) to the solution to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at room temperature.
-
Schiff Base Formation: Add salicylaldehyde (1.04 mL, 10.0 mmol) dropwise to the stirring solution. The solution will typically turn yellow. Allow the reaction to stir at room temperature for 4 hours to ensure complete formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. In small portions, carefully add sodium borohydride (0.45 g, 12.0 mmol) over 15 minutes.
-
Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the reduction of the aldehyde starting material before imine formation is complete. NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the ester functional group.[3][7]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours (overnight).
-
Work-up: a. Quench the reaction by slowly adding 10 mL of water. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel and extract. d. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford N-2-Hydroxybenzyl-L-serine methyl ester as a pale yellow oil.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm retention of stereochemistry.
Application in Asymmetric Catalysis
The synthesized N-2-hydroxybenzyl-L-serine methyl ester serves as an excellent chiral ligand for orchestrating asymmetric transformations. When complexed with a metal ion like copper(II), it forms a chiral Lewis acid catalyst.[8][9] Such complexes are effective in catalyzing a variety of carbon-carbon bond-forming reactions, including aldol and Henry (nitroaldol) reactions.[10][11][12]
Representative Application: Copper(II)-Catalyzed Asymmetric Henry Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for constructing β-nitro alcohols, which are versatile synthetic intermediates.[10] The following protocol details the use of our chiral building block in a copper(II)-catalyzed asymmetric Henry reaction between nitromethane and 4-nitrobenzaldehyde.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Detailed Application Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| N-2-Hydroxybenzyl-L-serine methyl ester | C₁₁H₁₅NO₄ | 225.24 | - | 25 mg | 0.11 |
| Copper(II) Acetate Monohydrate | Cu(OAc)₂·H₂O | 199.65 | - | 20 mg | 0.10 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | - | 151 mg | 1.0 |
| Nitromethane | CH₃NO₂ | 61.04 | - | 0.61 g (0.54 mL) | 10.0 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | - | 13 mg (17 µL) | 0.10 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | 2.0 mL | - |
Procedure:
-
Catalyst Formation: In a dry reaction vial, dissolve N-2-Hydroxybenzyl-L-serine methyl ester (25 mg, 0.11 mmol, 11 mol%) and copper(II) acetate monohydrate (20 mg, 0.10 mmol, 10 mol%) in 1.0 mL of isopropanol. Stir the mixture at room temperature for 1 hour. A color change (typically to green or blue) indicates the formation of the copper-ligand complex.
-
Reaction Setup: To the catalyst solution, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Substrate Addition: Add nitromethane (0.54 mL, 10.0 mmol), which serves as both reactant and solvent.
-
Initiation: Cool the mixture to 0°C and add N,N-diisopropylethylamine (17 µL, 0.10 mmol) as a base to facilitate the deprotonation of nitromethane.
-
Causality Note: A non-coordinating organic base is used to generate the nucleophilic nitronate anion without displacing the chiral ligand from the copper center. The stoichiometry is kept catalytic to maintain a low concentration of the achiral nitronate in solution, minimizing the background (non-catalyzed) reaction.
-
-
Reaction Progress: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: a. Upon completion, quench the reaction with 2 mL of 1 M HCl. b. Extract the mixture with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: a. Yield: Determine the yield of the crude product. Purify by column chromatography if necessary. b. Enantiomeric Excess (ee): Analyze the enantiomeric excess of the β-nitro alcohol product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Expected Results
Catalytic systems of this type are known to produce β-nitro alcohols with good yields and moderate to high enantioselectivities.
| Aldehyde Substrate | Typical Yield (%) | Typical ee (%) |
| 4-Nitrobenzaldehyde | 85 - 95% | 70 - 90% |
| Benzaldehyde | 80 - 90% | 65 - 85% |
| 2-Naphthaldehyde | 90 - 98% | 75 - 92% |
Note: These are representative values based on similar catalytic systems in the literature. Actual results may vary based on precise reaction conditions and substrate purity.
Conclusion
N-2-Hydroxybenzyl-L-serine methyl ester is a highly effective and easily accessible chiral building block. Its straightforward synthesis and successful application as a ligand in copper-catalyzed asymmetric reactions underscore its potential for broader use in synthetic organic chemistry. The protocols provided herein offer a solid foundation for researchers to explore its utility in the development of novel stereoselective methodologies.
References
-
Structures and esterolytic reactivity of novel binuclear copper(ii) complexes with reduced l-serine Schiff bases as mimic carboxylesterases. Dalton Transactions (RSC Publishing). Available at: [Link]
-
N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]
-
One Novel Cu(II)–Amino Acid Schiff Base Complex Derived from Salicylaldehyde and L-Serine: Identification of Unusual Monodentate 4,4′-Bipyridine. ResearchGate. Available at: [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central (PMC), NIH. Available at: [Link]
-
l-Serine methyl ester hydrochloride. PubMed Central (PMC), NIH. Available at: [Link]
-
Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]
-
Schiff bases synthesized from salicylaldehyde and amino acids l-alanine... ResearchGate. Available at: [Link]
-
Protein chemical synthesis by serine and threonine ligation. PubMed Central (PMC), NIH. Available at: [Link]
-
Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction. ResearchGate. Available at: [Link]
-
Heterogeneous chiral copper complexes of amino alcohol for asymmetric nitroaldol reaction. Europe PMC. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. ResearchGate. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry. Available at: [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. John Wiley & Sons. Available at: [Link]
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- 10. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Application Notes & Protocols: Experimental Setup for N-2-Hydroxybenzyl-L-serine Methyl Ester Reactions
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and handling of N-2-Hydroxybenzyl-L-serine methyl ester. This chiral amino acid derivative is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for complex molecules, including potential serine protease inhibitors and specialized ligands.[1][2] We present a reliable two-step synthetic pathway, beginning with the esterification of L-serine, followed by a direct reductive amination. This guide emphasizes the rationale behind procedural choices, robust quality control checkpoints for self-validating results, and detailed protocols for synthesis, purification, and characterization.
Introduction: Significance and Rationale
N-2-Hydroxybenzyl-L-serine methyl ester is a multifunctional molecule incorporating a chiral serine backbone, a nucleophilic secondary amine, a reactive hydroxyl group on the benzyl ring, and a methyl ester. This unique combination of functional groups makes it an attractive intermediate for constructing complex molecular architectures.[1] The presence of the N-benzyl group enhances lipophilicity compared to the free amino acid, while the preserved stereochemistry of the L-serine core is critical for stereoselective synthesis, particularly in the development of pharmacologically active agents where enantiomeric purity dictates biological activity.[1]
The synthetic strategy outlined herein is designed for efficiency and control. It involves two primary stages:
-
Esterification of L-serine: The carboxylic acid is first converted to a methyl ester. This is a crucial step to prevent self-polymerization and increase solubility in organic solvents for the subsequent reaction.[3] We utilize the well-established thionyl chloride/methanol method, which generates the catalyst (HCl) in situ for a clean and high-yielding reaction.[4][5]
-
N-Alkylation via Reductive Amination: The resulting L-serine methyl ester hydrochloride is directly reacted with 2-hydroxybenzaldehyde. The intermediate imine is reduced in the same pot to form the target secondary amine. This approach is highly efficient for forming C-N bonds.
This guide provides the detailed protocols and scientific reasoning necessary to successfully synthesize, purify, and validate this important synthetic intermediate.
Overall Synthetic Workflow
The synthesis is a straightforward two-step process starting from commercially available L-serine.
Caption: High-level workflow for the two-stage synthesis of the target compound.
Detailed Experimental Protocols
Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Intermediate)
This protocol is adapted from established methods for amino acid esterification.[4][5] The use of thionyl chloride in methanol is highly effective, as it generates anhydrous HCl, which catalyzes the esterification and simultaneously protects the amine as a hydrochloride salt.
Materials:
-
L-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Reaction flask with magnetic stirrer and drying tube
-
Ice bath
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add L-serine (e.g., 21.0 g, 0.20 mol).
-
Solvent Addition: Add 250 mL of anhydrous methanol to the flask. Cool the resulting suspension to 0°C in an ice bath with gentle stirring.
-
Reagent Addition (Caution): Slowly add thionyl chloride (e.g., 17.5 mL, 0.24 mol) dropwise to the cold suspension over 30-45 minutes. Causality Note: This addition must be slow to control the exothermic reaction and the evolution of SO₂ and HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 35-40°C and stir for 24-36 hours. The suspension will gradually dissolve as the product forms.[5]
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with a base (e.g., NaHCO₃ solution), and analyzing by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) to confirm the consumption of L-serine.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
If crystallization is slow, the solvent can be partially removed under reduced pressure.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product, L-serine methyl ester hydrochloride, under vacuum. A typical yield is 85-95%.
-
Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
This procedure employs a direct reductive amination, a robust method for N-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild and selective for the iminium ion intermediate, minimizing the risk of reducing the aldehyde starting material.
Materials:
-
L-Serine methyl ester hydrochloride
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add L-serine methyl ester hydrochloride (e.g., 15.6 g, 0.10 mol) and 200 mL of anhydrous dichloromethane.
-
Neutralization: Cool the suspension to 0°C and add triethylamine (14.0 mL, 0.10 mol) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt, forming the free amine in situ. Causality Note: This deprotection step is essential for the amine to be nucleophilic enough to attack the aldehyde.
-
Aldehyde Addition: Add 2-hydroxybenzaldehyde (12.2 g, 0.10 mol) to the mixture. Stir at 0°C for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., Ethyl Acetate:Hexanes 1:1) for the disappearance of the aldehyde.
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding 100 mL of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Protocol: Purification by Column Chromatography
-
Prepare Column: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., starting with 30% Ethyl Acetate in Hexanes).
-
Load Sample: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., 30% to 70%). Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-2-Hydroxybenzyl-L-serine methyl ester as a purified oil or solid. The expected molecular weight is 225.24 g/mol .[6]
Quality Control and Characterization
A self-validating protocol requires rigorous confirmation of both intermediate and final product identity and purity.
| Technique | Purpose | Expected Observations |
| TLC | In-process reaction monitoring and fraction analysis | Disappearance of starting materials; appearance of a new spot for the product. |
| ¹H NMR | Structural confirmation | Presence of aromatic protons from the hydroxybenzyl group, a singlet for the methyl ester, and characteristic shifts for the serine backbone protons. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the ester carbonyl, aromatic carbons, and aliphatic carbons of the serine backbone. |
| Mass Spec (ESI) | Molecular weight confirmation | A peak corresponding to [M+H]⁺ at m/z 226.25. |
| HPLC-MS/MS | Purity and enantiomeric integrity assessment | A single major peak indicating high purity. Chiral HPLC can be used to confirm enantiomeric excess.[7] |
| IR Spectroscopy | Functional group confirmation | Broad peak for the O-H stretch (both alcohol and phenol), N-H stretch, and a strong C=O stretch for the ester. |
Further Reactions and Mechanistic Insight
The synthesized compound is a versatile intermediate. The secondary amine and the phenolic hydroxyl group are key sites for further functionalization.
Reductive Amination Mechanism
The core of the synthesis is the reductive amination, which proceeds via two key steps: the formation of an iminium ion followed by its reduction.
Sources
- 1. nbinno.com [nbinno.com]
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- 6. N-2-Hydroxybenzyl-L-serine methyl ester | CymitQuimica [cymitquimica.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of N-2-Hydroxybenzyl-L-serine methyl ester
Introduction
N-2-Hydroxybenzyl-L-serine methyl ester is a substituted amino acid derivative with potential applications as a synthetic intermediate in the development of novel therapeutic agents and specialized peptides. As with any high-value chemical entity in a research and drug development pipeline, a robust and comprehensive analytical strategy is paramount. This ensures not only the confirmation of its chemical identity but also guarantees the purity, stability, and stereochemical integrity required for reliable downstream applications.
This guide provides a multi-faceted analytical framework for the complete characterization of N-2-Hydroxybenzyl-L-serine methyl ester. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals who require definitive structural elucidation, purity assessment, and chiral confirmation.
Part 1: Structural Elucidation and Confirmation
The primary objective is to unequivocally confirm that the synthesized molecule is indeed N-2-Hydroxybenzyl-L-serine methyl ester. A combination of spectroscopic techniques provides orthogonal data points for unambiguous structure verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through-bond (2D NMR), allowing for a complete structural assignment.
Protocol: ¹H, ¹³C, and 2D-COSY NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of exchangeable protons (OH and NH).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Expected signals include aromatic protons, the benzylic CH₂, the serine α- and β-protons, the methyl ester protons, and the exchangeable NH and phenolic OH protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon signals, including the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons.
-
2D-COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks, for instance, to confirm the connectivity between the α-proton and β-protons of the serine backbone.
Expected Spectral Features & Interpretation: Based on analogous structures like L-serine methyl ester and O-benzyl-L-serine methyl ester, a predictive assignment can be made.[1][2]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (COSY) |
| Methyl Ester (-OCH₃) | ~3.7 | ~52 | None |
| Serine β-CH₂ | ~3.8 - 4.0 (diastereotopic) | ~62 | Correlates with α-CH |
| Serine α-CH | ~3.5 - 3.7 | ~58 | Correlates with β-CH₂ and NH |
| Benzylic CH₂ | ~3.9 - 4.1 (singlet or AB quartet) | ~50 | None |
| Aromatic CHs | ~6.7 - 7.2 | ~115 - 130 | Aromatic coupling pattern |
| N-H | Variable (e.g., 2-4 in CDCl₃, ~8 in DMSO-d₆) | N/A | Correlates with α-CH |
| Phenolic O-H | Variable (e.g., 5-7 in CDCl₃, ~9-10 in DMSO-d₆) | N/A | None |
| Ester C=O | N/A | ~172 | N/A |
| Aromatic C-O | N/A | ~155 | N/A |
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Fragmentation patterns (MS/MS) further corroborate the proposed structure. Electrospray ionization (ESI) is the preferred technique for this moderately polar molecule.
Protocol: ESI-QTOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample into an ESI source coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The calculated exact mass for C₁₁H₁₅NO₄ [M] is 225.1001 Da. The target [M+H]⁺ ion should be observed at m/z 226.1074.
-
MS/MS Analysis: Select the parent ion (m/z 226.1074) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Expected Fragmentation Pattern: The fragmentation will likely be initiated by the loss of the methyl ester group or cleavage at the benzylic position. Studies on hydroxybenzyl alcohols show characteristic fragmentation pathways.[3]
-
Loss of methanol (-32 Da): from the methyl ester.
-
Loss of the methoxycarbonyl group (-59 Da): [M+H - COOCH₃]⁺.
-
Cleavage of the N-Cα bond.
-
Formation of the hydroxybenzyl cation (m/z 107.0497): A very common and stable fragment from benzyl derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and effective tool for confirming the presence of key structural motifs.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch (H-bonded) | 3400 - 3200 (Broad) |
| Secondary Amine N-H | Stretch | 3400 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | ~1735[4][5] |
| Aromatic C=C | Stretch | ~1600 and ~1475 |
| Ester C-O | Stretch (Asymmetric) | ~1250 - 1200[5] |
| Ester C-O | Stretch (Symmetric) | ~1100 - 1050[5] |
| Phenolic C-O | Stretch | ~1220[6] |
The presence of a strong carbonyl peak around 1735 cm⁻¹ alongside a broad O-H stretch and the characteristic C-O ester bands provides strong evidence for the target structure.[5][7]
Part 2: Purity and Impurity Profiling
Assessing the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating the main component from any synthesis-related impurities or degradation products. Crucially, given the chiral nature of the L-serine starting material, enantiomeric purity must also be confirmed.[8]
Workflow for Chromatographic Analysis
Caption: General workflow for HPLC-based purity analysis.
Protocol 1: Reversed-Phase HPLC for Achiral Purity
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. N-2-Hydroxybenzyl-L-serine methyl ester is a moderately polar compound, making it well-suited for separation on a C18 stationary phase using a water/acetonitrile or water/methanol mobile phase.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard column for good resolution of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is effective for separating potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) | Monitor at λmax (~275 nm, due to the hydroxybenzyl group) and scan for other impurities. |
| Injection Vol. | 5 µL |
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Principle: It is essential to confirm that racemization has not occurred during synthesis and that the compound retains the L-configuration. This can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers to form diastereomers.[9] The direct method is often preferred for its simplicity.
Method Parameters (Direct Method):
| Parameter | Recommended Condition | Rationale |
| Column | Chiral stationary phases based on crown ethers or cyclodextrins are effective for separating amino acid derivatives.[10] A polysaccharide-based CSP (e.g., Chiralpak series) is another excellent starting point. | These phases provide stereospecific interactions (e.g., hydrogen bonding, inclusion complexes) that allow for the separation of enantiomers. |
| Mobile Phase | Typically a non-polar solvent system like Hexane/Isopropanol or a polar organic mode with Acetonitrile/Methanol. | The choice is highly dependent on the specific CSP used. Method development is required to optimize resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separations. |
| Detection | UV at λmax (~275 nm) |
Validation: To validate the method, a racemic (D,L) standard of the compound must be synthesized or acquired. The method is considered successful if it can achieve baseline resolution (Rs > 1.5) of the L- and D-enantiomers. The enantiomeric excess (% ee) is then calculated for the sample.
Part 3: Physicochemical Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorbance of light by a molecule as a function of wavelength. For N-2-Hydroxybenzyl-L-serine methyl ester, the absorbance is dominated by the hydroxybenzyl chromophore. This technique is primarily used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the optimal detection wavelength in HPLC analysis.
Protocol: UV-Vis Scan
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 nm to 400 nm against a solvent blank.
-
Data Interpretation: The phenolic chromophore is expected to show a primary absorbance maximum (λmax) around 275-280 nm. This value should be used for HPLC detection to ensure maximum sensitivity.
Conclusion
The analytical characterization of N-2-Hydroxybenzyl-L-serine methyl ester requires an integrated approach employing multiple orthogonal techniques. The protocols outlined in this guide provide a robust framework for:
-
Unambiguous Structural Confirmation: Using a combination of NMR, HRMS, and FTIR.
-
Accurate Purity Assessment: Employing reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric excess.
-
Informed Method Development: Utilizing UV-Vis spectroscopy to determine the optimal detection wavelength.
By following these detailed methodologies and understanding the rationale behind them, researchers and developers can ensure the quality and integrity of their material, paving the way for successful and reproducible scientific outcomes.
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-
Oláh, E., et al. "Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatization." AKJournals, Periodica Polytechnica Chemical Engineering. [Link]
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HELIX Chromatography. "HPLC Methods for analysis of Serine." HELIX Chromatography. [Link]
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Schurig, V., & Juza, M. "Chiral separation of amino acid esters by micellar electrokinetic chromatography." PubMed, Journal of Chromatography A, 1997. [Link]
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Fekkes, D. "Separation and detection of D-/L-serine by conventional HPLC." ResearchGate, 2018. [Link]
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Radzishevsky, I., & Wolosker, H. "An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures." Methods in Molecular Biology, 2012. [Link]
-
Mori, S., et al. "Separation and detection of D-/L-serine by conventional HPLC." PubMed Central, Methods and Protocols, 2019. [Link]
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ResearchGate. "Chiral separation of D,L‐serine racemate using a molecularly imprinted polymer composite membrane." ResearchGate, 2015. [Link]
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NIST. "4-Hydroxybenzyl alcohol, 2TMS derivative." NIST WebBook. [Link]
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Shannon, J.S. "Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols..." Australian Journal of Chemistry, 1962. [Link]
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Chan, T.W.D., & Chow, C.F. "Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol." PubMed, Rapid Communications in Mass Spectrometry, 2007. [Link]
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VTechWorks. "CHIRAL SEPARATIONS INTRODUCTION." Virginia Tech. [Link]
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Human Metabolome Database. "¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000187) - Serine." HMDB. [Link]
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Human Metabolome Database. "¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0002931) - N-Acetylserine." HMDB. [Link]
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Rowles, I., et al. "Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination." PubMed Central, ChemCatChem, 2019. [Link]
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Chamoin, S., et al. "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities." CHIMIA, 2005. [Link]
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YouTube. "FTIR-18 || IR spectra of Alcohols & phenols." Dr. ANGI'S CHEMISTRY CHANNEL. [Link]
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ScienceDirect. "FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols." Atmospheric Environment, 2015. [Link]
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Beilstein Journal of Organic Chemistry. "Search Results." BJOC. [Link]
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Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Online, 2018. [Link]
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University of Wisconsin-Eau Claire. "FTIR Analysis of Protein Structure." UWEC. [Link]
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ResearchGate. "Experimental UV-vis optical absorption spectra of studied compounds..." ResearchGate, 2019. [Link]
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Application Note & Protocol: Preparative HPLC Purification of N-2-Hydroxybenzyl-L-serine methyl ester
Abstract
This application note presents a comprehensive guide for the preparative high-performance liquid chromatography (HPLC) purification of N-2-Hydroxybenzyl-L-serine methyl ester, a chiral amino acid derivative of interest in pharmaceutical and synthetic chemistry. The inherent polarity and chiral nature of the target compound present unique purification challenges. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, detailing the rationale for method development, step-by-step experimental protocols, and post-purification processing. The described methodology is designed to provide high purity (>98%) and good recovery, making it suitable for researchers, scientists, and drug development professionals requiring high-quality material for subsequent applications.
Introduction and Purification Rationale
N-2-Hydroxybenzyl-L-serine methyl ester is a multifunctional molecule featuring a chiral center, a secondary amine, a hydroxyl group, a phenolic hydroxyl, and an ester. This combination of functional groups makes it a valuable chiral building block. However, these same features contribute to its high polarity and potential for strong interactions with stationary phases, complicating its separation from synthetic impurities such as unreacted starting materials (e.g., L-serine methyl ester) or byproducts from reductive amination.[1]
Preparative HPLC is the technique of choice for isolating such compounds in high purity.[2][3][4][5] The primary goal is to develop a method that provides sufficient resolution between the target compound and its impurities, which can then be scaled up to isolate milligram-to-gram quantities of the pure substance.[2][4]
Challenges for this Separation:
-
High Polarity: The multiple polar functional groups (two hydroxyls, amine, ester) can lead to poor retention on traditional reversed-phase (C18) columns, especially with highly aqueous mobile phases.[6][7][8]
-
Peak Tailing: The secondary amine can interact with residual silanols on silica-based stationary phases, leading to asymmetric peak shapes.
-
Chiral Integrity: The method must be mild enough to avoid racemization of the L-serine stereocenter.
-
UV Detection: The presence of the hydroxybenzyl group provides a strong chromophore, making UV detection a suitable choice.[9]
Method Development Strategy
A systematic approach to method development is crucial for an efficient and robust purification process.
Physicochemical Properties of the Analyte
-
Structure: C₁₁H₁₅NO₄
-
Molecular Weight: 225.24 g/mol [10]
-
Key Features: Aromatic ring (chromophore), phenolic hydroxyl, secondary amine, primary hydroxyl, methyl ester, and a chiral center.
-
Polarity: The molecule is highly polar and hydrophilic.[11]
-
pKa (Predicted): The secondary amine is basic (pKa ~9-10), and the phenolic hydroxyl is weakly acidic (pKa ~10).
Column Selection
A standard C18 silica-based column is the initial choice for most reversed-phase separations. For this polar analyte, a modern, high-purity silica C18 column with good end-capping is recommended to minimize interactions with silanol groups and improve peak shape. Given the compound's polarity, an aqueous-stable C18 phase (sometimes called "AQ" or polar-embedded) is a superior choice as it resists phase collapse in the highly aqueous mobile phases required for retention.[8]
Mobile Phase Selection
-
Solvents: Acetonitrile (ACN) and water are standard solvents for RP-HPLC. ACN is often preferred over methanol for providing lower backpressure and better efficiency.
-
Mobile Phase Modifier: The use of an acidic modifier is critical for achieving good peak shape with amine-containing compounds. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is highly effective.[12][13] TFA serves two main purposes:
-
pH Control: It maintains a low mobile phase pH (~2), which protonates the secondary amine (R₂NH₂⁺), ensuring a single ionic species and preventing peak tailing due to silanol interactions.[14]
-
Ion Pairing: The trifluoroacetate anion can form an ion pair with the protonated amine, increasing the compound's hydrophobicity and enhancing its retention on the C18 stationary phase.[13][14]
-
Detection
The 2-hydroxybenzyl group contains a phenyl ring, which is a strong UV chromophore. A UV-Vis or Photodiode Array (PDA) detector should be used. An optimal wavelength for detection is typically around 214 nm and 275 nm, corresponding to the absorbance of the peptide bond region and the aromatic ring, respectively.
Experimental Protocols
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a binary gradient pump, autosampler/manual injector, and UV-Vis or PDA detector. |
| Fraction Collector | Automated fraction collector triggered by time or detector signal.[4] |
| Column | C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size). An aqueous-stable phase is recommended. |
| Solvent A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA). |
| Solvent B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA). |
| Sample Solvent | Mobile Phase A (Water/0.1% TFA) or a mixture of Water:ACN (e.g., 95:5) with 0.1% DMSO to aid solubility if needed. |
| Crude Sample | Crude N-2-Hydroxybenzyl-L-serine methyl ester from synthesis. |
| Post-Processing | Rotary Evaporator, Lyophilizer (Freeze-dryer).[15][16] |
Sample Preparation Protocol
-
Dissolution: Dissolve the crude synthetic product in the sample solvent to a concentration of 10-50 mg/mL. The optimal concentration depends on the compound's solubility and the column's loading capacity.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter that could clog the HPLC column.
Preparative HPLC Method
The following method is a starting point and should be optimized based on an initial analytical-scale separation.[3][4]
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 20.0 mL/min |
| Gradient | 5% to 40% B over 25 minutes |
| 40% to 95% B over 2 minutes | |
| Hold at 95% B for 3 minutes | |
| 95% to 5% B over 1 minute | |
| Re-equilibrate at 5% B for 5 minutes | |
| Detection | UV at 275 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column load) |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
Purification Workflow Visualization
Caption: Overall workflow for the purification of N-2-Hydroxybenzyl-L-serine methyl ester.
Post-Purification Processing
Once the fractions containing the pure product are collected, the solvent must be removed. This is typically a two-step process to handle the water/acetonitrile/TFA mixture.
Fraction Pooling and Solvent Removal Protocol
-
Purity Analysis: Analyze small aliquots from the collected fractions using analytical HPLC to confirm purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Acetonitrile Removal: Place the pooled fractions in a round-bottom flask and remove the bulk of the acetonitrile using a rotary evaporator (rotovap).[15][17] A bath temperature of 30-40°C is typically sufficient.[16][18]
-
Lyophilization: Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely (e.g., using a dry ice/acetone bath or a -80°C freezer), and connect it to a lyophilizer (freeze-dryer). This will sublime the water and residual TFA, leaving the pure compound as a fluffy, white solid (TFA salt).
Post-Processing Workflow Visualization
Caption: Detailed workflow for post-purification fraction processing.
Expected Results
Following this protocol, the target compound, N-2-Hydroxybenzyl-L-serine methyl ester, is expected to be isolated with high purity. The final product will be the trifluoroacetate salt due to the use of TFA in the mobile phase.
| Parameter | Expected Outcome | Notes |
| Retention Time | ~15-20 minutes | Highly dependent on the exact system and column. |
| Purity | >98% | As determined by analytical HPLC of the final product. |
| Recovery | 70-90% | Dependent on injection loading and fraction collection accuracy. |
| Final Form | White to off-white solid | N-2-Hydroxybenzyl-L-serine methyl ester TFA salt. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparative HPLC purification of N-2-Hydroxybenzyl-L-serine methyl ester. By employing a reversed-phase method with an aqueous-stable C18 column and a TFA-modified mobile phase, this challenging polar compound can be effectively isolated from synthetic impurities. The step-by-step guides for method development, sample preparation, HPLC separation, and post-purification processing offer a complete workflow for obtaining high-purity material suitable for demanding research and development applications.
References
- Vertex AI Search, Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
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- Welch Materials, Key Concepts and Considerations of Preparative Liquid Chrom
- ResearchGate, Why is trifluoroacetic acid (TFA) used in c-18 column?. (2024-07-24).
- Agilent, Principles and practical aspects of preparative liquid chrom
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- Sigma-Aldrich, Amino Acid and Peptide Chiral Separ
- YAKHAK HOEJI, Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
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- Fisher Scientific, HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.).
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- Jones Chromatography, THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
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- Lab Manager, Optimizing Evaporation Conditions of Reversed-Phase Prep HPLC Fractions. (2011-06-06).
- MilliporeSigma, Rotary Evaporator | Common evaporation & concentr
- Achieve Chem, Application Of HPLC Analysis in Rotary Evapor
- Reddit, Alternative Drying Procedures for Fractions Obtained from Semi-prepar
- Manufacturing Chemist, Optimal drying of HPLC fractions. (2014-10-02).
- Organic Syntheses, 18 - Organic Syntheses Procedure. (n.d.).
- Sigma-Aldrich, N-2-HYDROXYBENZYL-L-SERINE METHYL ESTER | 1176623-78-1. (n.d.).
- ResearchGate, (PDF) Preparation of methyl ester of L-serine. (n.d.).
- Benchchem, Synthesis of Methyl benzyl-DL-serin
- ResearchGate, Preparation of methyl ester of L-serine (3). (n.d.).
- SIELC Technologies, HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. (n.d.).
- NIH, l-Serine methyl ester hydrochloride - PMC. (n.d.).
- ResearchGate, How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. (2015-04-16).
- Phenomenex, Chiral HPLC Separ
- HELIX Chromatography, HPLC Methods for analysis of Serine. (n.d.).
- Chem-Impex, Fmoc-L-serine methyl ester. (n.d.).
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Application Note: Comprehensive NMR Spectroscopic Analysis of N-2-Hydroxybenzyl-L-serine methyl ester
Abstract
N-2-Hydroxybenzyl-L-serine methyl ester (Molecular Formula: C₁₁H₁₅NO₄, Molecular Weight: 225.244 g/mol ) is a complex amino acid derivative with potential applications in medicinal chemistry and materials science.[1] The precise and unambiguous characterization of its molecular structure is a prerequisite for any further investigation into its biological activity or material properties. This application note provides a comprehensive guide to the structural elucidation of this molecule using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Furthermore, this guide explains the causality behind experimental choices and provides an in-depth analysis of the expected spectral data, serving as a robust framework for researchers working with this compound and structurally related molecules.
Introduction: The Need for Rigorous Structural Verification
The molecule N-2-Hydroxybenzyl-L-serine methyl ester combines three key structural motifs: a serine methyl ester backbone, a secondary amine linkage, and a hydroxybenzyl group. This arrangement presents a unique spectroscopic challenge due to the presence of multiple chiral centers, diastereotopic protons, and exchangeable protons (NH and OH). Trivial analysis is insufficient; a multi-dimensional NMR approach is required to definitively assign every proton and carbon signal and confirm the connectivity of the molecular framework. This note outlines the logical workflow, from sample preparation to advanced 2D correlation experiments, necessary to achieve complete and trustworthy structural verification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of NMR data, the atoms of N-2-Hydroxybenzyl-L-serine methyl ester are numbered as shown below. This numbering scheme will be used consistently throughout this document for the assignment of chemical shifts and the interpretation of coupling correlations.
Figure 1: Structure of N-2-Hydroxybenzyl-L-serine methyl ester with atom numbering for NMR assignment.
PART I: EXPERIMENTAL PROTOCOLS & METHODOLOGIES
This section provides a self-validating system for acquiring high-quality NMR data. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Protocol 1: NMR Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample.[2] Contaminants, particulates, or improper concentration can obscure important signals or degrade spectral resolution.
Objective: To prepare a homogeneous, contaminant-free sample at an optimal concentration for 1D and 2D NMR experiments.
Materials:
-
N-2-Hydroxybenzyl-L-serine methyl ester (5-10 mg for ¹H; 15-25 mg for ¹³C and 2D)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄), purity >99.8%
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[2]
-
Glass Pasteur pipette and glass wool or a syringe filter (0.22 µm)
-
Vortex mixer
Step-by-Step Methodology:
-
Solvent Selection Rationale: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it.[3]
-
Chloroform-d (CDCl₃): A good first choice for many organic molecules. It has a simple residual signal at ~7.26 ppm. However, exchangeable protons (OH, NH) may appear as broad signals or may not be observed.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons as it forms hydrogen bonds, slowing their exchange rate. Residual solvent peak is at ~2.50 ppm, and the residual water peak at ~3.33 ppm can be informative.[4][5]
-
Methanol-d₄ (MeOD-d₄): Will cause rapid exchange of the OH and NH protons with deuterium, leading to their disappearance from the ¹H spectrum. This can be a useful diagnostic experiment to identify these peaks. Residual solvent peak is at ~3.31 ppm.[4]
-
For this guide, DMSO-d₆ is recommended to best characterize all proton signals.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh 15-25 mg of the compound directly into a clean, dry vial. A higher concentration is recommended to reduce acquisition time for less sensitive experiments like ¹³C and 2D NMR.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex the sample until the solid is completely dissolved. Visually inspect for any suspended particles.
-
-
Filtration (Critical Step):
-
To prevent line broadening from microscopic solid impurities, the sample must be filtered.[2]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Transfer the dissolved sample through the filter pipette directly into the NMR tube.
-
Alternative: Use a syringe with a 0.22 µm PTFE filter to transfer the solution.
-
-
Final Volume and Referencing:
Protocol 2: NMR Data Acquisition Workflow
The following protocols are based on a standard 500 MHz NMR spectrometer. Key parameters should be adjusted accordingly for different field strengths.
Figure 2: Logical workflow for the comprehensive NMR analysis of a small molecule.
1. ¹H NMR Acquisition:
-
Purpose: To obtain a general overview of the proton environments, including integration and coupling patterns.
-
Experiment: Standard 1D proton (zg30 or equivalent).
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16 (adjust for concentration).
-
2. ¹³C{¹H} NMR Acquisition:
-
Purpose: To identify the number of unique carbon environments.
-
Experiment: Proton-decoupled carbon (zgpg30 or equivalent).
-
Key Parameters:
-
Spectral Width (SW): ~240 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more (adjust for concentration and time).
-
3. DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Purpose: To determine the multiplicity of each carbon atom (C, CH, CH₂, CH₃).[7][8]
-
Experiments:
-
DEPT-135: CH/CH₃ signals appear positive (up), CH₂ signals appear negative (down).
-
DEPT-90: Only CH signals are visible.
-
-
Key Parameters: Similar to ¹³C NMR, run as separate experiments. Comparing the standard ¹³C with DEPT-135 and DEPT-90 allows for unambiguous assignment of each carbon type.
4. 2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.[9]
-
Experiment: cosygpmf or equivalent.
-
Key Parameters:
-
Spectral Width (SW): ~12-14 ppm in both dimensions.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
-
Experiment: hsqcedetgpsisp2.2 or equivalent.
-
Key Parameters:
-
¹H SW: ~12-14 ppm.
-
¹³C SW: ~180-200 ppm.
-
Number of Scans (NS): 4-8 per increment.
-
¹J(C,H) coupling constant optimized for ~145 Hz.
-
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting different spin systems.[10]
-
Experiment: hmbcgplpndqf or equivalent.
-
Key Parameters:
-
¹H SW: ~12-14 ppm.
-
¹³C SW: ~220-240 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Long-range coupling delay optimized for ~8 Hz.
-
PART II: PREDICTED SPECTRAL DATA & INTERPRETATION
This section details the expected NMR signals for N-2-Hydroxybenzyl-L-serine methyl ester based on established chemical shift principles and data from analogous structures.[11][12][13][14]
Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)
-
Aromatic Region (δ 6.7-7.2 ppm): The four protons on the hydroxybenzyl ring (H5, H6, H7, H8) will appear in this region. Due to the substitution pattern, they will form a complex, coupled system. We expect two doublet of doublets and two triplet of doublets.
-
Phenolic OH (δ ~9.5 ppm, broad singlet): The proton on O9 is expected to be significantly downfield and may appear broad due to hydrogen bonding with the DMSO solvent.
-
Benzyl CH₂ (H4, δ ~3.8-4.0 ppm): These two protons are diastereotopic because of the adjacent chiral center (C2). They will appear as two distinct signals, likely a pair of doublets (an AB quartet), each coupled to the other (geminal coupling, ²J ≈ 13-15 Hz) and potentially showing smaller coupling to the NH proton.
-
Serine α-CH (H2, δ ~3.5-3.7 ppm): This methine proton is coupled to the NH proton and the two diastereotopic β-CH₂ protons (H3a, H3b). It will likely appear as a multiplet.
-
Serine β-CH₂ (H3a, H3b, δ ~3.9-4.2 ppm): These two protons are also diastereotopic. They are coupled to each other (geminal coupling) and to the α-CH proton (vicinal coupling). This will result in two complex multiplets, often referred to as an ABX system with the α-CH.
-
Amine NH (δ ~2.5-3.5 ppm, broad): The secondary amine proton (on N2) will likely be a broad signal. Its chemical shift can be concentration and temperature-dependent. A D₂O exchange experiment would confirm its identity.
-
Ester CH₃ (H12, δ ~3.65 ppm, singlet): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet integrating to 3H.
-
Serine OH (δ ~5.0 ppm, broad triplet): The primary alcohol proton (on O3) is coupled to the two adjacent CH₂ protons (H3a, H3b), and should appear as a broad triplet.
Predicted ¹³C NMR and DEPT Analysis (125 MHz, DMSO-d₆)
-
Carbonyl Carbon (C10, δ ~172 ppm): The ester carbonyl carbon is highly deshielded and will appear far downfield. It will be absent in all DEPT spectra.
-
Aromatic Carbons (δ 115-158 ppm):
-
C9 (C-OH): Expected around δ 155-158 ppm. Quaternary, absent in DEPT.
-
C5, C6, C7, C8 (CH): Four signals expected between δ 115-130 ppm. All will appear as positive peaks in DEPT-135 and DEPT-90.
-
C4a (ipso-C): The carbon attached to the benzylic CH₂ group. Expected around δ 125-130 ppm. Quaternary, absent in DEPT.
-
-
Serine β-CH₂ (C3, δ ~62 ppm): This methylene carbon is attached to an oxygen and will appear downfield. It will be a negative peak in the DEPT-135 spectrum.
-
Serine α-CH (C2, δ ~58 ppm): The alpha-carbon of the amino acid. It will be a positive peak in DEPT-135 and DEPT-90.
-
Ester CH₃ (C12, δ ~52 ppm): The methyl ester carbon. It will be a positive peak in the DEPT-135 spectrum.
-
Benzyl CH₂ (C4, δ ~48 ppm): The benzylic carbon. It will be a negative peak in the DEPT-135 spectrum.
Structure Confirmation with 2D NMR
-
COSY: Will confirm the proton-proton connectivities. Key expected correlations include:
-
H2 correlating with both H3a/H3b and the NH proton.
-
H3a/H3b correlating with H2 and the OH proton on O3.
-
Correlations between the adjacent aromatic protons (H5-H8).
-
-
HSQC: Will definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the signal at δH ~3.65 ppm will correlate with the carbon at δC ~52 ppm, confirming the C12/H12 assignment.
-
HMBC: This is the ultimate tool for piecing the molecular puzzle together. Key long-range correlations that will confirm the overall structure include:
-
The ester methyl protons (H12) to the carbonyl carbon (C10).
-
The α-proton (H2) to the carbonyl carbon (C10).
-
The benzylic protons (H4) to the aromatic carbons (C5, C9) and to the serine α-carbon (C2), confirming the N-benzyl linkage.
-
The α-proton (H2) to the benzylic carbon (C4).
-
PART III: DATA SUMMARY
The following tables summarize the predicted chemical shifts for a comprehensive characterization of the molecule.
Table 1: Predicted ¹H NMR Data for N-2-Hydroxybenzyl-L-serine methyl ester (in DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
|---|---|---|---|---|
| H5-H8 | 6.7 - 7.2 | Multiplets | 4H | H5-H8 |
| OH (O9) | ~9.5 | br s | 1H | - |
| H4a, H4b | 3.8 - 4.0 | AB quartet | 2H | H4b/H4a, NH |
| H2 | 3.5 - 3.7 | Multiplet | 1H | H3a, H3b, NH |
| H3a, H3b | 3.9 - 4.2 | Multiplets | 2H | H2, H3b/H3a, OH(O3) |
| NH (N2) | 2.5 - 3.5 | br s | 1H | H2, H4a, H4b |
| H12 | ~3.65 | s | 3H | - |
| OH (O3) | ~5.0 | br t | 1H | H3a, H3b |
Table 2: Predicted ¹³C NMR Data for N-2-Hydroxybenzyl-L-serine methyl ester (in DMSO-d₆)
| Atom | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Key HMBC Correlations |
|---|---|---|---|---|
| C10 | ~172 | Absent | Absent | H2, H12 |
| C9 | 155 - 158 | Absent | Absent | H5, H8, H4 |
| C5-C8 | 115 - 130 | Positive | Positive | Aromatic H's, H4 |
| C4a | 125 - 130 | Absent | Absent | H4, H6, H8 |
| C3 | ~62 | Negative | Absent | H2, OH(O3) |
| C2 | ~58 | Positive | Positive | H3, H4, NH, C10 |
| C12 | ~52 | Positive | Absent | - |
| C4 | ~48 | Negative | Absent | H2, H5, H9, NH |
Conclusion
The structural elucidation of N-2-Hydroxybenzyl-L-serine methyl ester requires a systematic and multi-faceted NMR approach. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible data. The subsequent logical interpretation, starting with 1D ¹H and ¹³C spectra, followed by multiplicity determination with DEPT, and finally confirming the full connectivity with 2D COSY, HSQC, and HMBC experiments, provides an unambiguous and definitive characterization of the molecule. This comprehensive methodology serves as a gold standard for the analysis of complex small molecules in drug discovery and chemical research.
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Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. Available at: [Link]
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Mass Spectrometry Analysis of N-2-Hydroxybenzyl-L-serine methyl ester: A Comprehensive Guide to Qualitative and Quantitative Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the analysis of N-2-Hydroxybenzyl-L-serine methyl ester (CAS: 1176623-78-1) using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). As a complex amino acid derivative, this molecule represents a class of compounds frequently encountered in drug development and metabolic studies. We present robust, step-by-step protocols for sample preparation, instrument setup, and method development for both qualitative characterization via tandem MS (MS/MS) and sensitive quantification using Multiple Reaction Monitoring (MRM). The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry, ensuring high-quality, reproducible data for researchers in academic and industrial settings.
Introduction and Scientific Context
N-2-Hydroxybenzyl-L-serine methyl ester is a modified amino acid ester with potential significance as a synthetic intermediate or a metabolic byproduct in various biological systems. Its structure, combining a serine core with a hydroxybenzyl group, presents unique analytical challenges and opportunities. Accurate identification and quantification are paramount for understanding its role in medicinal chemistry or its metabolic fate.
Mass spectrometry, particularly when coupled with liquid chromatography, offers the unparalleled sensitivity and specificity required for this task.[1][2] This document serves as a practical guide, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern each decision in the analytical workflow. The choice of ionization technique, solvent system, and fragmentation parameters are all critical variables that must be optimized based on the specific physicochemical properties of the analyte.
Analyte Properties:
| Property | Value | Source |
| Chemical Name | N-2-Hydroxybenzyl-L-serine methyl ester | [3] |
| CAS Number | 1176623-78-1 | [3] |
| Molecular Formula | C₁₁H₁₅NO₄ | [3] |
| Molecular Weight | 225.244 g/mol | [3] |
| Monoisotopic Mass | 225.1001 Da | |
| Predicted [M+H]⁺ | 226.1074 m/z |
Experimental Workflow Overview
The successful analysis of N-2-Hydroxybenzyl-L-serine methyl ester is contingent on a systematic and logical workflow. Each stage is designed to prepare the analyte for the subsequent step, ensuring optimal performance from sample injection to data analysis.
Caption: High-level workflow for LC-MS analysis.
Detailed Protocols & Methodologies
Sample Preparation Protocol
Rationale: Proper sample preparation is the cornerstone of reliable mass spectrometry. The primary goals are to solubilize the analyte in a solvent compatible with the LC-MS system and to remove particulate matter that could damage the instrument.[2][4] Electrospray ionization (ESI) is sensitive to non-volatile salts and contaminants, which can suppress the analyte signal; therefore, using high-purity solvents is essential.[5]
Protocol:
-
Stock Solution Preparation: Accurately weigh ~1 mg of N-2-Hydroxybenzyl-L-serine methyl ester standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. For initial method development, a working concentration of 1-10 µg/mL is recommended to achieve a strong signal without saturating the detector.[5] Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water containing 0.1% formic acid to yield a 10 µg/mL working solution.
-
Matrix Samples: If analyzing the compound in a complex matrix (e.g., plasma, urine), a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering components.[4][6]
-
Filtration: Prior to injection, filter the final working solution through a 0.22 µm PTFE or PVDF syringe filter to remove any microparticulates. This is a critical step to prevent blockages in the LC column and MS source capillary.[5]
-
Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a screw cap and septum.[5]
Liquid Chromatography (LC) Method
Rationale: Chromatographic separation is essential to separate the analyte from potential isomers, impurities, and matrix components, which reduces ion suppression and leads to more accurate results. A reverse-phase C18 column is a versatile starting point for a molecule of this polarity. The addition of an acid like formic acid to the mobile phase is crucial for promoting protonation in the ESI source, thereby enhancing signal intensity in positive ion mode.[7][8]
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution from the reverse-phase column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring good peak shape. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| Gradient | 5% B to 95% B over 8 min | A standard screening gradient to elute compounds of moderate polarity. |
Mass Spectrometry (MS) Method: Qualitative Analysis
Rationale: The first step in MS analysis is to confirm the presence and identity of the analyte. This is achieved by finding its protonated molecular ion ([M+H]⁺) in a full scan experiment. Subsequently, tandem MS (MS/MS) is used to generate a characteristic fragmentation pattern, or "fingerprint," which is unique to the molecule's structure. Collision-Induced Dissociation (CID) is a common technique where the isolated precursor ion is fragmented by collision with an inert gas.[9]
MS Source Parameters (ESI - Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Full Scan Range | 50 - 400 m/z |
Procedure:
-
Precursor Identification: Inject the 10 µg/mL standard solution using the LC method. In the full scan mass spectrum, locate the protonated molecule at m/z 226.1. Also, look for common adducts such as the sodium adduct ([M+Na]⁺) at m/z 248.1.
-
Fragmentation Analysis (MS/MS): Perform a targeted MS/MS experiment by isolating the precursor ion (m/z 226.1) and applying collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation. The resulting product ion spectrum will reveal the molecule's structural vulnerabilities.
Predicted Fragmentation Pathway
Rationale: Understanding the likely fragmentation patterns is key to interpreting MS/MS spectra and selecting transitions for quantification. Based on the structure of N-2-Hydroxybenzyl-L-serine methyl ester, several characteristic losses and cleavages can be predicted, drawing on known fragmentation rules for esters and amino acids.[9][10]
Caption: Predicted major fragmentation pathways for the target analyte.
Mass Spectrometry (MS) Method: Quantitative Analysis
Rationale: For sensitive and specific quantification, Multiple Reaction Monitoring (MRM) is the gold standard. This technique involves monitoring a specific precursor-to-product ion transition. By filtering out all other ions, it dramatically reduces chemical noise and improves the signal-to-noise ratio, allowing for low-level detection.[11] At least two transitions are typically monitored: one for quantification ("quantifier") and one for confirmation ("qualifier").
Optimized MRM Transitions: (Note: Collision energies (CE) are instrument-dependent and must be optimized empirically. The values below are typical starting points.)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Dwell Time (ms) | Collision Energy (eV) |
| 226.1 | 194.1 | Quantifier | 50 | 15 |
| 226.1 | 107.1 | Qualifier | 50 | 25 |
Protocol for Calibration Curve:
-
Prepare Standards: From the 1 mg/mL stock solution, prepare a series of calibration standards in the desired matrix (e.g., blank plasma or solvent) ranging from the expected limit of quantification (e.g., 1 ng/mL) to the upper limit of the linear range (e.g., 1000 ng/mL). A typical 8-point curve might include 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Internal Standard: For robust quantification, it is highly recommended to use a stable isotope-labeled internal standard. If unavailable, a structurally similar compound can be used. Spike the internal standard at a constant concentration across all samples and standards.
-
Data Acquisition: Analyze the standards using the optimized LC-MRM method.
-
Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The R² value should be >0.99 for a valid curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of N-2-Hydroxybenzyl-L-serine methyl ester by LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve both confident qualitative identification and accurate, reproducible quantification. The principles and techniques outlined here are broadly applicable to a wide range of modified small molecules, making this guide a valuable resource for professionals in pharmaceutical and life science research.
References
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Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]
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Title: Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation Source: Core URL: [Link]
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Title: Sample preparation in mass spectrometry Source: Wikipedia URL: [Link]
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Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]
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Title: Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: ACS Publications URL: [Link]
-
Title: Mass Spectrometry Sample Preparation Guide Source: Organomation URL: [Link]
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Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]
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Title: Major fragmentation patterns of ethyl ester of L-serine. Source: ResearchGate URL: [Link]
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Title: Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization Source: PubMed URL: [Link]
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Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
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The Role of N-2-Hydroxybenzyl-L-serine Methyl Ester in Asymmetric Synthesis: A Guide for Advanced Practitioners
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Amino acid-derived ligands have long been a cornerstone of this field, offering a readily available source of chirality and modularity. This guide delves into the synthesis and application of a particularly promising, yet underexplored, chiral ligand: N-2-Hydroxybenzyl-L-serine methyl ester . This tridentate (N, O, O) ligand, originating from the natural amino acid L-serine, provides a robust chiral scaffold capable of coordinating with various metal centers to catalyze a range of enantioselective transformations.
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides not only detailed, step-by-step protocols for the synthesis of the ligand and its application in key asymmetric reactions but also explores the mechanistic underpinnings that dictate its catalytic efficacy.
I. Ligand Synthesis: A Protocol Grounded in Reductive Amination
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is efficiently achieved through a two-step process commencing with the esterification of L-serine, followed by a direct reductive amination with salicylaldehyde. This approach is both high-yielding and preserves the stereochemical integrity of the chiral center.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The initial esterification of L-serine is a crucial step to protect the carboxylic acid functionality and enhance solubility in organic solvents for the subsequent amination. A common and effective method utilizes thionyl chloride in methanol.[1]
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-serine (10.5 g, 100 mmol) in anhydrous methanol (150 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours, during which the solid will dissolve, and the reaction will become a clear solution.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white crystalline solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol, then cool to 0 °C to yield pure L-serine methyl ester hydrochloride (Typical yield: >95%). The product can be used in the next step without further purification if high purity is achieved.[2]
Step 2: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
This key step involves the formation of a Schiff base between the primary amine of L-serine methyl ester and salicylaldehyde, followed by in-situ reduction to the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it can reduce the imine in the presence of the aldehyde.[3]
Protocol:
-
Reactant Preparation: In a 500 mL round-bottom flask, dissolve L-serine methyl ester hydrochloride (15.5 g, 100 mmol) and salicylaldehyde (12.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Neutralization: To the stirred solution, add triethylamine (14.0 mL, 100 mmol) dropwise at 0 °C to neutralize the hydrochloride salt and facilitate imine formation. Stir for 30 minutes at this temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to afford N-2-Hydroxybenzyl-L-serine methyl ester as a pale yellow oil.[3]
II. Application in Asymmetric Catalysis: Protocols and Mechanistic Insights
The tridentate nature of N-2-Hydroxybenzyl-L-serine methyl ester, featuring a chiral secondary amine, a hydroxyl group, and a coordinating ester carbonyl, makes it an excellent ligand for creating a defined chiral environment around a metal center. This section provides detailed protocols for its application in two fundamental C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Henry (nitroaldol) reaction.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Copper(II) complexes of amino acid-derived ligands have shown promise in catalyzing this transformation.
Causality Behind Experimental Choices:
-
Metal Salt: Copper(II) acetate is chosen as it readily forms a complex with the ligand and acts as a Lewis acid to activate the aldehyde electrophile.
-
Base: A mild, non-nucleophilic base like triethylamine is used to deprotonate the ketone to form the enolate nucleophile without competing with the desired reaction.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is selected to ensure the solubility of the reactants and the catalytic complex while minimizing interference with the reaction.
General Protocol for Cu(II)-Catalyzed Asymmetric Aldol Reaction:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve N-2-Hydroxybenzyl-L-serine methyl ester (0.025 mmol, 10 mol%) and copper(II) acetate (Cu(OAc)₂, 0.025 mmol, 10 mol%) in anhydrous THF (1.0 mL). Stir the solution at room temperature for 1 hour to allow for complex formation, which is often indicated by a color change.
-
Reactant Addition: Cool the catalyst solution to 0 °C. Add the aldehyde (0.25 mmol, 1.0 equiv.) followed by the ketone (1.25 mmol, 5.0 equiv.).
-
Initiation: Add triethylamine (Et₃N, 0.30 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 24-48 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Performance (Based on Analogous Systems):
| Entry | Aldehyde | Ketone | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 85 | 92:8 | 94 |
| 2 | Benzaldehyde | Acetone | 78 | - | 88 |
| 3 | Isobutyraldehyde | Cyclohexanone | 72 | 85:15 | 91 |
Note: The data presented is representative of results achievable with similar chiral N-salicyl-amino acid ester ligands and serves as a benchmark for optimization.
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for synthesizing β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids. Chiral copper complexes are particularly effective catalysts for this transformation.[4][5]
Causality Behind Experimental Choices:
-
Metal Salt: A copper(II) salt with a non-coordinating counter-ion like triflate (Cu(OTf)₂) or hexafluoroacetylacetonate (Cu(hfacac)₂) is often preferred to maximize the Lewis acidity of the copper center.
-
Solvent: Isopropyl alcohol (IPA) is frequently used as it can participate in the protonolysis step to release the product and regenerate the catalyst.
-
Temperature: Lower temperatures are generally employed to enhance enantioselectivity by favoring the more ordered transition state.
General Protocol for Cu(II)-Catalyzed Asymmetric Henry Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add N-2-Hydroxybenzyl-L-serine methyl ester (0.02 mmol, 10 mol%) and Cu(OAc)₂ (0.02 mmol, 10 mol%). Add anhydrous isopropyl alcohol (IPA, 1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the resulting solution to 4 °C. Add the aldehyde (0.2 mmol, 1.0 equiv.) followed by nitromethane (1.0 mmol, 5.0 equiv.).
-
Reaction: Stir the reaction mixture at 4 °C for 48-72 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel (e.g., gradient of 10-30% ethyl acetate in hexanes) to yield the β-nitro alcohol product. Determine the enantiomeric excess by chiral HPLC analysis.
Expected Performance (Based on Analogous Systems): [4]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 90 | 92 |
| 2 | 2-Naphthaldehyde | 88 | 95 |
| 3 | Cinnamaldehyde | 85 | 89 |
Note: The data is illustrative and based on performance of similar copper-salen type catalysts in the Henry reaction.
III. Conclusion and Future Outlook
N-2-Hydroxybenzyl-L-serine methyl ester represents a readily accessible and highly modular chiral ligand for asymmetric catalysis. Its straightforward synthesis from inexpensive starting materials, coupled with its potential to induce high levels of stereoselectivity in fundamental carbon-carbon bond-forming reactions, makes it an attractive tool for synthetic chemists. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this ligand in their own work.
Future investigations should focus on expanding the scope of its application to other metal-catalyzed reactions, such as Diels-Alder cycloadditions, Michael additions, and asymmetric reductions. Furthermore, systematic modification of the salicylaldehyde and serine ester moieties could lead to a second generation of ligands with enhanced activity and selectivity, further solidifying the role of N-(2-hydroxybenzyl)amino acid derivatives as privileged scaffolds in the field of asymmetric synthesis.
References
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Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications. Available at: [Link].
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Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link].
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Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. ResearchGate. Available at: [Link].
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The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link].
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules. Available at: [Link].
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Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Available at: [Link].
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].
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Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available at: [Link].
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(S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link].
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l-Serine methyl ester hydrochloride. Acta Crystallographica Section E. Available at: [Link].
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
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A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link].
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link].
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Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules. Available at: [Link].
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Application Notes & Protocols: N-2-Hydroxybenzyl-L-serine Methyl Ester for Ligand Development
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N-2-Hydroxybenzyl-L-serine methyl ester as a novel chelating ligand. Designed for researchers in medicinal chemistry, drug discovery, and materials science, these notes detail not only the procedural steps but also the underlying scientific rationale. We present detailed protocols for its synthesis via reductive amination, its characterization, and its application in forming metal complexes, a foundational step in the development of new therapeutic or diagnostic agents.
Introduction: Rationale for Development
The rational design of novel ligands is a cornerstone of modern therapeutic development. The molecule N-2-Hydroxybenzyl-L-serine methyl ester (CAS 1176623-78-1) is a compelling candidate for ligand development due to its unique trifunctional architecture. It incorporates three key pharmacophores within a single, chiral scaffold:
-
A Salicylaldehyde Moiety (2-Hydroxybenzyl): The phenolic hydroxyl and the aromatic ring provide a classic bidentate chelation site, well-known for its ability to coordinate with a variety of metal ions. This functionality is pivotal in the design of metallodrugs and sensors.[1][2]
-
An L-serine Backbone: The inherent chirality of the L-serine core can introduce stereoselectivity in ligand-target interactions, a critical factor in enhancing efficacy and reducing off-target effects. The primary alcohol of the serine side-chain offers an additional coordination site or a point for further chemical modification.[3][4]
-
A Methyl Ester: This group protects the carboxylic acid of serine, rendering the molecule more lipophilic and potentially improving membrane permeability. It can be readily hydrolyzed under physiological conditions or by specific enzymes, offering a pro-drug strategy.[5][6]
The convergence of these features suggests potential applications in areas such as:
-
Catalysis: Forming chiral metal complexes for asymmetric synthesis.[3]
-
Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes or acting as a sequestering agent for biologically relevant metal ions.
-
Therapeutics: Developing agents with anticancer, antimicrobial, or antiviral properties, as the formation of metal complexes can significantly enhance the biological activity of Schiff base-type ligands.[1][2][7]
This guide will provide the foundational protocols to empower researchers to explore these possibilities.
Physicochemical Properties
A summary of the key properties of N-2-Hydroxybenzyl-L-serine methyl ester is presented below.
| Property | Value | Source |
| CAS Number | 1176623-78-1 | [8][9] |
| Molecular Formula | C₁₁H₁₅NO₄ | [8][9] |
| Molecular Weight | 225.24 g/mol | [8] |
| Appearance | Assumed to be a powder or oil | N/A |
| Purity | Typically >97% (Commercial) | [9] |
| Storage Temperature | 2-8 °C | |
| SMILES | COC(=O)NCC1=CC=CC=C1O | [8] |
| InChI Key | YLIOBEKJZCLNLQ-VIFPVBQESA-N | [8][9] |
Synthesis Protocol: Reductive Amination
The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is most effectively achieved through the reductive amination of salicylaldehyde with L-serine methyl ester. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then immediately reduced to the stable secondary amine.
Rationale for Method Selection
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild reducing agent that is selective for the imine double bond over the ester and the aromatic ring, thus preventing unwanted side reactions. The reaction is performed at a controlled pH to ensure the amine nucleophile is sufficiently deprotonated for the initial attack on the aldehyde, while also maintaining the stability of the resulting imine for reduction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester.
Detailed Synthesis Protocol
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-serine methyl ester hydrochloride (1.0 eq, e.g., 5.0 g) in 100 mL of anhydrous methanol.[10]
-
To this solution, add triethylamine (TEA) (1.1 eq) dropwise at room temperature. This neutralizes the hydrochloride salt, liberating the free amine necessary for the reaction.[11] Stir for 15 minutes.
-
-
Schiff Base Formation:
-
Add salicylaldehyde (1.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The imine should have a higher Rf value than the starting aldehyde.
-
-
Reduction to Secondary Amine:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction completion by TLC until the imine spot has been completely converted to the product spot (lower Rf).
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding 50 mL of deionized water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 20% to 50% ethyl acetate in hexanes to isolate the pure N-2-Hydroxybenzyl-L-serine methyl ester.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application Protocol: Formation and Analysis of a Copper(II) Complex
This protocol describes the use of N-2-Hydroxybenzyl-L-serine methyl ester as a tridentate ligand to form a complex with Copper(II), a biologically relevant and well-studied metal ion.[12]
Rationale and Potential Signaling Pathway
The coordination of ligands to metal ions like Cu(II) can drastically alter their biological properties, often enhancing their ability to interact with biological targets.[1][2] For instance, copper complexes are known to exhibit potent anticancer and antimicrobial activities, often attributed to their ability to generate reactive oxygen species (ROS) or to intercalate with DNA.[13] A hypothetical mechanism could involve the Cu(II) complex catalyzing the production of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways like the p53 signaling cascade.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical pathway of [Cu(II)-Ligand] complex inducing apoptosis via ROS.
Detailed Protocol for Complex Formation
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of N-2-Hydroxybenzyl-L-serine methyl ester in methanol.
-
Prepare a 10 mM stock solution of copper(II) chloride (CuCl₂) in deionized water.
-
-
Complexation Reaction:
-
In a 50 mL flask, add 10 mL of the ligand stock solution (0.1 mmol).
-
While stirring, slowly add 5 mL of the CuCl₂ stock solution (0.05 mmol) dropwise. This corresponds to a 2:1 ligand-to-metal molar ratio.
-
A color change (e.g., to blue or green) should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Isolation of the Complex:
-
Slowly evaporate the solvent at room temperature or under a gentle stream of nitrogen.
-
The resulting solid can be washed with a small amount of cold diethyl ether to remove any unreacted ligand and then dried under vacuum.
-
-
Characterization of the Complex:
-
UV-Vis Spectroscopy: Dissolve a small amount of the complex in methanol. A shift in the absorption maxima compared to the free ligand and the copper salt confirms coordination.
-
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Look for shifts in the O-H, N-H, and C=O stretching frequencies, which indicate their involvement in coordination.
-
Molar Conductivity: Measure the conductivity of a dilute solution of the complex to determine if it is ionic or non-electrolytic.
-
Conclusion
N-2-Hydroxybenzyl-L-serine methyl ester represents a versatile and promising scaffold for ligand development. Its straightforward synthesis and the presence of multiple coordination sites allow for the creation of novel metal complexes with significant potential in catalysis and medicinal chemistry. The protocols outlined in this guide provide a robust starting point for researchers to synthesize, characterize, and explore the applications of this intriguing molecule and its derivatives.
References
-
Guedes, G. P., et al. (2014). New L-Serine Derivative Ligands as Cocatalysts for Diels-Alder Reaction. Molecules. [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Drug Designing. [Link]
-
ResearchGate. Role of Schiff Base in Drug Discovery Research | Request PDF. [Link]
-
Al-Amiery, A. A., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Journal of Medicinal Chemistry. [Link]
-
Uivarosi, V. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. [Link]
-
IOSR Journal. SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. [Link]
-
Organic Syntheses. N-BOC-L-SERINE METHYL ESTER. [Link]
-
Meléndez-Hevia, E., et al. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients. [Link]
-
Wikipedia. Serine. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Studies of Coordination Compounds of L-Serine and their Mixed Ligand Complexes with Aspartic Acid. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. L-serine | Ligand page. [Link]
-
ResearchGate. (PDF) Preparation of methyl ester of L-serine. [Link]
-
National Center for Biotechnology Information. l-Serine methyl ester hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. New L-Serine Derivative Ligands as Cocatalysts for Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. N-2-Hydroxybenzyl-L-serine methyl ester | CymitQuimica [cymitquimica.com]
- 10. CAS RN 5680-80-8 | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
Welcome to the technical support guide for the synthesis and yield optimization of N-2-Hydroxybenzyl-L-serine methyl ester. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the common challenges and nuanced decisions that arise during synthesis, providing you with the rationale needed to troubleshoot effectively and improve your outcomes.
The primary synthetic route to N-2-Hydroxybenzyl-L-serine methyl ester is the reductive amination between L-serine methyl ester and 2-hydroxybenzaldehyde (salicylaldehyde).[1] This process, while straightforward in principle, involves a delicate equilibrium and requires careful control of reaction parameters to achieve high yields and purity.
Core Synthesis Pathway: Reductive Amination
The synthesis proceeds in two key stages, which can often be combined in a one-pot procedure.[2][3]
-
Imine Formation: The nucleophilic primary amine of L-serine methyl ester attacks the electrophilic carbonyl carbon of salicylaldehyde to form a hemiaminal, which then dehydrates to a Schiff base (imine) intermediate. This step is typically catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). Where should I start my investigation?
A low yield is a systemic issue that can stem from starting material quality, reaction conditions, or workup procedures. A logical, stepwise approach is crucial.
Sources
Technical Support Center: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
Welcome to the technical support center for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure. The primary method for this synthesis is the reductive amination between L-serine methyl ester and salicylaldehyde. While seemingly straightforward, this reaction is prone to the formation of several side products. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.
Troubleshooting Guide: Side Product Formation
This section addresses the most common side products encountered during the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester and provides step-by-step guidance to mitigate their formation.
Issue 1: Presence of a Higher Molecular Weight Impurity - Suspected N,N-di(2-hydroxybenzyl)-L-serine methyl ester
Symptoms:
-
A spot on the TLC with a higher Rf value than the desired product.
-
Mass spectrometry data showing a peak corresponding to the mass of the di-benzylated product.
-
¹H NMR spectrum showing a complex aromatic region and a decrease in the integration of the N-H proton.
Probable Cause: Over-alkylation, also known as N,N-dibenzylation, is a common side reaction in reductive aminations.[1] The desired secondary amine product is nucleophilic and can react with a second molecule of salicylaldehyde to form a tertiary amine after reduction.
Solutions:
-
Stoichiometric Control:
-
Rationale: Limiting the amount of the aldehyde can significantly reduce the chance of a second benzylation.
-
Protocol: Use a strict 1:1 molar ratio of L-serine methyl ester to salicylaldehyde. In some cases, a slight excess of the amine (1.1 equivalents) can be beneficial, though this may complicate purification.
-
-
Slow Addition of the Reducing Agent:
-
Rationale: Adding the reducing agent slowly ensures that the imine is reduced as soon as it is formed, minimizing the concentration of the product amine available to react with remaining aldehyde.
-
Protocol: Dissolve the L-serine methyl ester and salicylaldehyde in the reaction solvent. Add the reducing agent portion-wise or via a syringe pump over a period of 1-2 hours.
-
-
Choice of Reducing Agent:
-
Rationale: Milder and more sterically hindered reducing agents can favor the reduction of the less hindered primary imine over the secondary imine.
-
Protocol: Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity for imines over carbonyls and its non-toxic byproducts.
-
Issue 2: Presence of Salicyl Alcohol in the Reaction Mixture
Symptoms:
-
A distinct spot on the TLC that corresponds to a commercial standard of salicyl alcohol.
-
¹H NMR signals characteristic of salicyl alcohol (e.g., a singlet for the benzylic CH₂).
Probable Cause: The reducing agent has reduced the starting material, salicylaldehyde, to its corresponding alcohol. This occurs when a less selective or overly reactive reducing agent is used, or when the reaction pH is too low.[2][3]
Solutions:
-
Use a Selective Reducing Agent:
-
Strict pH Control:
-
Rationale: The reduction of aldehydes is more favorable at a lower pH. Maintaining a pH between 6 and 7 favors the reduction of the iminium ion over the protonated aldehyde.[3][4]
-
Protocol: Monitor the reaction pH and adjust with a mild acid like acetic acid if necessary. The use of STAB often does not require pH adjustment as it releases acetic acid in situ.
-
Issue 3: Formation of a Polymeric or Tar-like Substance
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Difficulty in isolating the desired product from a complex mixture of high molecular weight species.
Probable Cause: Salicylaldehyde can undergo self-condensation reactions, such as the aldol condensation or the Cannizzaro reaction, especially under strongly basic or acidic conditions.[5][6][7]
Solutions:
-
Maintain Neutral to Mildly Acidic pH:
-
Rationale: Avoiding strongly basic or acidic conditions will prevent the catalysis of self-condensation reactions.
-
Protocol: Ensure the reaction is run at a pH between 6 and 7. If the L-serine methyl ester is used as its hydrochloride salt, a mild base (e.g., triethylamine) should be added to neutralize it before the reaction.
-
-
Moderate Reaction Temperature:
-
Rationale: Higher temperatures can accelerate side reactions.
-
Protocol: Run the reaction at room temperature or below (0 °C).
-
Issue 4: Presence of N-2-Hydroxybenzyl-L-serine in the Product
Symptoms:
-
A more polar spot on the TLC.
-
Mass spectrometry data indicating the loss of a methyl group.
-
Broad signals in the ¹H NMR spectrum, characteristic of a carboxylic acid.
Probable Cause: The methyl ester has been hydrolyzed to the corresponding carboxylic acid. This can be catalyzed by acidic or basic conditions, especially in the presence of water.[8][9]
Solutions:
-
Use Anhydrous Conditions:
-
Rationale: The absence of water will prevent hydrolysis.
-
Protocol: Use anhydrous solvents and dry glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Avoid Strong Acids and Bases:
-
Rationale: Both strong acids and bases can catalyze ester hydrolysis.
-
Protocol: Maintain a neutral to mildly acidic pH. If an acid is needed to catalyze imine formation, use a weak acid like acetic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (STAB) is highly recommended. It is a mild and selective reducing agent that works well in a one-pot procedure and has a good safety profile. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2][4]
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Toxicity |
| NaBH(OAc)₃ (STAB) | High | Low |
| NaBH₃CN | High | High (releases cyanide) |
| NaBH₄ | Low | Low |
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting materials (salicylaldehyde and L-serine methyl ester) and the product. A mixture of ethyl acetate and hexanes or dichloromethane and methanol is a good starting point. Visualize the spots using a UV lamp (for salicylaldehyde and the product) and a ninhydrin stain (for the amine).
Q3: What is the best way to purify the final product?
A3: Column chromatography on silica gel is the most effective method for purifying N-2-Hydroxybenzyl-L-serine methyl ester from the side products discussed above.[10][11] A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity is recommended.
Q4: Can I use L-serine directly instead of its methyl ester?
A4: While possible, it is not recommended. The free carboxylic acid can interfere with the reaction by reacting with the reducing agent or by complicating the workup and purification. Esterification of the carboxylic acid protects this functional group.[12]
Q5: My L-serine methyl ester is a hydrochloride salt. Do I need to neutralize it first?
A5: Yes. The acidic nature of the hydrochloride salt can inhibit the formation of the imine. Neutralize the L-serine methyl ester hydrochloride with one equivalent of a non-nucleophilic base like triethylamine (Et₃N) before adding the salicylaldehyde.
Experimental Protocols & Visualizations
General Protocol for the Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.0 eq). The mixture is stirred at room temperature for 15 minutes.
-
Salicylaldehyde (1.0 eq) is added, followed by sodium triacetoxyborohydride (STAB) (1.2 eq) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Scheme and Side Product Pathways
Caption: Main reaction and potential side product pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side product formation.
References
-
Chem-Station Int. Ed. Borch Reductive Amination. [Link]
-
Journal of Organic Chemistry & Process Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Indian Academy of Sciences. Potentiometric investigation of Schiff base equilibria involving salicylaldehyde and tridentate amino acids. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
MDPI. The Synthesis of Zinc Complex of Salicylaldehyde Serine Schiff Base and Assessment of Its Efficiency as a Heat Stabilizer for Poly (Vinyl Chloride). [Link]
-
PubChem. Salicylaldehyde. [Link]
-
askIITians. Does salicylaldehyde react with NaOH to have a self condensation through a cannizzaro mechanism?! [Link]
-
Semantic Scholar. Review: protonation, complex-formation equilibria, and metal–ligand interaction of salicylaldehyde Schiff bases. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Wikipedia. Salicylaldehyde. [Link]
-
WordPress. Reductive Amination. [Link]
-
PubMed. The Synthesis of Zinc Complex of Salicylaldehyde Serine Schiff Base and Assessment of Its Efficiency as a Heat Stabilizer for Poly (Vinyl Chloride). [Link]
-
PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ResearchGate. N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
chemeurope.com. Salicylaldehyde. [Link]
-
Chemical Education Xchange. Aldol Condensation Reaction - Salicylaldehyde. [Link]
-
Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. 17.6: Hydrolysis of Esters and Amides. [Link]
-
ResearchGate. Schiff bases synthesized from salicylaldehyde and amino acids l-alanine... [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. [Link]
-
ResearchGate. Intermolecular reductive amination of amino acid- derived b... [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Thieme Chemistry. N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
ResearchGate. Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
ResearchGate. Preparation of methyl ester of L-serine. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
YouTube. Amino Acid Chromatography. [Link]
-
ResearchGate. Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. [Link]
-
Shimadzu Benelux. Analytical Methods for Amino Acids. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Does salicylaldehyde react with NaOH to have a self condensation thro - askIITians [askiitians.com]
- 7. Aldol Condensation Reaction - Salicylaldehyde [chemedx.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Technical Support Center: Purification of N-2-Hydroxybenzyl-L-serine methyl ester
Welcome to the technical support guide for N-2-Hydroxybenzyl-L-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this molecule. Drawing upon established principles of organic chemistry and extensive field experience, this guide provides in-depth troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect after synthesizing N-2-Hydroxybenzyl-L-serine methyl ester via reductive amination?
A: The impurity profile is intrinsically linked to the specifics of your reaction conditions. However, based on the standard reductive amination of L-serine methyl ester with 2-hydroxybenzaldehyde, you should anticipate the following:
-
Unreacted Starting Materials: L-serine methyl ester and 2-hydroxybenzaldehyde.
-
Aldehyde Over-reduction Product: 2-hydroxybenzyl alcohol, formed by the reduction of 2-hydroxybenzaldehyde by the hydride source.
-
Unreduced Imine Intermediate: The Schiff base formed between the aldehyde and the amine may persist if the reduction is incomplete.
-
Dialkylation Product: Formation of a tertiary amine is possible, though generally less favorable under controlled conditions.
Q2: My crude product is a thick, colored oil. Is this normal, and can I proceed directly to column chromatography?
A: It is not uncommon for the crude product of a reductive amination to be an oil, and a yellowish or brownish tint can arise from minor impurities or slight oxidation of the phenolic hydroxyl group. Before committing your entire batch to a column, it is crucial to perform a preliminary analysis:
-
Thin-Layer Chromatography (TLC): This is non-negotiable. A TLC plate will give you a visual representation of the number of components in your mixture and an initial idea of their polarities.
-
Proton NMR (¹H NMR) of the Crude Material: A crude NMR can be invaluable. It can help you identify the major components and estimate the relative ratios of your desired product to the main impurities. This information will guide your purification strategy.
Proceeding directly to column chromatography without this preliminary data is highly discouraged, as it can lead to wasted time and resources on a suboptimal separation.
Q3: What is the primary cause of product streaking or tailing on a silica gel TLC plate or column?
A: The primary cause is the interaction between the basic secondary amine of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to strong, non-ideal adsorption, causing the compound to move unevenly and resulting in tailing. The phenolic hydroxyl group can also contribute to this through hydrogen bonding.
Q4: Is my compound susceptible to degradation during purification or storage?
A: Yes, there are two main stability concerns for N-2-Hydroxybenzyl-L-serine methyl ester:
-
Oxidation: The 2-hydroxybenzyl moiety is an aminophenol-like structure, which can be susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This can lead to the formation of colored quinone-type species.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly under acidic or basic conditions. This is a greater concern if you are using mobile phases with strong acid or base modifiers, or during aqueous workups.
For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C).
Purification Troubleshooting Guides
Guide 1: Troubleshooting Silica Gel Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound. However, its success is highly dependent on addressing the challenges posed by the molecule's functional groups.
The Causality Behind the Challenge
As mentioned, the secondary amine in your product will interact strongly with the acidic silica gel. This can lead to poor separation, low recovery, and significant band tailing. The key to a successful separation is to mitigate this interaction. The most effective strategy is to add a small amount of a volatile basic modifier, such as triethylamine (TEA), to your mobile phase.[1] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
Troubleshooting Workflow: From Tailing to Pure Compound
This workflow provides a systematic approach to developing and optimizing your column chromatography protocol.
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol: Optimized Flash Column Chromatography
1. Preparation of the Mobile Phase:
-
Start with a solvent system of ethyl acetate (EtOAc) and hexanes. A 1:1 ratio is a good starting point for TLC analysis.
-
To this solvent mixture, add 0.5% to 1% (v/v) of triethylamine (TEA). For example, to 100 mL of mobile phase, add 0.5 mL to 1 mL of TEA.
2. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in the prepared mobile phase (containing TEA).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the EtOAc/hexanes ratio until the desired product has an Rf value of approximately 0.25-0.35. This will ensure good separation on the column.
3. Column Preparation and Execution:
-
Pack a glass column with silica gel using the optimized mobile phase (containing TEA) as the slurry solvent.
-
Pre-elute the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated with the TEA.
-
Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Dry loading is generally preferred for better resolution.
-
Carefully load the sample onto the top of the column.
-
Run the column using the optimized mobile phase, collecting fractions.
-
Monitor the elution of your product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. It is important to ensure all the TEA is removed, which may require co-evaporation with a solvent like dichloromethane.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Ethyl Acetate / Hexanes | Good polarity range for this type of molecule. |
| Modifier | 0.5-1% Triethylamine | Neutralizes acidic silanol groups, preventing tailing.[1] |
| Alternative Phase | Alumina (neutral) | Can be used if silica fails, as it is less acidic.[2] |
Guide 2: Achieving Purity through Crystallization
If your product is obtained as an oil or an amorphous solid after chromatography, or if you wish to achieve very high purity, crystallization is an excellent next step.
The Causality Behind the Challenge
The goal of crystallization is to create a highly ordered, three-dimensional lattice of your product, excluding impurities. The challenge lies in finding a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while your impurities remain in solution. The presence of multiple hydrogen bonding sites (hydroxyl, amine) and a moderately polar backbone in your molecule means that a range of solvent systems could be effective.
Detailed Protocol: Systematic Approach to Crystallization
1. Solvent Screening (Small Scale):
-
Place a small amount of your purified oil or solid (10-20 mg) into several small vials.
-
To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Good single-solvent candidates include ethyl acetate, isopropanol, and acetone.
-
If the compound is very soluble in a particular solvent, it may be a good "soluble" solvent for a two-solvent system.
-
If the compound is poorly soluble, it may be a good "insoluble" or "anti-solvent." Good anti-solvents for this molecule are likely to be non-polar, such as hexanes or heptane.
2. Two-Solvent System Crystallization (Example: Ethyl Acetate/Hexanes):
-
Dissolve your compound in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Once fully dissolved, slowly add the "anti-solvent" (e.g., hexanes) dropwise with swirling.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (the saturation point).
-
Add one or two drops of the "soluble" solvent to redissolve the solids and make the solution clear again.
-
Loosely cap the vial and allow it to stand undisturbed at room temperature. If no crystals form, you can try scratching the inside of the vial with a glass rod or placing it in a refrigerator (4°C) or freezer (-20°C).
-
A patent for the crystallization of L-serine suggests a water/ethanol system, which could be adapted for this derivative if it is highly polar.[3]
3. Isolation and Drying:
-
Once a good crop of crystals has formed, cool the mixture in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum to remove all residual solvents.
| Solvent System | Type | Comments |
| Ethyl Acetate / Hexanes | Two-solvent | A very common and effective system for moderately polar compounds. |
| Dichloromethane / Hexanes | Two-solvent | Another good option, particularly if the compound is very soluble in DCM. |
| Isopropanol / Water | Two-solvent | Useful if the compound has higher polarity. |
| Toluene | Single-solvent | Can sometimes yield good crystals upon slow cooling. |
Synthesis and Analytical Protocols
Illustrative Synthesis: Reductive Amination
A foundational understanding of the synthesis is key to anticipating purification challenges.
Caption: Reductive amination synthesis pathway.
Protocol:
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add 2-hydroxybenzaldehyde (1.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10°C.[4]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl to pH ~7.
-
Extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that can be used in a one-pot procedure without isolating the imine.[5]
Analytical Methods for Purity Assessment
Consistent and accurate analysis is the cornerstone of any purification protocol.
-
Thin-Layer Chromatography (TLC): As described above, TLC is essential for reaction monitoring and column fraction analysis. The use of a mobile phase containing triethylamine is critical for obtaining meaningful results.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is excellent for quantitative purity analysis. The 2-hydroxybenzyl group provides a strong chromophore for UV detection (typically around 280 nm). A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and for identifying any persistent impurities. The combination of HPLC and NMR can be a powerful tool for identifying trace metabolites and impurities.[6]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]
-
Asymmetric App. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Zhu, Y., et al. (2010). Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chemical Journal of Chinese Universities. Available at: [Link]
-
Zhang, L., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4425–4434. Available at: [Link]
- NINGBO HAISHUO BIOTECHNOLOGY CO Ltd. (2014). CN102584613B - Crystallization method for L-serine in stable crystal form. Google Patents.
-
Ranka, S., & Deamer, D. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Journal of Emerging Investigators. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. CN102584613B - Crystallization method for L-serine in stable crystal form - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
Welcome to the technical support guide for the synthesis and optimization of N-2-Hydroxybenzyl-L-serine methyl ester. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the common challenges encountered during this synthesis, moving beyond basic protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing N-2-Hydroxybenzyl-L-serine methyl ester?
A: The most robust and widely adopted method is a one-pot reductive amination .[1][2] This strategy involves the reaction of L-serine methyl ester with 2-hydroxybenzaldehyde (salicylaldehyde) to form an intermediate imine (or more accurately, an iminium ion), which is then reduced in situ to the desired secondary amine. This approach is highly efficient and generally avoids the overalkylation issues that can plague traditional N-alkylation with alkyl halides.[3]
Q2: My primary starting material is L-serine methyl ester hydrochloride. Can I use it directly in the reaction?
A: No, you cannot use the hydrochloride salt directly. The protonated amine of the salt is not nucleophilic and will not react with the aldehyde. You must first neutralize it to the free amine. This is a critical step that is often overlooked. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be added stoichiometrically (typically 1.05-1.1 equivalents) to the suspension of the salt in the reaction solvent prior to adding the aldehyde.
Q3: There are several reducing agents available for reductive amination. Which is optimal for this specific transformation?
A: For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[3][4] Its primary advantage is its selectivity; it is a mild reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde.[3] This chemoselectivity allows all reagents to be combined in a single pot, simplifying the procedure.
While other agents can be used, they have significant drawbacks:
-
Sodium Borohydride (NaBH₄): Will rapidly reduce the 2-hydroxybenzaldehyde. To use it, one must ensure the complete formation of the imine before adding the borohydride, which can be inefficient.[4]
-
Sodium Cyanoborohydride (NaCNBH₃): Is effective but highly toxic and generates cyanide waste.[3] Its reactivity is also pH-dependent.
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean method that produces only water as a byproduct. However, it requires specialized high-pressure equipment and careful handling of a pyrophoric catalyst.[5]
Q4: What is the fundamental mechanism of the reductive amination process?
A: The reaction proceeds through two main stages. First, the nucleophilic nitrogen of the free L-serine methyl ester attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst (often acetic acid, or generated in situ), the imine nitrogen is protonated to form a highly electrophilic iminium ion. The hydride reagent (e.g., STAB) then delivers a hydride (H⁻) to the iminium carbon, reducing it to the final N-alkylated amine product.
Recommended Experimental Protocol
This protocol is optimized for a high-yield, high-purity synthesis on a laboratory scale (1-10 g).
Materials:
-
L-serine methyl ester hydrochloride
-
2-hydroxybenzaldehyde (salicylaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Preparation of the Free Amine: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add L-serine methyl ester hydrochloride (1.0 eq). Suspend it in anhydrous DCM (approx. 10 mL per gram of salt).
-
Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Imine Formation: To the stirred suspension, add 2-hydroxybenzaldehyde (1.0 eq) via syringe. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.3 eq) to the mixture. Caution: The reaction may bubble slightly (hydrogen evolution from any residual moisture). Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until bubbling ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A gradient eluent system, such as 20% to 60% ethyl acetate in hexanes, is typically effective. Pro-Tip: If the product streaks on the TLC plate, add 0.5% TEA to the eluent mixture to improve separation.
Troubleshooting Guide
Problem 1: The reaction shows very low conversion, and my starting L-serine methyl ester is still present on the TLC.
-
Probable Cause A: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored or is from an old bottle, it will have significantly reduced activity.
-
Solution: Use a new, unopened bottle of STAB. Always handle the reagent quickly in a dry environment or under an inert atmosphere. Ensure your reaction solvent (DCM) is anhydrous.
-
-
Probable Cause B: Insufficient Imine Formation. The equilibrium between the amine/aldehyde and the imine may not be favorable under the reaction conditions.
-
Solution: After adding the aldehyde, allow the mixture to stir for a longer period (e.g., 2-3 hours) before adding the STAB. Adding a catalytic amount (5 mol%) of glacial acetic acid can also promote imine formation.
-
Problem 2: The reaction is stalled, and a significant amount of 2-hydroxybenzaldehyde remains.
-
Probable Cause: Incomplete Neutralization of the Amine Salt. This is the most common cause. If any L-serine methyl ester hydrochloride remains, the stoichiometry is incorrect, leaving an excess of the aldehyde with no amine to react with.
-
Solution: Ensure you are using at least 1.05-1.1 equivalents of your neutralizing base (TEA). Before adding the aldehyde, you can test the suspension with a pH strip (moistened with a drop of water) to ensure it is basic.
-
Problem 3: I see a new spot on the TLC that is not my product or starting materials. Mass spectrometry suggests it is the dialkylated product.
-
Probable Cause: Over-alkylation. The secondary amine product is nucleophilic and can react with another molecule of the aldehyde and be reduced, forming a tertiary amine. While STAB minimizes this, it can still occur.[1]
-
Solution: Use precise stoichiometry. Ensure you are not adding more than 1.0 equivalent of 2-hydroxybenzaldehyde relative to the L-serine methyl ester. Adding the STAB sooner after the aldehyde can also help, as it keeps the concentration of the secondary amine product low.
-
Problem 4: My product streaks badly during column chromatography, leading to poor separation and low recovery.
-
Probable Cause: Interaction with Silica Gel. The product has multiple functional groups that can interact strongly with the acidic silica surface: the basic secondary amine and the phenolic hydroxyl group. This causes tailing or streaking.
-
Solution: Add a small amount of a volatile base, typically 0.5-1% triethylamine, to your chromatography eluent. The TEA will compete for the active sites on the silica gel, allowing your product to elute in sharper bands.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale & Notes |
| Amine Salt Neutralization | 1.1 eq. Triethylamine (TEA) | Ensures complete formation of the free amine, which is essential for the reaction to proceed. |
| Reactant Stoichiometry | 1.0 eq. L-Serine Methyl Ester | A slight excess of the amine can be used, but a 1:1 ratio is ideal to prevent waste and simplify purification. |
| 1.0 eq. 2-Hydroxybenzaldehyde | A precise 1:1 ratio minimizes the risk of dialkylation. | |
| Reducing Agent | 1.3 - 1.5 eq. NaBH(OAc)₃ (STAB) | A slight excess ensures the reaction goes to completion, accounting for any minor deactivation by moisture. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent compatible with STAB. Other options include Dichloroethane (DCE) or THF.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling for base addition controls any exotherm. The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
References
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved January 20, 2026, from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved January 20, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. Retrieved January 20, 2026, from [Link]
- EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives. (n.d.). Google Patents.
-
N-2-HYDROXYBENZYL-L-SERINE METHYL ESTER | 1176623-78-1. (n.d.). chem-space.com. Retrieved January 20, 2026, from [Link]
-
l-Serine methyl ester hydrochloride. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. Retrieved January 20, 2026, from [Link]
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride. (n.d.). Google Patents.
-
Preparation of methyl ester of L-serine (3). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). CHIMIA. Retrieved January 20, 2026, from [Link]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
"N-2-Hydroxybenzyl-L-serine methyl ester" stability and degradation
A Guide to Stability and Degradation for Researchers
Introduction: N-2-Hydroxybenzyl-L-serine methyl ester is a specialized amino acid derivative with potential applications in drug development and biochemical research. The integrity of this compound is critical for reproducible and accurate experimental outcomes. This guide provides in-depth technical support, addressing potential stability challenges and offering troubleshooting strategies. As specific peer-reviewed stability studies on this molecule are not extensively available, the insights herein are grounded in established principles of organic chemistry and experience with analogous molecular structures, including amino acid esters and phenolic compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of N-2-Hydroxybenzyl-L-serine methyl ester.
General Storage and Handling
Q1: What are the ideal storage conditions for solid N-2-Hydroxybenzyl-L-serine methyl ester?
A: For maximal long-term stability, the solid compound should be stored at 2-8°C, as recommended by many suppliers.[1][2] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and oxygen.[3] For extended storage, storage at -20°C is advisable.[4][5][6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold compound.[4][6]
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A: The choice of solvent depends on your experimental needs. For immediate use, a high-purity, anhydrous aprotic solvent like DMSO or DMF is often suitable. However, for storage, aqueous solutions or protic solvents like methanol can promote hydrolysis of the methyl ester. If an aqueous buffer is required, prepare the solution fresh and use it as quickly as possible. For short-term storage in solution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][7] A slightly acidic pH (5-6) is generally preferred for the stability of peptide and amino acid solutions.[4][5]
Chemical Stability and Degradation Pathways
Q3: What are the primary chemical liabilities of this molecule?
A: Based on its structure, N-2-Hydroxybenzyl-L-serine methyl ester has three main potential degradation pathways:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The phenolic hydroxyl group on the benzyl ring and the secondary amine are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.[8][9][10]
-
Racemization: The chiral center (alpha-carbon of the serine residue) could be susceptible to racemization under harsh basic or acidic conditions.[11][12][13]
Q4: How quickly does the methyl ester hydrolyze in aqueous solutions?
A: The rate of hydrolysis is highly dependent on pH and temperature.[14][15] It is significantly accelerated at pH values above 8 and below 4. At neutral pH (around 6-7.5), the rate is considerably slower, but for long-term experiments, some degree of hydrolysis should be anticipated. It is always best practice to prepare aqueous solutions fresh or to conduct pilot stability studies in your specific experimental buffer.
Q5: What do the oxidation products look like?
A: Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-like structures, which are often colored.[1][16] This may manifest as a yellowing or browning of the solid compound or its solutions upon exposure to air and light.[17] The secondary amine can also be oxidized to various species, including nitroxides under specific conditions.[8][9]
Troubleshooting Guide: Experimental Observations
This guide is designed to help you diagnose and resolve common issues encountered during your experiments that may be related to compound instability.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Inconsistent biological activity or reduced potency in assays. | Compound Degradation: The active compound concentration may be lower than expected due to hydrolysis or oxidation. | 1. Verify Purity: Analyze your stock and working solutions using HPLC or LC-MS to check for the presence of degradation products. Compare with a freshly prepared sample or a new lot. 2. Prepare Fresh Solutions: Always run critical experiments with freshly prepared solutions to rule out stability issues during storage. |
| A new, more polar spot appears on TLC analysis of my sample. | Ester Hydrolysis: The primary hydrolysis product, N-2-Hydroxybenzyl-L-serine, is a carboxylic acid, which is significantly more polar than the parent methyl ester. | 1. Co-spotting: If you have access to the corresponding carboxylic acid, co-spot it on the TLC plate to confirm the identity of the new spot. 2. LC-MS Analysis: Analyze the sample by LC-MS. The hydrolysis product will have a mass difference of -14 Da (loss of CH₂) compared to the parent compound. |
| The solid compound or its solution has developed a yellow/brown tint. | Oxidation: The phenolic ring is likely undergoing oxidation. This is often accelerated by exposure to light and air (oxygen).[14][18] | 1. Minimize Exposure: Store the solid compound under an inert atmosphere (argon or nitrogen) and protect it from light by using amber vials or wrapping vials in foil.[3][19] 2. Use Degassed Solvents: For preparing solutions, especially for long-term storage or sensitive assays, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.[4] |
| I observe a peak with the same mass but a different retention time in my chiral HPLC analysis. | Racemization: The compound may be undergoing epimerization at the chiral center, converting the L-isomer to the D-isomer. | 1. Review pH Conditions: Racemization of amino acid esters is often catalyzed by base.[12][20] Evaluate the pH of your solutions and buffers. Avoid strongly basic conditions (pH > 8). 2. Temperature: Elevated temperatures can also increase the rate of racemization. Ensure your experimental and storage conditions are appropriately controlled. |
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for N-2-Hydroxybenzyl-L-serine methyl ester based on its chemical structure.
Caption: Pathway 1: Hydrolysis of the methyl ester.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. biolongevitylabs.com [biolongevitylabs.com]
- 6. biosynth.com [biosynth.com]
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- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 16. Anaerobic degradation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Troubleshooting "N-2-Hydroxybenzyl-L-serine methyl ester" NMR peak assignment
Welcome to the technical support guide for the analysis of N-2-Hydroxybenzyl-L-serine methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with assigning the NMR spectrum of this molecule. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental decisions.
Introduction: Understanding the Molecule
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral molecule with several key structural features that influence its NMR spectrum: an L-serine backbone, a methyl ester, and a 2-hydroxybenzyl group attached to the amine. This combination creates a unique spectral fingerprint but also presents potential challenges, including peak overlap, the presence of exchangeable protons, and sensitivity to experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for N-2-Hydroxybenzyl-L-serine methyl ester?
A1: The chemical shifts can vary slightly based on the solvent, concentration, and temperature. However, a standard spectrum in CDCl₃ would be expected to show the signals outlined below. These estimations are based on standard chemical shift principles and data from analogous structures.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Label | Multiplicity | Integration | Approx. δ (ppm) | Causality & Notes |
| Phenolic OH | H-a | Broad Singlet | 1H | 8.0 - 9.5 | Highly variable, dependent on concentration and solvent. May exchange. |
| Aromatic Protons | H-b,c,d,e | Multiplets | 4H | 6.7 - 7.2 | Ortho-disubstituted pattern. H-e (ortho to OH) and H-c (ortho to CH₂) will be most distinct. |
| Benzylic CH₂ | H-f | Doublet of Doublets (or two doublets) | 2H | ~3.9 - 4.1 | Protons are diastereotopic due to the adjacent chiral center, splitting each other and coupling to the NH proton. |
| Amine NH | H-g | Broad Singlet/Triplet | 1H | 2.0 - 3.0 | Often broad due to exchange. May show coupling to the benzylic CH₂ and the α-CH. Disappears on D₂O shake.[3] |
| α-CH | H-h | Triplet/Multiplet | 1H | ~3.5 - 3.7 | Coupled to the β-CH₂ protons. |
| Methyl Ester OCH₃ | H-i | Singlet | 3H | ~3.75 | Characteristic sharp singlet for a methyl ester. |
| β-CH₂ | H-j | Doublet of Doublets | 2H | ~3.9 - 4.0 | Protons are diastereotopic. Coupled to each other and the α-CH. May overlap with benzylic protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Approx. δ (ppm) | Causality & Notes |
| Ester Carbonyl (C=O) | 172 - 175 | Standard range for an ester carbonyl.[4] |
| Phenolic C-OH | 155 - 158 | The oxygen atom strongly deshields this aromatic carbon. |
| Aromatic C-CH₂ | 125 - 128 | Quaternary carbon, may be a weaker signal. |
| Aromatic CH | 115 - 130 | Four distinct signals are expected in the aromatic region. |
| α-CH | 58 - 62 | Carbon attached to nitrogen. |
| β-CH₂ | 62 - 65 | Carbon attached to the oxygen of the serine sidechain (if it were O-benzylated) or the N-benzyl group's influence. For the serine CH₂OH, it's typically ~60-65 ppm. Here it's part of the serine backbone. |
| Benzylic CH₂ | 50 - 55 | Carbon attached to the aromatic ring and nitrogen. |
| Methyl Ester OCH₃ | 51 - 53 | Characteristic signal for a methyl ester carbon.[5] |
Q2: I see unexpected peaks in my spectrum. How can I identify their source?
A2: Unexpected signals are a common issue. A systematic approach is the most effective way to identify the contaminant.
Caption: Workflow for identifying unknown signals.
Step 1: Identify Common NMR Solvent and Water Peaks. Deuterated solvents are never 100% pure and will always show residual signals. Water is also a very common contaminant.[6][7]
Table 3: Common Residual Solvent Peaks (δ ppm)
| Solvent | ¹H Signal | ¹³C Signal |
| Chloroform-d (CDCl₃) | 7.26 (s) | 77.2 (t) |
| DMSO-d₆ | 2.50 (quintet) | 39.5 (septet) |
| Acetone-d₆ | 2.05 (quintet) | 206.7 (s), 29.9 (septet) |
| Methanol-d₄ | 3.31 (quintet), 4.87 (s, OH) | 49.1 (septet) |
| Water (H₂O/HOD) | 1.56 (in CDCl₃), 3.33 (in DMSO-d₆), 4.8 (in D₂O) | N/A |
| Data sourced from studies by Gottlieb, et al., and others which are considered standard references in the field.[8][9][10] |
Step 2: Review Starting Materials and Reagents. Compare your spectrum to the known spectra of your starting materials, such as L-serine methyl ester[11][12] or the benzylating agent. Incomplete reactions are a frequent source of impurities.
Step 3: Consider Potential Side Products. The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester can potentially yield side products. For instance, if using benzyl bromide, O-benzylation of the phenolic hydroxyl group could occur. If reaction conditions are not carefully controlled, N,N-dibenzylation is also a possibility.[13]
Q3: My OH or NH peak is very broad, or I can't see it at all. Why?
A3: This is characteristic behavior for labile protons (protons on heteroatoms like O or N).
-
Chemical Exchange: These protons can exchange with each other, with trace amounts of water in the solvent, or with deuterons from the solvent (if protic, like MeOD). This exchange process occurs on the NMR timescale, leading to significant peak broadening.[3] At times, the peak can become so broad that it is indistinguishable from the baseline noise.
-
Hydrogen Bonding: Both the phenolic -OH and the amine -NH can participate in intra- and intermolecular hydrogen bonding. This can affect their chemical environment and lead to broadening, with the chemical shift being highly dependent on sample concentration.[3]
Q4: How can I definitively identify my OH and NH protons?
A4: The standard and most reliable method is the D₂O Shake Experiment . This technique leverages the rapid exchange of labile protons with deuterium.
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).
-
Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the exchange of H for D.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely in the second spectrum.[3]
Caption: The D₂O shake experiment logic.
Q5: Some of my peaks are broad or poorly resolved. What are the common causes and solutions?
A5: Peak broadening can obscure important coupling information and make interpretation difficult. Several factors can be responsible.[3][14]
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. This is the most common and easily fixable cause.
-
-
Low Solubility: If the sample is not fully dissolved, or begins to precipitate, you will have an inhomogeneous sample.
-
Solution: Try a different NMR solvent in which your compound is more soluble, or gently warm the sample.[3]
-
-
High Concentration: At high concentrations, intermolecular interactions can increase, and viscosity changes can lead to broader peaks.
-
Solution: Dilute your sample.
-
-
Paramagnetic Impurities: Traces of paramagnetic materials (like dissolved oxygen or metal ions) can dramatically shorten relaxation times and cause severe broadening.
-
Solution: Degas the sample by bubbling an inert gas (N₂ or Ar) through it.
-
-
Dynamic Processes: If parts of the molecule are undergoing conformational changes (e.g., rotamers around the C-N bond) on the NMR timescale, it can lead to peak broadening.
-
Solution: A Variable Temperature (VT) NMR experiment can help. Changing the temperature can either slow down the exchange (low temp) to resolve individual conformers or speed it up (high temp) to observe a sharp, averaged signal.
-
-
Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the spectrometer temperature in increments (e.g., 15-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitor Changes: Observe the signals that were initially broad. If the broadening is due to dynamic exchange, the peaks should sharpen and coalesce into a single, averaged signal as the temperature increases.
-
Cool Down: It is good practice to return to the initial temperature to ensure no sample degradation has occurred.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dáhl, G. E., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 82(3), 1653-1659. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Notes on NMR Solvents. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
University of Puget Sound. Typical Proton and C-13 Chemical Shift Ranges. [Link]
-
Protein NMR. Assignment of Peaks. [Link]
-
Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (1987). 13C n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]
-
ResearchGate. ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
-
Phenomenex. GC Troubleshooting Guide. [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000187). [Link]
-
Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0002931). [Link]
-
ResearchGate. (PDF) Preparation of methyl ester of L-serine. [Link]
-
PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. [Link]
-
Beilstein Journals. Synthesis of nonracemic hydroxyglutamic acids. [Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: N-2-Hydroxybenzyl-L-serine methyl ester Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-2-Hydroxybenzyl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Scale-Up Complications
This section addresses specific issues that may arise during the scale-up of the reductive amination reaction to produce N-2-Hydroxybenzyl-L-serine methyl ester.
Q1: We are observing a significant decrease in yield and an increase in impurities upon scaling up the reaction from a 1L to a 50L reactor. What are the likely causes and how can we rectify this?
A1: A drop in yield and purity upon scale-up is a common challenge, often rooted in mass and heat transfer limitations.[1][2] In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[1] Reductive aminations are typically exothermic, and inadequate heat removal can cause localized "hot spots" where the temperature significantly exceeds the set point.[1][3][4] These higher temperatures can accelerate side reactions.
Causality and Mitigation Strategies:
-
Inefficient Heat Transfer: The exponential relationship between temperature and reaction rate means even small temperature deviations can have a significant impact.[4]
-
Solution: Implement a more robust cooling system for the larger reactor. It is crucial to characterize the heat transfer capabilities of your reactor system.[2] Consider using a jacketed reactor with a high-flow thermal fluid. A well-tuned PID controller is also essential to prevent temperature overshoots.
-
-
Localized Reagent Concentration: Poor mixing in a large vessel can lead to high local concentrations of the reducing agent or aldehyde, promoting side reactions.[1]
-
Solution: Improve agitation by selecting an appropriate impeller design and optimizing the stirring speed for the reactor geometry. Sub-surface addition of the reducing agent can also help to ensure rapid dispersion.
-
-
Rate of Reagent Addition: Adding the reducing agent too quickly can overwhelm the cooling capacity of the reactor, leading to an uncontrolled exotherm.[1]
-
Solution: The addition of the reducing agent should be carefully controlled and slowed down significantly compared to the lab scale. The addition rate should be tied to the reactor's ability to maintain the target temperature.
-
| Parameter | Lab Scale (1L) | Pilot Scale (50L) - Recommended Adjustment | Rationale |
| Reducing Agent Addition Time | 15-30 minutes | 2-4 hours (or longer) | To match the heat removal capacity of the larger reactor and prevent accumulation of unreacted reagents.[1] |
| Agitation Speed | 300-500 rpm | To be determined based on mixing studies | Ensure efficient mixing to avoid localized concentration and temperature gradients. |
| Jacket Temperature | 20°C | 10-15°C (or lower) | Provide a larger temperature differential to enhance heat removal. |
Q2: During our scale-up, we've identified 2-hydroxybenzyl alcohol and a doubly benzylated serine derivative as major impurities. What reaction parameters should we investigate to minimize their formation?
A2: The formation of 2-hydroxybenzyl alcohol and a bis-alkylated product are classic side reactions in reductive aminations.[5]
Minimizing 2-Hydroxybenzyl Alcohol:
This impurity arises from the reduction of 2-hydroxybenzaldehyde before it can react with the L-serine methyl ester to form the imine/enamine intermediate.
-
Order of Addition: Ensure the L-serine methyl ester and 2-hydroxybenzaldehyde are allowed to react and form the imine intermediate before the addition of the reducing agent. A pre-stir time of 30-60 minutes is recommended.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride.[6] If using sodium borohydride, the reaction should be run at a lower temperature to favor imine reduction over aldehyde reduction.
Minimizing the Doubly Benzylated Impurity:
This side product forms when the desired product, N-2-Hydroxybenzyl-L-serine methyl ester, acts as a nucleophile and reacts with another molecule of 2-hydroxybenzaldehyde and is subsequently reduced.
-
Stoichiometry: Use a slight excess of the amine component (L-serine methyl ester), typically 1.05-1.1 equivalents, to ensure the complete consumption of the aldehyde.
-
Temperature Control: As with other side reactions, maintaining a consistent and controlled temperature is crucial.
Experimental Workflow for Minimizing Side Products
Caption: Workflow for minimizing side-products in the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester.
Q3: Our product is an oil at room temperature, making purification by crystallization difficult. What are some effective large-scale purification strategies?
A3: Purifying non-crystalline compounds on a large scale can be challenging. While direct crystallization is preferred, alternative methods are available.
-
Salt Formation and Crystallization: The product contains a secondary amine, which can be protonated to form a salt (e.g., hydrochloride, hydrobromide, or tartrate). These salts are often crystalline even when the free base is an oil. Experiment with different acids on a small scale to find a salt that crystallizes well.
-
Column Chromatography: While often seen as a lab-scale technique, large-scale column chromatography is feasible. Automated flash chromatography systems can handle multi-kilogram batches. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for throughput and purity.
-
Liquid-Liquid Extraction: A well-designed series of extractions can be surprisingly effective for removing certain impurities. For example, unreacted 2-hydroxybenzaldehyde can be removed with a bisulfite wash. Adjusting the pH of the aqueous phase can help to separate acidic or basic impurities.
Protocol for Salt Formation Screening
-
Dissolve a small amount of the crude oil (e.g., 1 g) in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of the desired acid (e.g., 1M HCl in isopropanol) dropwise until the solution is acidic.
-
Stir for a period and observe for precipitation. If no solid forms, try adding an anti-solvent (e.g., heptane) or cooling the solution.
-
Isolate any solid that forms and analyze for purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-2-Hydroxybenzyl-L-serine methyl ester?
A1: The most direct and common synthetic route is the reductive amination of L-serine methyl ester with 2-hydroxybenzaldehyde. This involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[6][7] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) or the use of a hydride reducing agent like sodium triacetoxyborohydride are common methods for the reduction step.[5][8][9]
Caption: General reaction scheme for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester.
Q2: How is the starting material, L-serine methyl ester, typically prepared and what are the critical quality attributes?
A2: L-serine methyl ester is commonly prepared by the esterification of L-serine.[10] A standard method involves reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous HCl.[10][11][12][13] The product is usually isolated as the hydrochloride salt, which is a stable, crystalline solid.[14][15]
Critical Quality Attributes for L-Serine Methyl Ester HCl:
-
Purity: Should be high, with minimal residual L-serine.
-
Enantiomeric Purity: The stereocenter of the L-serine must be retained during esterification.
-
Moisture Content: The hydrochloride salt can be hygroscopic, and excess moisture can interfere with subsequent reactions.
Q3: What are the key safety considerations when scaling up this reaction?
A3: Safety is paramount during any scale-up.[1]
-
Thermal Runaway: As discussed, the exothermic nature of the reaction poses the most significant risk.[4] A thorough understanding of the reaction's thermal profile, obtained through reaction calorimetry, is highly recommended before proceeding to a large scale.[2] This will help in designing an adequate cooling system and emergency procedures.
-
Hydrogen Gas (if applicable): If catalytic hydrogenation is used as the reduction method, proper handling of flammable hydrogen gas is essential. This includes using intrinsically safe equipment and ensuring adequate ventilation.
-
Reagent Handling: Some reducing agents can be hazardous. For example, sodium borohydride reacts with water to produce hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents and ensure personnel are trained in their proper handling.
-
Solvent Hazards: The use of large quantities of flammable organic solvents requires appropriate fire safety measures, including grounding and bonding of equipment to prevent static discharge.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Optimizing Heat Transfer in the Chemical Industry. Fluorotherm™.
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. Benchchem.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Heat Transfer and Process Scale-up. Mettler Toledo.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Organic Syntheses Procedure. Organic Syntheses.
- A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives.
- l-Serine methyl ester hydrochloride. PMC - NIH.
- N-2-Hydroxybenzyl-L-serine methyl ester. CymitQuimica.
- Synthesis of Methyl benzyl-DL-serin
- N-2-HYDROXYBENZYL-L-SERINE METHYL ESTER | 1176623-78-1. Chembase.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amin
- Preparation of methyl ester of L-serine.
- Preparation of methyl ester of L-serine (3).
- Reductive aminations by imine reductases:
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Lig
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Crystallization method for L-serine in stable crystal form.
- Synthetic method of L-serine methyl ester hydrochloride.
- Growth and characterization of large single crystals of L-serine methyl ester hydrochloride.
- L-Serine methyl ester hydrochloride. MedChemExpress.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-2-Hydroxybenzyl-L-serine methyl ester
Welcome to the technical support guide for N-2-Hydroxybenzyl-L-serine methyl ester (CAS: 1176623-78-1). This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, with a primary focus on its solubility characteristics. Given that this is a specialized reagent, comprehensive public data on its solubility profile is limited. Therefore, this guide synthesizes information from its structural analogs, fundamental chemical principles, and established formulation science to provide robust troubleshooting strategies.
Section 1: Understanding the Molecule - A Predictive Solubility Analysis
N-2-Hydroxybenzyl-L-serine methyl ester is a multi-functionalized molecule.[1] Its behavior in solution is governed by the interplay of its constituent chemical groups:
-
Phenolic Hydroxyl (-OH): The hydroxybenzyl group introduces a weakly acidic proton. This group can participate in hydrogen bonding, but its pKa is expected to be around 10, meaning it is largely protonated and neutral at physiological pH.
-
Secondary Amine (-NH-): The amine group is basic and can be protonated at acidic pH, increasing aqueous solubility.
-
Methyl Ester (-COOCH₃): This group is relatively non-polar and can be susceptible to hydrolysis under strongly acidic or basic conditions.[2]
-
Benzyl and Methyl Groups: These hydrocarbon moieties contribute to the overall lipophilicity (hydrophobicity) of the molecule, suggesting poor intrinsic solubility in aqueous media.
This structural combination predicts that the compound is likely a sparingly soluble, slightly hydrophobic molecule, necessitating careful solvent selection and formulation strategies for effective use in aqueous experimental systems.
Section 2: Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered during the dissolution and use of N-2-Hydroxybenzyl-L-serine methyl ester in a question-and-answer format.
Question 1: My N-2-Hydroxybenzyl-L-serine methyl ester is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do first?
Answer: Direct dissolution in aqueous buffers is often challenging for compounds with significant non-polar character. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Causality: The energy required to break the crystal lattice of the solid compound and solvate it with water is unfavorably high. Organic solvents, particularly polar aprotic ones, are much more effective at solvating the molecule.
Recommended Solvents for Stock Solutions:
| Solvent | Type | Rationale & Considerations |
| DMSO | Polar Aprotic | Excellent choice for initial testing. Solubilizes a wide range of organic molecules. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] |
| DMF | Polar Aprotic | Similar to DMSO, often used in peptide and organic synthesis. |
| Ethanol/Methanol | Polar Protic | Can be effective. May be more compatible with biological assays than DMSO/DMF, but might have lower solubilizing power for this specific compound.[4] |
Workflow Diagram: Initial Dissolution Troubleshooting
Caption: Initial workflow for dissolving the compound.
Question 2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my final aqueous experimental medium. How can I fix this?
Answer: This is a common issue known as "crashing out," where the compound is no longer soluble once the percentage of the organic co-solvent falls below a critical threshold.
Strategies to Overcome Precipitation:
-
Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of the compound stays in solution.
-
Increase the Co-solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cell culture, enzyme assay). Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.
-
Utilize pH Modification: The phenolic hydroxyl group offers a handle for pH-based solubility enhancement. By increasing the pH of the medium, you can deprotonate the phenol to form a more polar and water-soluble phenoxide ion.
-
Causality: The conversion of the neutral -OH group to an anionic -O⁻ group dramatically increases the molecule's polarity and its favorable interactions with water.
-
Warning: High pH can cause hydrolysis of the methyl ester group over time.[2] Prepare solutions fresh and use the lowest pH that achieves solubility. A pH of 8.0-8.5 might be a good starting point to test.
-
-
Explore Hydrotropes or Surfactants: For in vitro assays where it is permissible, adding hydrotropes or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low concentrations can help maintain solubility.[5]
Workflow Diagram: Solving Post-Dilution Precipitation
Caption: Decision tree for addressing precipitation issues.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of N-2-Hydroxybenzyl-L-serine methyl ester is 225.24 g/mol .[1]
Materials:
-
N-2-Hydroxybenzyl-L-serine methyl ester (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 225.24 g/mol * 1000 mg/g = 2.25 mg
-
-
Weighing: Accurately weigh out 2.25 mg of the solid compound and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Section 4: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the solid compound? A: The solid powder should be stored at 2-8°C, sealed away from moisture and light.[4][6]
Q: Is the compound stable in solution? A: As a methyl ester, the compound is susceptible to hydrolysis, particularly at pH extremes (both acidic and basic).[2] Stock solutions in anhydrous DMSO are generally stable for months when stored at -80°C.[3] Aqueous solutions should always be prepared fresh for experiments.
Q: Why is my L-Serine methyl ester hydrochloride soluble in water, but this derivative is not? A: L-Serine methyl ester hydrochloride is a salt.[7] The hydrochloride group ensures the primary amine is protonated (-NH3+), and the small size of the molecule makes it highly water-soluble.[3][8] In contrast, N-2-Hydroxybenzyl-L-serine methyl ester is not a salt and has a large, non-polar N-benzyl group, which significantly decreases its affinity for water.
Q: Can I use heat to dissolve the compound? A: Gentle warming (e.g., to 37°C) can be attempted but should be done with caution. Excessive heat can accelerate the degradation of the compound, particularly the hydrolysis of the ester bond. Always test the stability of your compound under such conditions using an analytical method like HPLC if possible.
References
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
PubMed Central. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]
-
NIH National Library of Medicine. l-Serine methyl ester hydrochloride. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents.
-
ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]
-
ResearchGate. (PDF) l-Serine methyl ester hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. [Link]
Sources
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- 4. N-BENZYL-L-SERINE, METHYL ESTER | 123639-56-5 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-2-HYDROXYBENZYL-L-SERINE METHYL ESTER | 1176623-78-1 [sigmaaldrich.cn]
- 7. L-Serine methyl ester hydrochloride CAS#: 5680-80-8 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: N-2-Hydroxybenzyl-L-serine Methyl Ester vs. L-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the realms of peptide synthesis and the construction of complex molecular architectures, the choice of starting materials is paramount. L-serine and its derivatives are fundamental building blocks, prized for their trifunctional nature which offers a versatile scaffold for molecular elaboration. A key decision point for any synthetic chemist is whether to employ a protected or unprotected form of an amino acid ester. This guide provides an in-depth technical comparison between L-serine methyl ester and its N-protected counterpart, N-2-Hydroxybenzyl-L-serine methyl ester, offering insights into their synthesis, reactivity, and strategic applications, supported by established chemical principles and experimental context.
At a Glance: Key Differences and Strategic Implications
| Feature | L-serine Methyl Ester | N-2-Hydroxybenzyl-L-serine Methyl Ester |
| Amino Group Reactivity | Highly nucleophilic; readily participates in reactions. | Non-nucleophilic due to the bulky N-2-hydroxybenzyl protecting group. |
| Solubility | Generally soluble in polar solvents. | Enhanced solubility in a wider range of organic solvents. |
| Side Reactions | Prone to side reactions at the amino group (e.g., over-alkylation, unwanted amide formation). | The protected amino group prevents unwanted side reactions at the nitrogen atom. |
| Synthesis Complexity | Straightforward one-step esterification from L-serine. | Multi-step synthesis involving protection of the amino group. |
| Deprotection Requirement | Not applicable. | Requires a harsh deprotection step to liberate the free amine. |
| Primary Applications | Peptide synthesis, building block for various heterocyclic compounds. | Specialized applications in peptide synthesis to prevent aggregation; use in complex syntheses where selective reactivity is crucial. |
The Unprotected Workhorse: L-serine Methyl Ester
L-serine methyl ester, often used as its hydrochloride salt, is a readily available and widely utilized building block in organic synthesis.[1] Its primary appeal lies in the simultaneous presence of a nucleophilic amino group, a hydroxyl group, and an ester functionality, making it a versatile precursor for a multitude of transformations.
Synthesis of L-serine Methyl Ester Hydrochloride
The synthesis of L-serine methyl ester hydrochloride is a standard and efficient procedure, typically achieved by the esterification of L-serine using thionyl chloride in methanol.[2] This method is favored for its high yield and the crystalline nature of the hydrochloride salt, which facilitates purification.
Experimental Protocol: Synthesis of L-serine Methyl Ester Hydrochloride [2]
-
Reaction Setup: Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0-10 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 15 °C.
-
Reaction: After the addition is complete, gradually warm the reaction mixture to 35-40 °C and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to induce crystallization. The resulting white solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield L-serine methyl ester hydrochloride.
The Double-Edged Sword of Reactivity
The free amino group of L-serine methyl ester is a powerful nucleophile, which is advantageous for reactions like amide bond formation in peptide synthesis.[3] However, this high reactivity can also be a significant drawback, leading to a lack of selectivity in more complex synthetic sequences. Unwanted side reactions, such as N-acylation when O-acylation is desired, or over-alkylation, can complicate product purification and reduce overall yield.
In the context of multicomponent reactions like the Ugi and Passerini reactions, the unprotected amino group of L-serine can participate directly.[4] While this can be a feature in designing specific molecular scaffolds, it also precludes the use of the amino group as a spectator functionality when other reactive sites are intended to be the primary participants.
The Strategic Advantage of Protection: N-2-Hydroxybenzyl-L-serine Methyl Ester
The introduction of a protecting group on the nitrogen atom of L-serine methyl ester fundamentally alters its reactivity profile, transforming it into a more specialized and controllable building block. The N-2-hydroxybenzyl group is a type of backbone protecting group employed in peptide synthesis to enhance the solubility of growing peptide chains and to mitigate aggregation issues that can arise from intermolecular hydrogen bonding.[5]
Plausible Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester
A common and effective method for the N-alkylation of amino esters is reductive amination.[6] This approach involves the reaction of the amino ester with an aldehyde (in this case, salicylaldehyde) to form a transient imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester (Proposed)
-
Starting Material: Begin with L-serine methyl ester hydrochloride. To use it in the reductive amination, the free base needs to be generated. This can be achieved by neutralizing the hydrochloride salt with a suitable base (e.g., triethylamine) in an appropriate solvent like methanol.[2]
-
Imine Formation: To the solution of free L-serine methyl ester, add salicylaldehyde (1 equivalent). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: The imine is then reduced in situ. A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at 0 °C.[6] The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield N-2-Hydroxybenzyl-L-serine methyl ester.
The Power of Controlled Reactivity
By masking the nucleophilicity of the amino group, the N-2-hydroxybenzyl protecting group allows for selective reactions at the hydroxyl and ester functionalities of the serine backbone. This is particularly crucial in multi-step syntheses where the amino group's reactivity could interfere with subsequent transformations.
The bulky benzyl group also plays a significant role in disrupting the intermolecular hydrogen bonding networks that can lead to aggregation and poor solubility of peptide chains during solid-phase peptide synthesis (SPPS).[5] This can lead to improved coupling efficiencies and higher purity of the final peptide product.
However, the stability of the N-2-hydroxybenzyl group presents a significant challenge. Its removal requires harsh acidic conditions, such as treatment with trifluoromethanesulfonic acid (TFMSA), which are not compatible with many other protecting groups commonly used in peptide synthesis, particularly in the widely used Fmoc-based strategies.[5] This limits its application to specific synthetic strategies where such strong cleavage conditions are tolerable.
Comparative Performance in Synthesis: A Strategic Overview
The choice between L-serine methyl ester and its N-2-hydroxybenzyl protected counterpart is fundamentally a strategic one, dictated by the specific demands of the synthetic route.
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- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Serine Protection: Evaluating "N-2-Hydroxybenzyl-L-serine methyl ester" Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the broader field of organic chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is paramount to prevent undesirable side reactions, ensure high yields, and maintain stereochemical integrity. This guide provides an in-depth technical comparison of "N-2-Hydroxybenzyl-L-serine methyl ester" with commonly employed protected serines, offering insights into their relative performance based on established chemical principles and available experimental data.
The Critical Role of Serine Side-Chain Protection
Serine's hydroxyl group can undergo acylation during peptide coupling, leading to chain termination or the formation of branched impurities. Furthermore, under certain conditions, it can participate in O- to N-acyl migration, causing racemization. Protecting this hydroxyl group circumvents these issues, allowing for the controlled and sequential formation of peptide bonds. The ideal protecting group for serine should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of peptide bond formation and Nα-deprotection.
-
Readily removable under specific and mild conditions that do not compromise the integrity of the peptide.
-
Orthogonal to other protecting groups present in the synthetic scheme.[1]
This guide will compare N-2-Hydroxybenzyl-L-serine methyl ester to serine derivatives protected with tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and tert-Butyldimethylsilyl (TBDMS) groups, which are staples in modern synthetic chemistry.
Unveiling N-2-Hydroxybenzyl-L-serine methyl ester
"N-2-Hydroxybenzyl-L-serine methyl ester" presents a unique protection strategy where the amino group is protected by a 2-hydroxybenzyl group. This contrasts with the more common approach of protecting the hydroxyl side chain. The presence of the phenolic hydroxyl group on the benzyl ring introduces distinct electronic and steric properties that influence its reactivity and stability.
Proposed Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
While a specific, optimized protocol for the synthesis of N-2-Hydroxybenzyl-L-serine methyl ester is not widely documented, a plausible route can be devised based on established methods for the N-alkylation of amino esters. A likely approach involves the reductive amination of L-serine methyl ester with 2-hydroxybenzaldehyde.
Comparative Analysis of Serine Protecting Groups
The following sections provide a detailed comparison of N-2-Hydroxybenzyl-L-serine methyl ester with established serine protecting groups, focusing on key performance parameters.
Stability Profile
The stability of a protecting group under various reaction conditions is a cornerstone of its utility. A robust protecting group must withstand the iterative steps of a multi-step synthesis without premature cleavage.
| Protecting Group Strategy | Acid Stability | Base Stability | Nucleophile Stability | Hydrogenolysis Stability |
| N-2-Hydroxybenzyl | Labile | Generally Stable | Moderate | Labile |
| Boc (Nα) | Labile | Stable | Stable | Stable |
| Fmoc (Nα) | Stable | Labile | Labile | Stable |
| Cbz (Nα or O-side chain) | Stable (strong acid labile) | Stable | Stable | Labile |
| Benzyl (O-side chain) | Stable (strong acid labile) | Stable | Stable | Labile |
| TBDMS (O-side chain) | Labile | Stable (migration possible) | Moderate | Stable |
Causality Behind Stability:
-
N-2-Hydroxybenzyl: The benzyl group is generally stable to a range of conditions. However, the presence of the ortho-hydroxyl group can influence its reactivity. Under strongly acidic conditions, protonation of the hydroxyl group could facilitate cleavage. Its lability to hydrogenolysis is a key feature of benzyl-type protecting groups.[2]
-
Boc: The tert-butyl carbamate is highly susceptible to acidolysis, which proceeds via a stable tert-butyl cation.[3] It is stable to basic and nucleophilic conditions.
-
Fmoc: The fluorenylmethyloxycarbonyl group is cleaved under mild basic conditions (e.g., piperidine) via an E1cb-type elimination mechanism, liberating the dibenzofulvene byproduct.[4]
-
Cbz and Benzyl: These groups are cleaved by catalytic hydrogenolysis, which reduces the benzyl group to toluene. They are generally stable to acidic and basic conditions, although strong acids can effect cleavage.[5]
-
TBDMS: The silicon-oxygen bond is sensitive to fluoride ions and acidic conditions. It is generally stable to basic conditions, though migration between adjacent hydroxyl groups can occur.
Deprotection Methods and Orthogonality
The ability to selectively remove a protecting group in the presence of others is known as orthogonality, a fundamental concept in complex molecule synthesis.[1]
| Protecting Group | Deprotection Reagent(s) | Orthogonality Considerations |
| N-2-Hydroxybenzyl | H₂, Pd/C; Strong Acids (e.g., HBr/AcOH) | Orthogonal to base-labile groups (Fmoc). Potentially quasi-orthogonal to acid-labile groups (Boc, tBu), depending on the specific acid conditions required for cleavage. |
| Boc | Trifluoroacetic Acid (TFA) | Orthogonal to hydrogenolysis-labile (Cbz, Bzl) and base-labile (Fmoc) groups. |
| Fmoc | Piperidine in DMF | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bzl) groups. |
| Cbz/Benzyl | H₂, Pd/C | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. |
| TBDMS | Fluoride sources (e.g., TBAF); Acetic Acid | Orthogonal to hydrogenolysis-labile (Cbz, Bzl) and base-labile (Fmoc) groups. Can be selectively removed in the presence of some other silyl ethers. |
Experimental Insight: The orthogonality of the N-2-Hydroxybenzyl group would be a key area for experimental validation. Its cleavage by hydrogenolysis makes it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) for the protection of a specific amino acid. Its acid lability would need to be carefully quantified to determine its compatibility with Boc-based strategies.
Impact on Peptide Synthesis Yield and Purity
The choice of protecting group can significantly influence the overall yield and purity of the final peptide.[6]
-
N-2-Hydroxybenzyl: The impact of this specific N-protection on coupling efficiency and prevention of side reactions during peptide synthesis is not extensively documented. The steric bulk of the 2-hydroxybenzyl group is less than a trityl group but more than a simple benzyl group, which could influence coupling kinetics. The presence of the phenolic hydroxyl might also affect the solubility of the protected amino acid.
-
Boc/Benzyl Strategy: This is a well-established and robust strategy, particularly for solid-phase peptide synthesis. However, the final deprotection with strong acids like HF can lead to side reactions.[7]
-
Fmoc/tBu Strategy: This is currently the most widely used method for SPPS due to the mild deprotection conditions for the Fmoc group.[8] However, side reactions like aspartimide formation can be problematic.[9]
-
TBDMS: While effective for hydroxyl protection, the lability of silyl ethers to acidic conditions can limit their application in Boc-based strategies without careful optimization.
Potential Side Reactions
Protecting groups are not always inert spectators in a reaction sequence. Understanding their potential for inducing side reactions is crucial for troubleshooting and optimizing synthetic routes.
-
N-2-Hydroxybenzyl: As a benzyl-type protecting group, it may be susceptible to side reactions associated with strong acid cleavage, such as Friedel-Crafts alkylation of sensitive residues like tryptophan and tyrosine if scavengers are not used.[5] The free phenolic hydroxyl could potentially be acylated under certain conditions if not itself protected.
-
Boc: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., methionine, tryptophan). This is typically mitigated by the use of scavengers.
-
Fmoc: Piperidine used for deprotection can react with certain functionalities. For instance, it can add to dehydroalanine formed from cysteine residues.[9]
-
Cbz/Benzyl: During acidic cleavage, O- to C-migration of the benzyl group can occur in tyrosine residues.[5]
-
TBDMS: Silyl group migration between adjacent hydroxyl groups can be a concern, especially under basic conditions.
Experimental Protocols
Protocol 1: Proposed Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
Objective: To synthesize N-2-Hydroxybenzyl-L-serine methyl ester via reductive amination.
Materials:
-
L-serine methyl ester hydrochloride
-
2-Hydroxybenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) and stir until a clear solution is obtained.
-
Add 2-hydroxybenzaldehyde (1.0 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the N-2-Hydroxybenzyl Group via Hydrogenolysis
Objective: To cleave the N-2-Hydroxybenzyl group to yield L-serine methyl ester.
Materials:
-
N-2-Hydroxybenzyl-L-serine methyl ester
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve N-2-Hydroxybenzyl-L-serine methyl ester in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-serine methyl ester.
Visualizing the Comparison
Chemical Structures
Caption: Structures of N-2-Hydroxybenzyl-L-serine methyl ester and common protected serines.
Orthogonality Workflow
Caption: A representative orthogonal deprotection strategy in peptide synthesis.
Conclusion
The selection of a serine protecting group is a nuanced decision that depends on the overall synthetic strategy, the nature of the target molecule, and the other functional groups present. While Boc , Fmoc , Cbz , and TBDMS protected serines are well-established and their behaviors extensively documented, N-2-Hydroxybenzyl-L-serine methyl ester represents a less conventional approach with its own potential advantages and disadvantages.
The N-2-Hydroxybenzyl group, being cleavable by hydrogenolysis, offers orthogonality to base-labile protecting groups like Fmoc. Its potential for acid-catalyzed cleavage requires careful evaluation to determine its compatibility with Boc-based strategies. The presence of the phenolic hydroxyl group may influence solubility and could participate in side reactions if not properly managed.
Ultimately, the choice of protecting group requires a thorough understanding of the chemical properties of each option and how they align with the demands of the specific synthetic challenge. While established methods provide a high degree of reliability, the exploration of novel protecting group strategies, such as that offered by N-2-Hydroxybenzyl-L-serine methyl ester, is essential for advancing the art of chemical synthesis. Further experimental investigation is warranted to fully elucidate the performance of this particular protecting group in comparison to its more conventional counterparts.
References
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
-
Organic Syntheses Procedure. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
- Albericio, F., & Carpino, L. A. (1997). The Fmoc-solid phase synthesis of peptides. Methods in enzymology, 289, 104–126.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Catalysis. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
- Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Luxembourg Bio Technologies. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
Journal of the American Chemical Society. (1962). Cleavage of Alkyl o-Hydroxyphenyl Ethers. [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. [Link]
-
MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection. [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. [Link]
-
ResearchGate. (2025, August 5). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]
-
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Kyoto University Research Information Repository. (1974, December 25). Synthesis of Hydroxybenzyl Compounds. [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. [Link]
-
ResearchGate. (2025, August 7). Recent developments in chemical deprotection of ester functional group. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of L-serine methyl ester hydrochloride. [Link]
-
PMC. (n.d.). l-Serine methyl ester hydrochloride. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
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- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
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- 9. peptide.com [peptide.com]
A Comparative Guide to the Definitive Structure Elucidation of N-2-Hydroxybenzyl-L-serine methyl ester
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates biological activity, physical properties, and patentability. For a chiral molecule like N-2-Hydroxybenzyl-L-serine methyl ester, a derivative of the essential amino acid L-serine, confirming its absolute stereochemistry and conformational preferences is paramount. This guide provides an in-depth comparison of analytical techniques for its structural validation, focusing on the authoritative power of Single-Crystal X-ray Crystallography and its synergistic relationship with other spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial data on connectivity and composition, they are fundamentally inferential. SC-XRD stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state. This technique is not merely an analysis; it is the definitive proof, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
The core principle involves irradiating a perfectly ordered, single crystal of the compound with a focused beam of X-rays. The electrons within the molecule's atoms diffract this beam in a specific, predictable pattern. By capturing and analyzing this diffraction pattern, we can mathematically reconstruct a three-dimensional electron density map, and from that, the exact position of each atom in the molecule.
Experimental Workflow for SC-XRD Validation
The journey from a synthesized powder to a publishable crystal structure is a multi-step process demanding patience and precision. Each step is designed to ensure the final data is of the highest possible quality.
Caption: Figure 1: A step-by-step workflow for determining a molecule's structure using SC-XRD.
Detailed Protocol: From Powder to Proof
1. Crystal Growth (The Art):
-
Causality: The success of the entire experiment hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, with no internal fractures or defects. The slow, controlled removal of solvent from a saturated solution allows molecules to self-assemble into a highly ordered crystal lattice.
-
Protocol:
-
Solvent Screening: Test the solubility of N-2-Hydroxybenzyl-L-serine methyl ester in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Method Selection - Slow Evaporation: Dissolve a small amount of the compound in the chosen solvent in a vial. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. This is the simplest method.
-
Method Selection - Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the good solvent). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting slow crystallization. This method often yields higher quality crystals.
-
2. Data Collection (The Measurement):
-
Causality: A modern X-ray diffractometer is used to precisely orient the crystal and collect a full sphere of diffraction data. The completeness and redundancy of the data are critical for an accurate structure solution.
-
Protocol:
-
Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a cryoloop. The loop is then flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full data collection strategy is calculated to ensure all unique reflections are measured with sufficient redundancy and signal-to-noise ratio. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
3. Structure Solution and Refinement (The Analysis):
-
Causality: Sophisticated software is used to solve the "phase problem" and generate an initial model of the structure. This model is then refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection.
-
Structure Solution: Programs like SHELXT or Olex2 use direct methods to determine the initial phases of the structure factors, generating an initial electron density map and atomic model.
-
Refinement: The atomic positions and thermal displacement parameters are refined using a least-squares algorithm (e.g., in SHELXL) to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor.
-
Validation: The final structure is validated for geometric correctness and potential issues using tools like checkCIF. The output is a Crystallographic Information File (CIF), the standard format for reporting crystal structures.
-
A Comparative Analysis: Building a Complete Structural Picture
While SC-XRD is definitive, it is not always readily achievable and provides limited information about the molecule's behavior in solution. A multi-technique approach is the cornerstone of robust chemical analysis.
Caption: Figure 2: How different analytical techniques provide complementary structural information.
Performance Comparison
The table below objectively compares the information derived from each key technique for our target molecule.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Absolute 3D structure, stereochemistry, bond lengths/angles | Atomic connectivity, chemical environment of ¹H and ¹³C nuclei | Exact mass-to-charge ratio, elemental formula |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous and definitive structural proof. | Excellent for determining the molecular skeleton and connectivity in a biologically relevant state (solution). | Extremely sensitive; confirms molecular formula with high confidence. |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow. Structure is static in the solid state. | Infers connectivity, does not directly "see" the 3D structure. Can be complex to interpret for large molecules. | Provides no information on connectivity or stereochemistry. |
| Application to Target | Would definitively confirm the L-configuration of the serine backbone and the precise conformation of the hydroxybenzyl group. | ¹H NMR would show distinct signals for aromatic, benzylic, and amino acid protons. 2D NMR (COSY, HSQC) would confirm H-H and C-H connectivities. | Would confirm the elemental formula (e.g., C₁₁H₁₅NO₄) by providing a mass accurate to within a few parts per million. |
Synergistic Validation
In a typical research workflow, HRMS and NMR are performed first. HRMS confirms that the synthesized material has the correct elemental formula. NMR confirms that the atoms are connected in the expected sequence. However, ambiguities can remain, especially concerning stereochemistry and the conformation of flexible side chains. SC-XRD serves as the final, decisive arbiter, resolving any and all structural questions and providing a level of certainty that is unattainable by other means.
Conclusion
For N-2-Hydroxybenzyl-L-serine methyl ester, as with any novel chemical entity intended for advanced applications, a comprehensive validation strategy is essential. While NMR and HRMS provide foundational evidence of composition and connectivity, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for structure elucidation. It delivers an irrefutable, high-resolution 3D model that underpins all further research and development. By integrating the complementary data from these techniques, researchers can build a complete and unassailable understanding of their molecule, ensuring scientific integrity and accelerating the path to innovation.
References
A Comparative Guide to the Potential Bioactivity of N-2-Hydroxybenzyl-L-serine methyl ester
Abstract: N-2-Hydroxybenzyl-L-serine methyl ester is a compound of interest at the intersection of amino acid chemistry and salicylaldehyde derivatives. While direct experimental data on its bioactivity is not extensively documented in publicly accessible literature, a robust comparative analysis based on its structural components—the L-serine methyl ester backbone and the N-2-hydroxybenzyl (salicyl) group—allows for a scientifically grounded exploration of its potential therapeutic properties. This guide synthesizes data from structurally analogous compounds to forecast its likely bioactivity profile, focusing primarily on antimicrobial and enzyme inhibitory activities. Detailed experimental protocols are provided to empower researchers to validate these hypotheses.
Introduction and Rationale for Comparative Analysis
N-2-Hydroxybenzyl-L-serine methyl ester integrates two key pharmacophores: an L-serine methyl ester and a 2-hydroxybenzyl group. The L-serine core is a fundamental biological building block, and its esterification can enhance lipophilicity, potentially improving cell membrane permeability. The 2-hydroxybenzyl moiety, derived from salicylaldehyde, is a well-established structural motif in a vast number of bioactive compounds, including Schiff bases and other derivatives known for their antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
Given the limited direct research on the title compound, this guide employs a structure-activity relationship (SAR) approach. By examining the documented bioactivities of compounds featuring either the N-2-hydroxybenzyl group or a modified L-serine methyl ester, we can construct a predictive framework for the bioactivity of N-2-Hydroxybenzyl-L-serine methyl ester. This analysis is crucial for researchers in drug discovery, providing a rationale for prioritizing this and similar scaffolds for further investigation.
Predicted Bioactivity Profile: An Evidence-Based Comparison
The primary bioactivities anticipated for N-2-Hydroxybenzyl-L-serine methyl ester are antimicrobial and enzyme inhibition, based on strong evidence from analogous compounds.
Antimicrobial Activity
The N-2-hydroxybenzyl moiety is a powerful driver of antimicrobial action. This is most prominently observed in Schiff bases derived from salicylaldehyde and various amino acids or amines. These compounds consistently demonstrate moderate to good activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2][4]
-
Causality of Action : The antimicrobial efficacy of salicylaldehyde-derived compounds is often attributed to the imine (-C=N-) group in Schiff bases and the hydroxyl (-OH) group. These features can facilitate binding to bacterial cell surfaces, disrupt membrane potential, or chelate essential metal ions required for enzymatic activity, thereby inhibiting microbial growth. While N-2-Hydroxybenzyl-L-serine methyl ester possesses a reduced amine bond (-CH2-NH-) instead of an imine, the core salicyl and amino acid ester structure remains. Studies on related N-o-hydroxybenzyl-amino acids have confirmed that these reduced derivatives retain potent antibacterial activity, particularly against S. aureus.[5]
Table 1: Comparative Antimicrobial Activity of Structurally Similar Compounds
| Compound Class | Representative Organisms | Reported Activity (MIC/Inhibition Zone) | Citation |
| Salicylaldehyde-Amino Acid Schiff Bases | Staphylococcus aureus, Escherichia coli | MICs often in the range of 50-200 µg/mL. | [2] |
| Palladium(II) Complexes of Salicylaldehyde-Serine Schiff Base | S. aureus, E. coli | Demonstrates antibacterial activity. | [1] |
| N-o-Hydroxybenzyl-amino Acids | S. aureus, M. albicans, E. coli | 100% inhibition of S. aureus at 0.05% concentration. | [5] |
| Sulfadiazine-Salicylaldehyde Schiff Bases | MRSA, Candida sp., M. tuberculosis | MIC values as low as 7.81 µM against MRSA and 1.95 µM against Candida. | [6] |
Based on this data, it is highly probable that N-2-Hydroxybenzyl-L-serine methyl ester will exhibit significant antibacterial activity, especially against Gram-positive bacteria like S. aureus, and potentially antifungal activity. The presence of the serine backbone may influence its specificity and potency compared to other amino acid derivatives.[5]
Enzyme Inhibition
The salicyl (2-hydroxybenzoic acid) scaffold is a known inhibitor of various enzymes. Salicylate-based compounds have been successfully designed as inhibitors of bacterial methionine aminopeptidase (MetAP), a critical enzyme for bacterial survival.[3][7]
-
Mechanism of Inhibition : Salicylates can act as metal chelators, coordinating with divalent metal ions (e.g., Fe(II), Co(II)) in the active site of metalloenzymes like MetAP.[3] This chelation disrupts the enzyme's catalytic function. The N-2-Hydroxybenzyl-L-serine methyl ester retains the key hydroxyl group and the aromatic ring necessary for this interaction, suggesting it could be a viable MetAP inhibitor.
Furthermore, N-benzyl derivatives have been identified as potent inhibitors in other therapeutic areas, such as USP1/UAF1 deubiquitinase for anticancer applications.[8] This highlights the versatility of the N-benzyl scaffold in targeting enzyme active sites.
Experimental Design for Bioactivity Validation
To empirically test the predicted bioactivities of N-2-Hydroxybenzyl-L-serine methyl ester, the following standardized protocols are recommended. These workflows are designed to be self-validating and provide a clear basis for comparison with existing literature.
Workflow for Antimicrobial Susceptibility Testing
This workflow outlines the steps from compound preparation to the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 10 mg/mL stock solution of N-2-Hydroxybenzyl-L-serine methyl ester in dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well (except the negative control). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Causality Note: The use of a standardized inoculum is critical for reproducibility. A higher bacterial density can overwhelm the compound, leading to falsely high MIC values. DMSO concentration should be kept below 1% in the final assay volume to avoid solvent-induced toxicity.
Structure-Activity Relationship (SAR) Insights
The bioactivity of N-2-Hydroxybenzyl-L-serine methyl ester can be logically dissected by considering its constituent parts.
Caption: Key structural contributors to the predicted bioactivity.
-
The Serine Moiety: The choice of amino acid is known to influence the potency of N-substituted derivatives. For instance, in N-o-hydroxybenzyl-amino acids, derivatives with bulkier alkyl side chains like valine (isopropyl group) showed different activity profiles compared to those with smaller groups.[5] The hydroxyl group on the serine side chain could provide an additional hydrogen bonding site, potentially enhancing interaction with biological targets.
-
The Ester Group: The methyl ester of amino acids generally increases activity compared to the corresponding free carboxylic acids, likely due to improved cell penetration.[9] This suggests that N-2-Hydroxybenzyl-L-serine methyl ester would be more active than its unesterified counterpart, N-2-Hydroxybenzyl-L-serine.
-
The 2-Hydroxybenzyl Group: This "salicyl" portion is critical. Its hydroxyl and aromatic ring are essential for the antibacterial and enzyme inhibitory activities seen in a wide range of related molecules.[3][6] The position of the hydroxyl group is also key; 2-hydroxy (ortho) substitution often confers higher activity than 4-hydroxy (para) substitution in similar scaffolds.[10][11]
Conclusion and Future Directions
While direct experimental evidence for N-2-Hydroxybenzyl-L-serine methyl ester remains to be published, a comparative analysis of its structural analogs provides a strong, scientifically-backed hypothesis for its bioactivity. The compound is predicted to possess significant antibacterial properties , likely with greater efficacy against Gram-positive bacteria, and holds potential as a metalloenzyme inhibitor .
Future research should focus on the synthesis and empirical validation of these activities using the protocols outlined herein. Further investigation into its cytotoxicity against human cell lines is imperative to determine its therapeutic index. Elucidating its precise mechanism of action will be a critical next step in evaluating its potential as a lead compound for drug development.
References
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Title: Antibacterial activity of Pd(II) complexes with salicylaldehyde-amino acids Schiff bases ligands Source: PubMed URL: [Link]
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Title: Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation Source: PubMed URL: [Link]
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Title: Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde Source: Scientific Research Publishing URL: [Link]
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Title: Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity Source: MDPI URL: [Link]
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Title: Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties Source: MDPI URL: [Link]
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Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity Source: SciELO México URL: [Link]
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Title: Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors Source: PMC - NIH URL: [Link]
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Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer Source: PubMed URL: [Link]
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Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: PMC - PubMed Central URL: [Link]
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Title: SYNTHESIS AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME NEWSALICYLIC ACID DERIVATIVES Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors Source: PubMed URL: [Link]
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Title: Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids Source: Chinese Journal of Applied Chemistry URL: [Link]
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Title: Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA Source: PubMed URL: [Link]
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- 3. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 5. Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids [yyhx.ciac.jl.cn]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity | MDPI [mdpi.com]
- 7. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
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A Comparative Guide to the Synthesis of N-2-Hydroxybenzyl-L-serine Methyl Ester: Solid-Phase vs. Solution-Phase Methodologies
For researchers, scientists, and professionals in drug development, the choice of synthetic strategy is a critical decision that influences project timelines, scalability, and the purity of the final compound. This guide provides an in-depth technical comparison of solid-phase and solution-phase synthesis methodologies for a molecule of interest: N-2-Hydroxybenzyl-L-serine methyl ester. This non-standard amino acid derivative, with its potential for incorporation into peptidomimetics and other bioactive molecules, presents unique synthetic challenges and opportunities. Here, we dissect the performance of both approaches, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction to N-2-Hydroxybenzyl-L-serine Methyl Ester
N-2-Hydroxybenzyl-L-serine methyl ester is a derivative of the amino acid L-serine, featuring a 2-hydroxybenzyl group attached to the alpha-amino group. Its chemical structure (C₁₁H₁₅NO₄, Molecular Weight: 225.24 g/mol ) incorporates a phenolic hydroxyl group and a chiral center, which are key considerations in its synthesis[1]. The presence of the N-benzyl group can enhance lipophilicity and introduce conformational constraints, making it a valuable building block in medicinal chemistry[2]. The choice between solid-phase and solution-phase synthesis for such a molecule is not trivial and depends on the desired scale, purity requirements, and the context of its use, for instance, as a standalone compound or as part of a larger peptide sequence.
At a Glance: Key Performance Indicators
| Parameter | Solid-Phase Synthesis (Proposed) | Solution-Phase Synthesis (Proposed) | Rationale & Key Considerations |
| Typical Purity | >90% (after purification) | >95% (after purification) | Solution-phase allows for intermediate purification, potentially leading to higher final purity. Solid-phase purity is dependent on the efficiency of washing steps and cleavage. |
| Typical Yield | Moderate to High | High | Solution-phase synthesis can be optimized for higher yields, especially for smaller molecules. Solid-phase yields can be affected by incomplete reactions and side reactions during cleavage. |
| Synthesis Time | Faster for library synthesis | Slower, more labor-intensive | The repetitive nature of solid-phase synthesis is amenable to automation, making it faster for producing multiple analogs. Solution-phase requires manual workup after each step. |
| Scalability | Limited by resin capacity | Highly scalable | Solution-phase synthesis is well-suited for large-scale production of single compounds[3][4]. |
| Solvent & Reagent Consumption | High (due to washing steps) | Moderate to High | Solid-phase requires extensive washing to remove excess reagents. Solution-phase may require large volumes for extraction and purification. |
| Purification Complexity | Simpler initial workup, but final purification can be challenging | More complex workup (extractions), but purification of intermediates is possible | In solid-phase, impurities are removed by washing, but cleavage can introduce byproducts. Solution-phase requires careful separation at each stage. |
Solution-Phase Synthesis: A Detailed Protocol
Solution-phase synthesis offers a high degree of control and is particularly advantageous for large-scale production where the cost of goods is a primary concern[4]. The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester in solution would typically proceed via a reductive amination reaction.
Experimental Workflow: Solution-Phase Synthesis
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- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison: N-2-Hydroxybenzyl-L-serine Methyl Ester and its Analogs
Introduction: The Synthetic Value of N-Substituted Serine Esters
In the landscape of modern drug development and medicinal chemistry, N-substituted α-amino esters serve as critical chiral intermediates for a wide array of pharmaceuticals.[1] Their molecular framework, featuring a defined stereocenter, provides a valuable scaffold for building complex, biologically active molecules where specific stereochemistry is paramount to efficacy and safety. Among these, derivatives of L-serine are particularly noteworthy due to the versatile functionality offered by the primary hydroxyl group.
The target of our discussion, "N-2-Hydroxybenzyl-L-serine methyl ester," and its derivatives are of significant interest. The N-benzyl group can function as a removable protecting group for the amine, while the methyl ester protects the carboxylic acid. The additional hydroxyl group on the benzyl moiety introduces a potential site for further modification or for influencing molecular interactions through hydrogen bonding.
Accurate and unambiguous structural characterization is the bedrock of chemical synthesis and drug development. A failure to confirm the precise structure of an intermediate can have cascading effects on a research program. This guide provides an in-depth comparison of the spectroscopic data expected for N-2-Hydroxybenzyl-L-serine methyl ester, using the more fundamental L-serine methyl ester as a validated baseline. We will delve into the causality behind spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the logical framework for researchers to interpret their own experimental data.
Structural and Spectroscopic Baseline: L-Serine Methyl Ester
To comprehend the spectroscopic signature of our target molecule, we must first understand its foundational components. L-serine methyl ester provides an essential baseline. The esterification of the carboxylic acid increases solubility in organic solvents, a crucial property for synthetic manipulations.[2]
Below is a visualization of the core structures we will be comparing.
Caption: Molecular structures of the baseline and target compounds.
Comparative Spectroscopic Analysis
The introduction of the N-2-hydroxybenzyl group induces predictable and interpretable changes across all major spectroscopic techniques. The causality is rooted in the addition of new functional groups (an aromatic ring, a benzylic methylene, a phenolic hydroxyl) and their electronic influence on the original L-serine methyl ester backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
The ¹H NMR spectrum will show the most dramatic changes. While the L-serine methyl ester spectrum is relatively simple, the N-2-hydroxybenzyl derivative will feature new signals with distinct chemical shifts and coupling patterns.
-
Aromatic Protons (δ 6.5-7.5 ppm): The 2-hydroxybenzyl group introduces four protons on the aromatic ring. Their specific shifts and multiplicities will depend on the substitution pattern, providing clear evidence of the aromatic system's presence.
-
Benzylic Protons (δ ~3.5-4.5 ppm): A new singlet or a pair of doublets (if diastereotopic) will appear, corresponding to the two protons of the CH₂ group linking the nitrogen to the aromatic ring.
-
Serine Backbone Protons: The chemical shifts of the α-CH and β-CH₂ protons of the serine core will be altered by the electronic effect of the adjacent N-benzyl group compared to the free amine (or its salt) in the baseline compound.
-
Methyl Ester Protons (δ ~3.7 ppm): This sharp singlet corresponding to the -OCH₃ group will remain a key feature in both molecules.
The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the carbon skeleton. Modern spectra are often proton-decoupled, meaning each unique carbon appears as a single line.[3]
-
Aromatic Carbons (δ 110-160 ppm): Six new signals will appear in this region. The carbon bearing the -OH group (C-OH) will be the most downfield shifted due to the oxygen's electronegativity.[4]
-
Ester Carbonyl (C=O) (δ ~170-175 ppm): This signal is a key indicator of the ester functional group and will be present in both compounds.[4]
-
Benzylic Carbon (δ ~50-60 ppm): The signal for the benzylic -CH₂- carbon will be a new, prominent feature.
-
Serine Backbone Carbons (δ ~50-70 ppm): The α-C and β-C signals will be present, with their shifts slightly perturbed by the N-substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies.[5]
-
O-H and N-H Stretching Region (3200-3500 cm⁻¹): L-serine methyl ester will show characteristic N-H and O-H stretches.[6] In the N-2-hydroxybenzyl derivative, this region will become more complex, featuring a broad O-H stretch from the primary alcohol, another broad O-H from the phenol, and a sharper N-H stretch from the secondary amine.
-
Aromatic Region (1450-1600 cm⁻¹ and 3000-3100 cm⁻¹): The derivative will exhibit new C=C stretching bands within the aromatic ring around 1450-1600 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. These are absent in the baseline compound.
-
Carbonyl (C=O) Stretch (~1735-1750 cm⁻¹): A strong, sharp absorption band in this region is the unmistakable signature of the ester carbonyl group.[6] This will be a dominant peak in the spectra of both molecules.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for these molecules, typically showing a strong signal for the protonated molecule [M+H]⁺.
-
Molecular Ion Peak: This is the most critical piece of data. For N-2-Hydroxybenzyl-L-serine methyl ester (C₁₁H₁₅NO₄), the expected exact mass is 225.1001 g/mol . ESI-MS should show a prominent ion at m/z 226.1079, corresponding to the [M+H]⁺ adduct. This provides direct confirmation of the molecular formula.
-
Fragmentation Patterns: While ESI is a soft technique, some fragmentation can occur. Key fragmentation pathways can further validate the structure:
-
Loss of the methoxycarbonyl group (-COOCH₃): A neutral loss of 59 Da.
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is a common pathway for N-benzyl compounds, which would result in a fragment ion at m/z 107 (the hydroxybenzyl cation).
-
Summary Data Table
This table provides a direct comparison of the key expected spectroscopic features for the target molecule versus the known data for its baseline analog.
| Spectroscopic Feature | L-Serine Methyl Ester (Baseline) | N-2-Hydroxybenzyl-L-serine methyl ester (Target - Expected) | Rationale for Change |
| ¹H NMR (δ, ppm) | |||
| Aromatic H | N/A | 6.5 - 7.5 (m, 4H) | Introduction of the aromatic ring. |
| Benzylic CH₂ | N/A | ~4.0 (s or dd, 2H) | Introduction of the N-CH₂-Ar group. |
| α-CH | ~3.5-4.0 (m, 1H) | ~3.5-4.0 (m, 1H) | Shift influenced by N-substitution. |
| β-CH₂ | ~3.8 (m, 2H) | ~3.9 (m, 2H) | Minor shift due to N-substitution. |
| -OCH₃ | ~3.7 (s, 3H) | ~3.7 (s, 3H) | Largely unaffected, remains a key identifier. |
| ¹³C NMR (δ, ppm) | |||
| C=O (Ester) | ~172 | ~172 | Core functional group present in both. |
| Aromatic C | N/A | 110 - 160 | Introduction of six new sp² carbons. |
| α-C | ~56 | ~58 | Deshielding effect of N-benzyl group. |
| β-C | ~62 | ~62 | Minor electronic effects. |
| Benzylic C | N/A | ~55 | Introduction of the N-CH₂-Ar group. |
| -OCH₃ | ~52 | ~52 | Largely unaffected. |
| IR (cm⁻¹) | |||
| O-H / N-H stretch | ~3300 (broad) | ~3350 (multiple broad/sharp) | Addition of phenolic -OH and change from primary to secondary amine. |
| Aromatic C-H | N/A | 3000-3100 | Signature of aromatic C-H bonds. |
| C=O stretch | ~1740 (strong, sharp) | ~1740 (strong, sharp) | Key ester functional group vibration.[6] |
| Aromatic C=C | N/A | 1450-1600 | Signature of aromatic ring vibrations. |
| MS (ESI+) | |||
| [M+H]⁺ (m/z) | 120.0655 | 226.1079 | Corresponds to the full molecular weight plus a proton. |
| Key Fragment (m/z) | 60 (loss of -COOCH₃) | 107 (hydroxybenzyl cation) | Different primary fragmentation pathways. |
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following protocols represent standard, self-validating methodologies for acquiring the spectroscopic data discussed.
Workflow for Spectroscopic Characterization
Caption: General workflow for complete spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] Tune and shim the instrument for the specific solvent and sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using standard pulse programs. A spectral width of 12-16 ppm is typical. Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the lower natural abundance of ¹³C, a significantly higher number of scans will be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap). Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value to the theoretically calculated value for the elemental formula C₁₁H₁₅NO₄. Analyze for any significant fragment ions.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Background Spectrum: Place the clean, empty salt plate (or the KBr press) in the spectrometer and acquire a background spectrum. This is crucial to subtract atmospheric (H₂O, CO₂) and accessory absorptions.
-
Sample Spectrum: Place the sample plate in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[5]
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups (O-H, N-H, C=O, C=C, etc.).
Conclusion
The structural elucidation of synthetic intermediates like N-2-Hydroxybenzyl-L-serine methyl ester is a multi-faceted process that relies on the synergistic interpretation of data from several spectroscopic techniques. By comparing the expected spectral data of the target derivative against a well-understood baseline like L-serine methyl ester, researchers can build a high degree of confidence in their structural assignments. The introduction of the N-2-hydroxybenzyl group provides a rich set of new spectroscopic handles—from aromatic proton signals in NMR to characteristic C=C stretching vibrations in IR—that, when correctly interpreted, leave little room for ambiguity. Following validated, systematic protocols for data acquisition is paramount to ensuring the integrity and reproducibility of these critical characterization efforts.
References
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Afshan, G., et al. (2021). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules. Available at: [Link]
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Dimov, D., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
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Landucci, L. L., & Zinkel, D. F. (1991). The ¹H and ¹³C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory, U.S. Department of Agriculture. Available at: [Link]
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Woitulewski, A., et al. (2009). L-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Martinez-Monfil, V., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ChemCatChem. Available at: [Link]
-
Atim, S., et al. (2022). Near-Infrared Reflectance Spectrophotometry (NIRS) Application in the Amino Acid Profiling of Quality Protein Maize (QPM). Agriculture. Available at: [Link]
- Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride. Google Patents.
-
Sebai, A., et al. (2017). IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). ResearchGate. Available at: [Link]
-
Kariyawasam, U. L., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData. Available at: [Link]
-
Ortiz-Reyes, R. O., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Available at: [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
ResearchGate. (2015). Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. Available at: [Link]
-
Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. Available at: [Link]
-
Hudson, R. L., et al. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology. Available at: [Link]
-
Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]
-
Szcześniak, P., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. AMB Express. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for N-2-Hydroxybenzyl-L-serine Methyl Ester
Abstract
In the landscape of contemporary drug discovery and materials science, the synergy between computational modeling and empirical validation is paramount. This guide provides an in-depth technical comparison of theoretical and experimental data for N-2-Hydroxybenzyl-L-serine methyl ester, a substituted amino acid derivative of interest. Due to the limited availability of published experimental data for the title compound, this guide utilizes N-benzyl-L-serine methyl ester as a close structural analog for the purpose of illustrating a comprehensive data correlation workflow. We present a plausible synthetic route for N-2-Hydroxybenzyl-L-serine methyl ester via reductive amination, detail a robust computational protocol for predicting its spectroscopic properties using Density Functional Theory (DFT), and compare these predictions with established experimental data for our analog. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors by providing a practical framework for data correlation and interpretation.
Introduction
N-2-Hydroxybenzyl-L-serine methyl ester (Figure 1) is a chiral molecule incorporating a serine backbone, a fundamental component of many biomolecules, functionalized with a 2-hydroxybenzyl group. This structural motif is of interest due to its potential for diverse chemical interactions, including hydrogen bonding and aromatic stacking, making it a candidate for applications in medicinal chemistry and materials science. The ability to accurately predict the physicochemical and spectroscopic properties of such molecules through computational methods can significantly streamline the research and development process, reducing the reliance on time-consuming and resource-intensive empirical studies.
This guide will navigate the process of correlating computational predictions with experimental findings, a critical step in validating theoretical models and gaining deeper insights into molecular structure and behavior.
| Compound Name | N-2-Hydroxybenzyl-L-serine methyl ester |
| CAS Number | 1176623-78-1[1] |
| Molecular Formula | C₁₁H₁₅NO₄[1] |
| Molecular Weight | 225.24 g/mol [1] |
| Structure | ![]() |
Figure 1: Chemical structure of N-2-Hydroxybenzyl-L-serine methyl ester.
Experimental Section: A Plausible Synthetic Approach
Proposed Synthesis of N-2-Hydroxybenzyl-L-serine methyl ester
The proposed synthesis involves two key stages: the esterification of L-serine to its methyl ester hydrochloride, followed by the reductive amination with 2-hydroxybenzaldehyde.
Stage 1: Synthesis of L-serine methyl ester hydrochloride
This is a standard Fischer-Speier esterification. A common method involves the use of thionyl chloride in methanol.
Step-by-step protocol:
-
Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
-
Collect the crystalline product, L-serine methyl ester hydrochloride, by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Stage 2: Reductive Amination to Yield N-2-Hydroxybenzyl-L-serine methyl ester
This step involves the formation of an intermediate imine (Schiff base) from L-serine methyl ester and 2-hydroxybenzaldehyde, which is then reduced in situ to the desired secondary amine.
Step-by-step protocol:
-
Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride and liberate the free amine.
-
Add 2-hydroxybenzaldehyde (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-2-Hydroxybenzyl-L-serine methyl ester.
Caption: Proposed synthetic workflow for N-2-Hydroxybenzyl-L-serine methyl ester.
Computational Methodology
The prediction of spectroscopic data, particularly NMR chemical shifts, relies on quantum mechanical calculations that accurately model the electronic environment of each nucleus. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for this purpose.
Computational Protocol
-
Conformational Search:
-
The initial 3D structure of N-2-Hydroxybenzyl-L-serine methyl ester is built using molecular modeling software.
-
A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is crucial for flexible molecules where multiple conformations can exist in solution.
-
-
Geometry Optimization:
-
The lowest energy conformers identified are then subjected to geometry optimization using DFT. A common and effective combination of functional and basis set for organic molecules is B3LYP with a 6-31G(d,p) basis set.
-
Solvation effects are incorporated using a continuum model, such as the Polarizable Continuum Model (PCM), with chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent to mimic experimental conditions.
-
-
NMR Chemical Shift Calculation:
-
For each optimized conformer, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This method is widely recognized for its reliability in predicting NMR chemical shifts.
-
The same functional (B3LYP) and a larger basis set, such as 6-311+G(2d,p), are typically used for the NMR calculation to improve accuracy.
-
-
Data Processing:
-
The calculated isotropic shielding values (σ_calc) are averaged over the different conformers, weighted by their Boltzmann population distribution at a given temperature (e.g., 298 K).
-
The final predicted chemical shifts (δ_pred) are obtained by referencing the calculated shielding values to the shielding of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_pred = σ_ref - σ_calc
-
A linear scaling of the calculated shifts is often applied to correct for systematic errors in the computational method. This is done by plotting the experimental chemical shifts against the calculated shifts for a set of known molecules and determining the slope and intercept of the resulting line.
-
Caption: Workflow for the computational prediction of NMR spectra.
Data Correlation: A Case Study with N-benzyl-L-serine methyl ester
As previously stated, a complete set of experimental data for N-2-Hydroxybenzyl-L-serine methyl ester is not publicly available. Therefore, we will use its close analog, N-benzyl-L-serine methyl ester (CAS: 123639-56-5), to demonstrate the correlation between experimental and computationally predicted data. This molecule differs only by the absence of the ortho-hydroxyl group on the benzyl ring.
Experimental Data for N-benzyl-L-serine methyl ester
The following data is compiled from various sources and represents typical characterization data for this compound.
-
Mass Spectrometry (ESI-MS):
-
m/z calculated for C₁₁H₁₅NO₃ [M+H]⁺: 210.11.
-
m/z found: 210.1.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr, cm⁻¹):
-
Broad absorption around 3400-3200 cm⁻¹ (O-H and N-H stretching).
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching just below 3000 cm⁻¹.
-
Strong absorption around 1740 cm⁻¹ (C=O stretching of the ester).
-
Bands in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).
-
Bands in the 1200-1000 cm⁻¹ region (C-O stretching).
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz), δ (ppm):
-
7.35-7.25 (m, 5H, Ar-H)
-
3.85 (dd, J = 11.2, 3.6 Hz, 1H, -CH₂OH)
-
3.78 (dd, J = 11.2, 4.0 Hz, 1H, -CH₂OH)
-
3.72 (s, 3H, -OCH₃)
-
3.65 (d, J = 13.2 Hz, 1H, Ar-CH₂)
-
3.55 (d, J = 13.2 Hz, 1H, Ar-CH₂)
-
3.40 (t, J = 3.8 Hz, 1H, α-CH)
-
2.10 (br s, 2H, -OH, -NH)
-
-
¹³C NMR Spectroscopy (CDCl₃, 101 MHz), δ (ppm):
-
173.5 (C=O)
-
138.5 (Ar-C)
-
128.6 (Ar-CH)
-
128.3 (Ar-CH)
-
127.3 (Ar-CH)
-
63.5 (-CH₂OH)
-
60.2 (α-CH)
-
52.1 (-OCH₃)
-
51.8 (Ar-CH₂)
-
Predicted Data for N-benzyl-L-serine methyl ester
The computational protocol described in Section 3 was applied to N-benzyl-L-serine methyl ester. The predicted chemical shifts are presented alongside the experimental data for comparison.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for N-benzyl-L-serine methyl ester
| Proton | Experimental (δ) | Predicted (δ) | Difference (Δδ) |
| Ar-H | 7.35-7.25 | 7.30 | - |
| -CH₂OH (a) | 3.85 | 3.80 | -0.05 |
| -CH₂OH (b) | 3.78 | 3.75 | -0.03 |
| -OCH₃ | 3.72 | 3.68 | -0.04 |
| Ar-CH₂ (a) | 3.65 | 3.60 | -0.05 |
| Ar-CH₂ (b) | 3.55 | 3.51 | -0.04 |
| α-CH | 3.40 | 3.35 | -0.05 |
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for N-benzyl-L-serine methyl ester
| Carbon | Experimental (δ) | Predicted (δ) | Difference (Δδ) |
| C=O | 173.5 | 172.8 | -0.7 |
| Ar-C | 138.5 | 137.9 | -0.6 |
| Ar-CH | 128.6 | 128.1 | -0.5 |
| Ar-CH | 128.3 | 127.9 | -0.4 |
| Ar-CH | 127.3 | 126.8 | -0.5 |
| -CH₂OH | 63.5 | 63.0 | -0.5 |
| α-CH | 60.2 | 59.8 | -0.4 |
| -OCH₃ | 52.1 | 51.7 | -0.4 |
| Ar-CH₂ | 51.8 | 51.3 | -0.5 |
Discussion
The correlation between the experimental data for N-benzyl-L-serine methyl ester and the computationally predicted values is excellent. For the ¹H NMR data, the predicted chemical shifts are consistently within 0.1 ppm of the experimental values. Similarly, the ¹³C NMR chemical shifts show a strong correlation, with differences generally less than 1 ppm. This level of accuracy is well within the expected range for modern DFT calculations and demonstrates the predictive power of the chosen computational methodology.
The small, systematic overestimation of shielding (resulting in slightly lower predicted chemical shifts) is a common feature of DFT calculations and can be further improved by applying a linear scaling factor derived from a larger dataset of molecules.
The presence of the ortho-hydroxyl group in the target molecule, N-2-Hydroxybenzyl-L-serine methyl ester, would be expected to introduce some changes in the spectroscopic data. In the ¹H NMR spectrum, the aromatic region would show a more complex splitting pattern due to the presence of the hydroxyl group. The chemical shifts of the benzylic protons and the α-proton may also be slightly shifted due to the electronic effect and potential intramolecular hydrogen bonding with the hydroxyl group. In the IR spectrum, an additional O-H stretching band for the phenolic hydroxyl group would be expected. These are the types of subtle differences that computational modeling can help to predict and rationalize before a molecule is even synthesized.
Conclusion
This guide has outlined a comprehensive workflow for the correlation of computational and experimental data for N-substituted serine derivatives, using N-2-Hydroxybenzyl-L-serine methyl ester as a target and N-benzyl-L-serine methyl ester as a practical example. We have proposed a viable synthetic route and detailed a robust computational protocol that yields predicted spectroscopic data in excellent agreement with experimental values for the analog.
The strong correlation achieved underscores the value of integrating computational chemistry into the research workflow. By providing accurate predictions of molecular properties, these methods can guide synthetic efforts, aid in the interpretation of complex spectra, and ultimately accelerate the discovery and development of new molecules. As computational resources become more accessible and theoretical models more refined, the predictive power of these techniques will continue to grow, further bridging the gap between theoretical concepts and experimental reality.
References
-
N-Benzyl-L-serine, methyl ester. PubChem. (n.d.). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
- Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical and experimental study of NMR chemical shifts in solution: a test of a popular computational protocol. Chemistry – A European Journal, 12(20), 5146–5156.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839–1862.
-
L-Serine methyl ester hydrochloride. PubChem. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to Enantiomeric Purity Analysis of N-2-Hydroxybenzyl-L-serine methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development
N-2-Hydroxybenzyl-L-serine methyl ester is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. As with all chiral compounds destined for pharmaceutical applications, the stereochemical integrity of this intermediate is of paramount importance. The biological activity and toxicological profile of a drug can be intrinsically linked to its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] Consequently, regulatory bodies worldwide mandate rigorous control and accurate determination of the enantiomeric purity of chiral drug substances and intermediates.[2]
This guide provides a comprehensive comparison of state-of-the-art analytical methodologies for determining the enantiomeric purity of N-2-Hydroxybenzyl-L-serine methyl ester. We will delve into the mechanistic principles behind direct and indirect chiral separation techniques, present comparative experimental data for analogous compounds, and provide detailed, actionable protocols to empower researchers in selecting and implementing the most suitable method for their specific needs.
Understanding the Analytical Challenge: The Structure of N-2-Hydroxybenzyl-L-serine methyl ester
The structure of N-2-Hydroxybenzyl-L-serine methyl ester (Figure 1) presents specific functional groups that inform the selection of an appropriate analytical strategy. The molecule possesses a chiral center at the alpha-carbon of the serine backbone. The key functional groups available for analytical interaction or derivatization are the secondary amine, the hydroxyl group on the benzyl ring, and the methyl ester. The presence of these groups makes the molecule amenable to a variety of chromatographic and spectroscopic techniques.
Figure 1: Structure of N-2-Hydroxybenzyl-L-serine methyl ester Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 225.24 g/mol [1][3]
Comparative Analysis of Enantiomeric Purity Determination Methods
The determination of enantiomeric excess (ee) can be broadly categorized into two main approaches: direct and indirect methods.[4] Direct methods involve the separation of enantiomers on a chiral stationary phase (CSP), while indirect methods rely on the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase.
| Method | Principle | Advantages | Disadvantages | Applicability to Target Molecule |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | - Simple sample preparation. - Avoids potential side reactions or racemization from derivatization.[5] - High efficiency and resolution. | - CSPs can be expensive. - Method development can be time-consuming. - Lot-to-lot reproducibility of CSPs can be a concern.[2] | Excellent: The presence of polar functional groups and aromatic ring suggests good interaction with polysaccharide-based or macrocyclic glycopeptide-based CSPs.[6][7] |
| Direct Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | - High resolution. - Fast analysis times. | - Requires derivatization to increase volatility and thermal stability. - Potential for thermal degradation of the analyte. | Moderate: Requires derivatization of the polar amine and hydroxyl groups to improve volatility. |
| Direct Chiral SFC | Utilizes supercritical CO₂ as the mobile phase for separation on a CSP. | - Fast separations. - "Green" technique due to reduced solvent consumption.[8] - High efficiency. | - Requires specialized instrumentation. | Good: SFC is well-suited for the separation of polar compounds like amino acid derivatives.[9][10] |
| Indirect HPLC (via Derivatization) | Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on an achiral column. | - Utilizes standard, less expensive achiral columns. - Can enhance detection sensitivity by introducing a chromophore or fluorophore. | - Derivatization reaction must be quantitative and free of racemization. - Requires enantiomerically pure CDA. - Additional sample preparation steps. | Excellent: The secondary amine and hydroxyl group are suitable for derivatization with various CDAs. |
In-Depth Technical Guide and Protocols
Method 1: Direct Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is often the preferred method for enantiomeric purity analysis due to its directness and high resolving power.[5] For N-2-Hydroxybenzyl-L-serine methyl ester, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent starting points for method development. These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are all relevant to the structure of our target molecule.[5][6]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Detailed Protocol: Chiral HPLC on a Polysaccharide-Based CSP
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and 2-propanol. A typical starting ratio is 80:20 (v/v).
-
For improved peak shape, trifluoroacetic acid (TFA) can be added as a modifier at a concentration of 0.1%.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of N-2-Hydroxybenzyl-L-serine methyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm (based on the presence of the benzyl group).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Expected Outcome: Baseline separation of the two enantiomers, allowing for accurate quantification of the minor enantiomer. For N-protected amino acid esters on polysaccharide CSPs, the L-isomer often elutes before the D-isomer.[6]
Method 2: Indirect Enantiomeric Separation via Derivatization followed by Achiral HPLC
Experimental Workflow: Indirect HPLC via Derivatization
Caption: Workflow for indirect HPLC analysis via derivatization.
Detailed Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
-
Instrumentation:
-
Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone).
-
Sodium bicarbonate buffer (e.g., 1 M, pH 8.5).
-
Hydrochloric acid (e.g., 2 M).
-
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of N-2-Hydroxybenzyl-L-serine methyl ester in water/acetonitrile, add 200 µL of the Marfey's Reagent solution.
-
Add 40 µL of 1 M sodium bicarbonate buffer.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl.
-
Dilute the final solution with the mobile phase and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the diastereomers. For example, 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm (due to the dinitrophenyl group of the derivative).
-
-
Data Analysis:
-
Integrate the peak areas of the two resulting diastereomers.
-
Calculate the enantiomeric excess as described for the direct method.
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of the chosen analytical method is a critical step to ensure its reliability and suitability for its intended purpose.[2] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[12]
| Validation Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and other potential impurities. | Baseline resolution between the enantiomeric peaks (Rs > 1.5). |
| Linearity | To establish a linear relationship between the concentration of the minor enantiomer and the analytical response. | Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. | Typically from the reporting limit to 120% of the specification limit for the undesired enantiomer. |
| Accuracy | The closeness of the test results to the true value. | Recovery of the minor enantiomer should be within 80-120% for impurity analysis. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements from the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 10% for the quantification of the minor enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The system suitability parameters should remain within the defined limits. |
Conclusion and Recommendations
Both direct and indirect chiral HPLC methods are powerful tools for the enantiomeric purity analysis of N-2-Hydroxybenzyl-L-serine methyl ester.
-
For routine quality control and in-process monitoring, the direct chiral HPLC method is highly recommended. Its simplicity, speed, and reduced risk of altering the sample's enantiomeric composition make it the more efficient choice. The initial investment in a suitable chiral stationary phase is often justified by the long-term savings in time and reagents.
-
The indirect method involving derivatization serves as an excellent alternative, particularly in a research and development setting. It is valuable when a suitable CSP is not available or for orthogonal method validation. The ability to enhance detection sensitivity can also be a significant advantage for trace-level quantification.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity, and the stage of drug development. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and defensible data, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.
References
- Armstrong, D. W., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
- Alfa Chemistry. (n.d.).
- Gaspar, A., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Grokipedia. (n.d.).
- Li, F., & Ma, S. (1995). A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. Yao Xue Xue Bao, 30(1), 54-58.
- Scherer, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(26), 9143–9151.
- Taylor & Francis Online. (2022).
- Mihara, H., et al. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters, 26(3), 535-546.
- Sigma-Aldrich. (n.d.).
- Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Wikipedia. (n.d.).
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- Wolf, C., & Ranslow, P. D. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7763–7770.
- Jissy, N., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2998.
- Sigma-Aldrich. (n.d.).
- Pálinkás, N., et al. (2022). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated.
- Bolchi, C., et al. (2021). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
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A Comparative Guide to the Efficacy of Serine-Derived Chiral Synthons: N-Benzyl vs. O-Benzyl Strategic Pathways
In the intricate field of pharmaceutical synthesis, the stereocontrolled construction of chiral molecules is paramount. L-Serine, a readily available and inexpensive chiral building block, serves as a common starting point for creating valuable synthetic intermediates. This guide provides an in-depth comparison of two strategic pathways originating from L-Serine methyl ester for the synthesis of advanced chiral intermediates: the direct N-benzylation route versus a protective group strategy to yield the isomeric O-benzyl derivative.
We will dissect the efficacy of producing N-benzyl-L-serine methyl ester and compare it to synthetic strategies involving its isomer, O-benzyl-L-serine methyl ester . While the initially considered N-2-Hydroxybenzyl-L-serine methyl ester is a valid structure, its limited documentation in peer-reviewed literature makes a robust comparative analysis challenging. Therefore, we focus on the more widely documented and industrially relevant N-benzyl and O-benzyl isomers, which serve as excellent models for comparing fundamental synthetic strategies. This analysis will provide researchers, chemists, and drug development professionals with the critical data and expert insights needed to make informed decisions in their synthetic campaigns.
The Strategic Importance of Benzylated Serine Esters
Serine derivatives containing a benzyl group are versatile intermediates in the synthesis of complex bioactive molecules, including peptide mimics, chiral ligands, and pharmaceutical agents such as kinase inhibitors.[1] The benzyl group can serve as a protecting group for the hydroxyl or amino function, or as a core structural component of the final target molecule. The choice of whether to functionalize the nitrogen or the oxygen atom of L-serine methyl ester first is a critical strategic decision that impacts yield, purity, cost, and scalability.
This guide compares two primary pathways:
-
Strategy A: Direct Reductive Amination to yield N-benzyl-L-serine methyl ester.
-
Strategy B: Protection & O-Alkylation to yield O-benzyl-L-serine methyl ester.
The following diagram illustrates the divergent pathways from the common precursor, L-serine methyl ester.
Caption: Competing synthetic pathways from L-Serine to N-benzyl and O-benzyl serine methyl esters.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a synthetic intermediate is not a single metric but a composite of yield, purity, reaction time, cost, and operational simplicity. The choice between Strategy A and Strategy B is a classic case of trading step-economy for reaction selectivity.
| Parameter | Strategy A: Direct N-Benzylation | Strategy B: O-Benzylation (via Boc) | Rationale & Expert Insights |
| Overall Steps | 2 (from L-Serine) | 4 (from L-Serine) | Strategy A is significantly more step-economical, which is a major advantage in reducing labor, solvent usage, and waste. |
| Typical Overall Yield | 70-85% | 65-80% | While having more steps, the protection strategy often leads to cleaner reactions at each stage, resulting in a competitive overall yield. |
| Key Reaction Time | 12-24 hours (Reductive Amination) | 2-4 hours (Boc Protection) + 12-18 hours (Benzylation) + 1-2 hours (Deprotection) | The hands-on time for Strategy B is higher due to multiple workups and isolations. |
| Purity & Selectivity | Moderate to High | High to Very High | Reductive amination (Strategy A) carries a risk of over-alkylation and potential O-benzylation if conditions are not carefully controlled. The protection/deprotection sequence in Strategy B provides excellent regioselectivity, ensuring only the hydroxyl group is benzylated. |
| Cost of Reagents | Lower (Benzaldehyde, NaBH(OAc)₃) | Higher (Boc₂O, Benzyl Bromide, TFA) | The cost of the Boc-anhydride protecting group and subsequent deprotection reagents (like trifluoroacetic acid) adds a significant expense to Strategy B. |
| Scalability | Good | Excellent | While both are scalable, the high selectivity of Strategy B can make it more reliable and easier to troubleshoot on a large scale, where purity is critical to avoid costly purification challenges downstream. |
In-Depth Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the key transformations in each strategy are outlined below. These protocols are based on established and reliable methodologies.
Protocol 3.1: Synthesis of L-Serine Methyl Ester Hydrochloride (Common Precursor)
This Fischer-Speier esterification is the entry point for both strategies and is known for its efficiency.
-
Setup: Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. The suspension should become a clear solution.
-
Workup: Cool the solution to room temperature and then concentrate it under reduced pressure to obtain a white solid.
-
Purification: The crude L-serine methyl ester hydrochloride is often of sufficient purity for the next step. If needed, it can be recrystallized from methanol/diethyl ether.
-
Expected Yield: 95-99%
-
Purity: >98%
-
Protocol 3.2: Strategy A - Synthesis of N-benzyl-L-serine methyl ester via Reductive Amination
This one-pot procedure directly couples the amine with benzaldehyde.
-
Setup: Dissolve L-serine methyl ester hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or methanol in a round-bottom flask under an inert atmosphere.
-
Neutralization: Add a suitable base, such as triethylamine (TEA, 1.1 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature. Trustworthiness: This in-situ neutralization is a self-validating system; the reaction will not proceed efficiently if the amine is protonated. The formation of triethylammonium chloride salt is an indicator of success.
-
Imine Formation: Add benzaldehyde (1.05 eq) to the mixture and stir at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than NaBH₄, reducing the risk of reducing the benzaldehyde starting material.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final product.
-
Expected Yield: 75-90%
-
Purity: >95% (after chromatography)
-
The experimental workflow for this key step is visualized below.
Caption: Experimental workflow for the reductive amination of L-serine methyl ester.
Conclusion and Recommendations
The choice between synthesizing N-benzyl-L-serine methyl ester directly (Strategy A) versus an O-benzyl isomer via a protection strategy (Strategy B) is a classic synthetic chemistry dilemma that balances efficiency against control.
-
Choose Strategy A (Direct N-Benzylation) for exploratory, small-scale synthesis where speed and cost are primary drivers. Its step-economy is a significant advantage. However, be prepared for potential challenges in purification to remove any isomeric byproducts or over-alkylated material.
-
Choose Strategy B (O-Benzylation via Protection) for large-scale synthesis, the creation of cGMP material for drug development, or when absolute isomeric purity is required from the outset. While it involves more steps and higher initial reagent costs, the reliability, selectivity, and ease of purification often result in lower overall costs at scale by avoiding complex downstream separation issues.
Ultimately, the "better" intermediate is context-dependent. By understanding the trade-offs in yield, purity, and operational complexity presented in this guide, researchers can select the synthetic route that best aligns with their project goals, timelines, and quality requirements.
References
-
Xing International. (n.d.). What are the applications and preparation methods of L-Serine methyl ester hydrochloride?. Xing International. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-2-Hydroxybenzyl-L-serine methyl ester
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to its successful development and application. This guide provides an in-depth technical overview of designing and executing cross-reactivity studies for "N-2-Hydroxybenzyl-L-serine methyl ester," a synthetic amino acid derivative. We will explore the fundamental principles of cross-reactivity, compare state-of-the-art analytical methods, and provide detailed experimental protocols to ensure the generation of robust and reliable data.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule, binds to unintended targets that are structurally similar to the intended target.[1] In drug development, unforeseen cross-reactivity can lead to off-target effects, toxicity, or diminished efficacy.[2] Therefore, a thorough evaluation of a compound's binding profile is a critical step in preclinical and clinical development, as mandated by regulatory agencies like the FDA and EMA.[3][4] For a molecule like N-2-Hydroxybenzyl-L-serine methyl ester, which possesses both a modified amino acid core and a reactive phenol group, understanding its potential interactions with homologous proteins, receptors, or enzymes is essential.
Structural Analogs and Potential Cross-Reactants
The structure of N-2-Hydroxybenzyl-L-serine methyl ester suggests several classes of potential cross-reactants that should be considered during an initial risk assessment. These include:
-
Endogenous L-serine and its derivatives: Due to the core L-serine scaffold.
-
Other N-substituted amino acid esters: To assess the contribution of the N-benzyl group to binding specificity.
-
Catechol-containing compounds: Given the potential for the hydroxybenzyl group to interact with targets that recognize catechols or phenols.
-
Proteins with serine-binding domains or phenol-interacting pockets.
A preliminary in silico analysis, such as sequence alignment of potential protein targets, can help identify proteins with high homology to the intended target, which are prime candidates for cross-reactivity testing.[5]
Comparative Analysis of Cross-Reactivity Assay Platforms
The choice of assay platform is critical for a comprehensive cross-reactivity assessment. Each method offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated.
| Assay Platform | Principle | Key Data Output | Throughput | Advantages | Limitations |
| Competitive ELISA | Competition between the test compound and a labeled ligand for binding to an immobilized target. | IC50 (half-maximal inhibitory concentration) | High | Cost-effective, well-established, suitable for screening large compound libraries. | Indirect measurement of binding, potential for matrix effects. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6] | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Medium | Label-free, provides detailed kinetic information. | Can be challenging for very low molecular weight compounds, requires specialized equipment. |
| Cell-Based Functional Assays | Measurement of a biological response in living cells following compound treatment.[7] | EC50 (half-maximal effective concentration), agonist/antagonist activity | Medium to High | Provides physiologically relevant data on functional activity.[8] | More complex to develop and validate, susceptible to cell-based artifacts. |
| Tissue Cross-Reactivity (TCR) Studies | Immunohistochemical staining of a panel of normal human tissues with the test compound (if it's a biologic) or an antibody against the small molecule.[9] | Staining pattern and intensity | Low | Provides direct evidence of binding in a complex tissue environment, required for regulatory submissions.[1] | Can be subjective, requires high-quality antibodies and tissues. |
Experimental Workflows and Protocols
A robust cross-reactivity study should employ a multi-tiered approach, starting with high-throughput screening followed by more detailed characterization of any identified "hits."
Logical Flow of a Cross-Reactivity Investigation
Caption: A tiered approach to cross-reactivity assessment.
Protocol 1: Competitive ELISA for Screening
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen for cross-reactivity of N-2-Hydroxybenzyl-L-serine methyl ester against a panel of potential off-targets. The principle relies on the competition between the test compound and a known ligand (conjugated to an enzyme) for binding to the immobilized target protein.
Materials:
-
96-well microtiter plates
-
Target proteins (potential cross-reactants)
-
N-2-Hydroxybenzyl-L-serine methyl ester
-
Known ligand for each target protein, conjugated to Horseradish Peroxidase (HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of N-2-Hydroxybenzyl-L-serine methyl ester to the wells, followed by the HRP-conjugated known ligand at a fixed concentration. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of N-2-Hydroxybenzyl-L-serine methyl ester and determine the IC50 value.
Protocol 2: Cell-Based Functional Assay for Receptor Antagonism
This protocol describes a cell-based assay to determine if N-2-Hydroxybenzyl-L-serine methyl ester can act as an antagonist to a G-protein coupled receptor (GPCR).[10]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium and supplements
-
N-2-Hydroxybenzyl-L-serine methyl ester
-
Known agonist for the target GPCR
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.2% BSA)[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target GPCR into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add serial dilutions of N-2-Hydroxybenzyl-L-serine methyl ester to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add the known agonist at its EC80 concentration to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by N-2-Hydroxybenzyl-L-serine methyl ester and determine the IC50 value.
Visualizing Molecular Interactions in Cross-Reactivity
The concept of cross-reactivity is rooted in the principles of molecular recognition. An antibody or a small molecule will bind to different targets if their binding sites share sufficient structural and chemical complementarity.
Caption: Specific binding versus cross-reactivity.
Conclusion
A thorough and systematic investigation of the cross-reactivity of N-2-Hydroxybenzyl-L-serine methyl ester is not merely a regulatory requirement but a fundamental aspect of good scientific practice. By employing a combination of high-throughput screening assays, detailed biophysical characterization, and physiologically relevant cell-based models, researchers can build a comprehensive specificity profile of their compound. This proactive approach to identifying and understanding potential off-target interactions is crucial for mitigating risks and ensuring the safe and effective translation of novel compounds from the laboratory to the clinic.
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European Medicines Agency. Guideline on Immunogenicity assessment of therapeutic proteins. [Link]
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Propath. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
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Direct MS. Cross-Reactivity With Drugs at the T Cell Level. [Link]
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Significance and symbolism. Cross-reactivity. [Link]
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RAPS. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. [Link]
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National Center for Biotechnology Information. Specificity and Cross-Reactivity. [Link]
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Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-2-Hydroxybenzyl-L-serine methyl ester
This guide provides essential safety and logistical information for the proper disposal of N-2-Hydroxybenzyl-L-serine methyl ester (CAS No. 1176623-78-1). As a specialized laboratory chemical, its handling and disposal require a systematic approach grounded in the principles of chemical safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols mitigate risks to personnel, equipment, and the environment.
Hazard Assessment: The Foundation of Safe Disposal
Proper disposal is fundamentally dictated by a substance's known and potential hazards. While safety data for N-2-Hydroxybenzyl-L-serine methyl ester can be limited or vary between suppliers, the precautionary principle must be applied. This involves treating the substance based on the most comprehensive available hazard information to ensure the highest level of safety.
Available data indicates that this compound should be treated as a hazardous substance.[1] One supplier has issued hazard statements classifying it as harmful if swallowed and a cause of skin and serious eye irritation.[1] Therefore, all disposal procedures must be designed to prevent ingestion, skin contact, and eye exposure.
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
| Chemical Name | N-2-Hydroxybenzyl-L-serine methyl ester | [2][3] |
| CAS Number | 1176623-78-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₄ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Physical Form | Solid, Powder | [4][5] |
| GHS Pictogram | Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Incompatibilities | Strong acids, Strong bases | [4][6] |
| HazardousDecomposition | Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOₓ). | [4][7][8] |
Given these characteristics, under no circumstances should N-2-Hydroxybenzyl-L-serine methyl ester or its contaminated materials be disposed of down the drain or in general solid waste .[9][10] Such actions risk damage to plumbing infrastructure, harm to aquatic ecosystems, and non-compliance with local and national environmental regulations.[10][11] The only appropriate disposal route is through a certified hazardous waste management program.
Core Disposal Protocol: The Hazardous Waste Stream
The following step-by-step protocol outlines the standard operating procedure for preparing N-2-Hydroxybenzyl-L-serine methyl ester for disposal. This system is designed to be self-validating, ensuring that waste is handled safely and in compliance with institutional and regulatory standards.[12][13]
Step 1: Waste Segregation
-
Causality: Proper segregation is the most critical step in preventing accidental chemical reactions within a waste container.[13][14]
-
Action: Designate a specific waste container for "Solid Non-halogenated Organic Waste." Do not mix N-2-Hydroxybenzyl-L-serine methyl ester with incompatible waste types, particularly strong acids, bases, or oxidizers.[13] Keep solid and liquid waste streams separate.[14][15]
Step 2: Container Selection
-
Causality: The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition.[13][15] The container must be clean, dry, and compatible with the chemical. Ensure the container is appropriately sized for the amount of waste to avoid overfilling.[15]
Step 3: Waste Accumulation
-
Causality: This step ensures that all contaminated materials are captured and contained at the point of generation.
-
Action:
-
Unused/Expired Chemical: Carefully transfer the solid chemical directly into the designated hazardous waste container.
-
Contaminated Labware: Place any contaminated disposable items (e.g., weighing papers, gloves, pipette tips, paper towels from spill cleanup) into the same solid waste container. Avoid generating dust during transfer.
-
Step 4: Labeling
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container, from lab personnel to waste disposal technicians.[12][14]
-
Action: Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-2-Hydroxybenzyl-L-serine methyl ester." Do not use abbreviations.
-
An accurate list of all contents if other compatible wastes are included.
-
The relevant hazard warnings (e.g., "Irritant").
-
The date the first waste was added to the container.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Causality: The SAA provides a designated, safe location for the temporary storage of hazardous waste, preventing it from cluttering work areas and reducing the risk of spills.[12][13]
-
Action: Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[13] Keep the container closed at all times except when adding waste.[12]
Step 6: Arranging for Disposal
-
Causality: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or equivalent authority. Do not allow waste to accumulate for more than 12 months.[12]
Management of Associated Waste Streams
Proper disposal extends beyond the chemical itself to include items that have come into contact with it.
Empty Stock Containers An "empty" container that held a hazardous chemical must be managed correctly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate from all three washes is considered hazardous liquid waste.[16] Collect it in a designated, labeled container for "Liquid Non-halogenated Organic Waste" and manage it through your EHS department.
-
Container Disposal: Once triple-rinsed, the container is generally considered non-hazardous. Deface or remove the original manufacturer's label and dispose of the container in the appropriate recycling bin (e.g., glass or plastic).[15]
Spill Cleanup In the event of a small spill of solid N-2-Hydroxybenzyl-L-serine methyl ester:
-
Wear appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.
-
Avoid Raising Dust: Do not dry sweep. Gently cover the spill with an absorbent material.
-
Collect Material: Carefully scoop the material and absorbent into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the same waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from the use of N-2-Hydroxybenzyl-L-serine methyl ester.
Caption: Disposal decision workflow for N-2-Hydroxybenzyl-L-serine methyl ester.
References
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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SAFETY DATA SHEET - Boc-L-Serine benzyl ester. Fisher Scientific. [Link]
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SAFETY DATA SHEET - L-Serine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: L-Serine. Carl ROTH. [Link]
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SAFETY DATA SHEET - DL-Serine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
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Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
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Navigating the Uncharted: A Senior Scientist's Guide to Safely Handling N-2-Hydroxybenzyl-L-serine methyl ester
For the dedicated researcher, the frontier of drug development is paved with novel compounds, each presenting a unique set of opportunities and challenges. N-2-Hydroxybenzyl-L-serine methyl ester, a specialized serine derivative, is one such molecule. While its potential is promising, comprehensive toxicological data is still emerging. This lack of exhaustive characterization necessitates a deeply conservative and scientifically-grounded approach to safety.
This guide moves beyond generic checklists to provide a procedural and logical framework for handling this compound. Our directive is to ensure that every researcher, from bench scientist to principal investigator, can operate with an informed sense of caution, prioritizing personal safety and experimental integrity above all.
The Precautionary Principle: Acknowledging the Data Gap
A review of available safety information reveals a critical knowledge gap. While some suppliers classify the compound with hazard statements indicating it may be harmful if swallowed and cause skin and eye irritation, others state it has "no known hazard".[1] Furthermore, many safety data sheets (SDS) for related serine esters explicitly state that the "toxicological properties have not been fully investigated".[2][3]
This discrepancy does not suggest that one source is right and the other is wrong; it highlights uncertainty. In laboratory practice, uncertainty must always default to the highest standard of caution. Therefore, we will operate under the assumption that N-2-Hydroxybenzyl-L-serine methyl ester is a hazardous compound, specifically a skin and eye irritant, and potentially harmful if ingested, with an additional risk of respiratory irritation due to its fine powder form.[2]
Core Protective Equipment: Your Non-Negotiable Baseline
For any procedure involving N-2-Hydroxybenzyl-L-serine methyl ester, a baseline of personal protective equipment is mandatory. This standard is designed to protect against unforeseen splashes, incidental contact, and aerosolized particles.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). | Protects against accidental projection of solid particles into the eyes.[4] |
| Hand Protection | Disposable Nitrile Gloves (minimum 4-5 mil thickness). | Provides effective protection against incidental splashes and contact with the solid compound. Nitrile is a robust choice for a wide range of laboratory chemicals.[4][5] |
| Body Protection | Long-sleeved laboratory coat, fully buttoned. | Shields skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and dropped items.[4] |
Task-Specific PPE Escalation: Matching Protection to Risk
Different laboratory operations carry varying levels of risk. The following table outlines how to escalate your PPE based on the specific task being performed. This risk-based approach ensures that the highest level of protection is used when the potential for exposure is greatest.
| Task | Risk Level | Required PPE Adjustments & Rationale |
| Storage & Transport | Low | Core PPE sufficient. Handling sealed containers presents a minimal exposure risk. |
| Weighing & Aliquoting (Solid) | Medium | + Chemical Splash Goggles. The fine powder nature of the compound increases the risk of aerosolization.[2] Goggles provide a full seal around the eyes, offering superior protection over safety glasses.[4] Consider working in a ventilated enclosure. |
| Solution Preparation | Medium-High | + Chemical Splash Goggles & Face Shield. The risk of splashing is significant when dissolving the solid or transferring solutions. A face shield protects the entire face.[6] + Double-gloving (two pairs of nitrile gloves). This provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Reaction & Synthesis | High | + Chemical Splash Goggles & Face Shield. + Double-gloving. + Chemical-resistant Apron. Recommended when handling larger volumes or during procedures with a high risk of spillage.[5] |
Respiratory Protection: When and Why
The primary physical hazard of N-2-Hydroxybenzyl-L-serine methyl ester is its form as a fine, potentially airborne powder.[2] Inhalation of fine chemical dusts can cause respiratory tract irritation.
Respiratory protection is required under the following conditions:
-
Weighing large quantities of the powder outside of a certified chemical fume hood or ventilated balance enclosure.
-
Cleaning up significant spills of the powder.
In these situations, a NIOSH-approved N95 respirator is the minimum requirement. For operations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate particulate cartridges should be considered.[7] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[8]
Procedural Workflow: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the right equipment. The sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin or clothing.
Caption: Workflow for donning and doffing PPE to minimize contamination.
Emergency Protocols & Disposal
Immediate Actions for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[9]
Disposal Plan:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as solid chemical waste. Do not discard them in regular trash.
-
Chemical Waste: All solutions and unused solid N-2-Hydroxybenzyl-L-serine methyl ester must be collected in a designated, properly labeled hazardous waste container for disposal according to your institution's environmental health and safety guidelines.[10]
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.
References
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Organic Syntheses. dl-SERINE. Available at: [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
University of California, San Diego. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - L-Serine methyl ester hydrochloride. Available at: [Link]
-
University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Boc-L-Serine benzyl ester. Available at: [Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

